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  • Product: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
  • CAS: 857599-19-0

Core Science & Biosynthesis

Foundational

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid chemical structure

Strategic Utilization of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid in Advanced Therapeutics: From Dual-Target Oncology to Metabolic Regulation As a Senior Application Scientist, I frequently evaluate the architectural...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid in Advanced Therapeutics: From Dual-Target Oncology to Metabolic Regulation

As a Senior Application Scientist, I frequently evaluate the architectural significance of synthetic intermediates. The compound 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) is not merely a structural placeholder; it is a highly specialized pharmacophoric building block[1]. Its unique substitution pattern—a sterically demanding benzyloxy group, an electron-withdrawing chlorine atom, and an electron-donating methoxy group—enables precise electronic tuning and orthogonal protection strategies.

This technical guide deconstructs the critical role of this intermediate in two disparate yet highly impactful therapeutic domains: the synthesis of Dual Aromatase-Sulfatase Inhibitors (DASIs) for oncology[2], and the development of novel uricosuric agents for metabolic diseases[3].

Physicochemical Profiling & Structural Rationale

The structural logic of this intermediate is rooted in its functional versatility. The carboxylic acid serves as the primary conjugation site for amidation or esterification. The benzyloxy moiety at the para-position acts as a robust protecting group for the sensitive phenolic hydroxyl, shielding it during harsh coupling conditions while remaining selectively cleavable[4]. The adjacent chlorine atom provides metabolic stability by blocking cytochrome P450-mediated ortho-hydroxylation, while the methoxy group fine-tunes the lipophilicity and hydrogen-bonding profile of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties of the Intermediate [1]

PropertyValueStrategic Implication
CAS Registry Number 857599-19-0Standardized tracking for GMP sourcing.
Molecular Formula C15H13ClO4Defines the stoichiometric baseline for coupling.
Molecular Weight 292.71 g/mol Optimal size for a core scaffold without violating Lipinski's rules post-coupling.
Topological Polar Surface Area (TPSA) 55.76 ŲEnsures adequate membrane permeability for intracellular targets.
LogP (Predicted) 3.62Balances aqueous solubility with target-site lipophilicity.
Hydrogen Bond Donors / Acceptors 1 / 3Facilitates specific kinase/enzyme active site anchoring.

Application in Oncology: Dual Aromatase-Sulfatase Inhibitors (DASIs)

In hormone-dependent breast cancer, tumor proliferation is driven by estrogens synthesized via two primary pathways: the aromatase pathway (converting androgens to estrogens) and the steroid sulfatase (STS) pathway (hydrolyzing circulating estrone sulfate into active estrone)[5].

Traditional monotherapies (e.g., third-generation aromatase inhibitors) often face resistance due to compensatory upregulation of the STS pathway. By integrating the STS inhibitory pharmacophore into an aromatase inhibitor scaffold, researchers generated DASIs. 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid serves as a critical precursor in synthesizing these dual-action agents, allowing the precise spatial arrangement required to occupy both enzyme active sites simultaneously, as demonstrated in the foundational DASI studies by [2].

Pathway Androgens Androgens (Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase EstroneSulfate Estrone Sulfate (Circulating Reservoir) STS Steroid Sulfatase (STS) EstroneSulfate->STS Estrogens Estrogens (Active Mitogens) Tumor Hormone-Dependent Breast Cancer Estrogens->Tumor Stimulates Aromatase->Estrogens STS->Estrogens DASI DASI (Dual Inhibitor) DASI->Aromatase Inhibits DASI->STS Inhibits

Dual inhibition of Aromatase and STS pathways by DASIs to prevent estrogen-driven tumor growth.

Table 2: Comparative In Vitro Activity of DASI Candidates [2]

CompoundIC50 Aromatase (nM)IC50 Steroid Sulfatase (nM)Target Profile
YM511 (Reference) 0.40InactiveSingle Target (Aromatase)
DASI 5 0.8239.0Dual Target (Balanced)
DASI 14 0.77590.0Dual Target (Aromatase-skewed)

Application in Metabolic Diseases: Uricosuric Phenol Derivatives

Beyond oncology, this intermediate is foundational in synthesizing phenol derivatives that act as uric acid excretion promoters (uricosuric agents). Hyperuricemia, the root cause of gout, occurs when blood uric acid levels exceed solubility limits (~7 mg/dL), leading to urate crystal deposition in joints and kidneys[6].

By utilizing the benzoic acid core to build saturated nitrogen-containing heterocyclic N-carbonyl groups, developers can synthesize potent URAT1 inhibitors[7]. The free phenol is essential for transporter binding, but it must remain protected during the construction of the heterocyclic domain to prevent unwanted side reactions. The benzyloxy group provides this exact utility[3].

Workflow Step1 5-Chlorovanillic Acid + Benzyl Bromide Process1 Benzylation (K2CO3, DMF) Step1->Process1 Step2 4-Benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester Process1->Step2 Process2 Selective Saponification (LiOH, THF/H2O) Step2->Process2 Step3 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) Process2->Step3 Process3 Amidation / Heterocycle Coupling Step3->Process3 Step4 Protected Uricosuric Precursor Process3->Step4 Process4 Lewis Acid Deprotection (BCl3, -78°C) Step4->Process4 Step5 Active Uricosuric API (Free Phenol) Process4->Step5

Synthetic workflow utilizing orthogonal protection to generate active uricosuric phenol derivatives.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems designed to maximize yield while preventing side reactions (such as premature deprotection or dehalogenation).

Protocol A: Synthesis of the Building Block (Orthogonal Protection)

Causality: The goal is to selectively protect the phenol while leaving the carboxylic acid available for downstream chemistry. Attempting to benzylate only the phenol often leads to mixed products. The optimal strategy is exhaustive benzylation followed by selective ester hydrolysis[4].

  • Exhaustive Benzylation: Dissolve 5-chlorovanillic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and benzyl bromide (2.5 eq). Stir at 60°C for 18 hours. The excess benzyl bromide ensures complete protection of both the phenol and the carboxylic acid.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine to remove DMF. Concentrate to yield 4-benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester.

  • Selective Saponification: Dissolve the intermediate in a THF/H₂O (3:1) mixture. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Validation Check: Why use LiOH at room temperature instead of NaOH in refluxing ethanol? The mild conditions prevent the potential cleavage of the benzyl ether, ensuring strictly orthogonal deprotection where only the ester is hydrolyzed.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The target compound, 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, will precipitate as a white solid. Filter and dry under vacuum.

Protocol B: Deprotection Strategy for the Final API

Causality: Once the target scaffold (e.g., a DASI or uricosuric agent) is constructed, the benzyloxy group must be removed to reveal the active phenol[6]. However, the presence of the aryl chloride makes the molecule highly susceptible to hydrodechlorination under standard H₂/Pd-C conditions.

  • Preparation: Dissolve the protected intermediate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cryogenic Lewis Acid Cleavage: Cool the reaction flask to -78°C using a dry ice/acetone bath. Add Boron trichloride (BCl₃, 1M in DCM, 3.0 eq) dropwise.

    • Validation Check: Utilizing a Lewis acid like BCl₃ at cryogenic temperatures selectively cleaves the benzyl ether via a coordination-assisted mechanism without disturbing the carbon-chlorine bond, preserving the molecule's metabolic stability profile.

  • Reaction & Quench: Stir for 2 hours, allowing the reaction to gradually warm to 0°C. Quench carefully with methanol to destroy excess BCl₃.

  • Purification: Concentrate under reduced pressure and purify the resulting free phenol via flash chromatography.

References

  • Woo, L. W. L., et al. "Dual aromatase-steroid sulfatase inhibitors". Journal of Medicinal Chemistry, 50(15), 3540-3560 (2007).[Link]

  • Kobashi, S., et al. "Phenol derivative". US Patent 8,367,843 B2, Fuji Yakuhin Co., Ltd. (2013).
  • Molaid. "4-benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester Reaction Data". Molaid Chemical Database. [Link]

Sources

Exploratory

Advanced Synthesis and Pharmacological Applications of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid (CAS: 857599-19-0)

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate chemical building blocks that serve as the architectural foundation for active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate chemical building blocks that serve as the architectural foundation for active pharmaceutical ingredients (APIs). 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) is a highly functionalized benzoic acid derivative that exemplifies this role. Its precise substitution pattern—a chloro group for metabolic stability, a methoxy group for hydrogen bond acceptance, and a benzyloxy group acting as a cleavable lipophilic mask—makes it an indispensable intermediate in the synthesis of advanced therapeutics, particularly in the fields of metabolic disorders and oncology.

This technical guide deconstructs the physicochemical profile, pharmacological utility, and validated synthetic methodologies associated with this critical compound.

Physicochemical Data & Molecular Profiling

Understanding the baseline quantitative metrics of CAS 857599-19-0 is crucial for predicting its behavior in downstream synthetic steps, such as amide coupling or esterification. The table below summarizes its core physicochemical properties [1].

PropertyValueStructural Significance
CAS Number 857599-19-0Unique chemical identifier.
Molecular Formula C₁₅H₁₃ClO₄Highlights the halogenated, oxygen-rich core.
Molecular Weight 292.71 g/mol Optimal size for a fragment-based building block.
SMILES O=C(O)C1=CC(OC)=C(OCC2=CC=CC=C2)C(Cl)=C1Defines the 3,4,5-trisubstituted aromatic topology.
LogP (Predicted) 3.62High lipophilicity, driven by the benzyl ether mask.
Topological Polar Surface Area (TPSA) 55.76 ŲIndicates moderate polarity, dominated by the carboxylic acid.
H-Bond Donors / Acceptors 1 / 3Essential for target-protein binding post-deprotection.

Mechanistic Applications in Drug Development

The strategic placement of the benzyloxy group at the 4-position is not accidental; it acts as a robust protecting group during aggressive synthetic transformations, which can later be cleaved to reveal a biologically active phenol.

Development of Uricosuric Agents for Hyperuricemia

Hyperuricemia occurs when blood uric acid levels exceed the solubility limit (~7 mg/dL), leading to the crystallization of urate in joints and the onset of acute gouty arthritis. Uricosuric drugs mitigate this by inhibiting renal uric acid transporters (such as URAT1), thereby promoting the excretion of uric acid in urine.

According to patent literature from Fuji Yakuhin Co., Ltd. (), phenol derivatives synthesized using CAS 857599-19-0 exhibit potent uricosuric effects [2]. The causality behind using this specific building block lies in its structural masking: the free carboxylic acid of 857599-19-0 is first coupled with various saturated nitrogen-containing heterocycles. Once the molecular scaffold is assembled, catalytic hydrogenation (Pd/C) is employed to selectively cleave the benzyl group. The newly liberated phenolic hydroxyl group is mechanistically critical, as it acts as a primary hydrogen-bond donor to anchor the drug within the URAT1 transporter's binding pocket.

Dual Aromatase-Sulfatase Inhibitors (DASIs)

In hormone-dependent breast cancer, estrogen drives tumor proliferation. Aromatase and steroid sulfatase are the two primary enzymes responsible for estrogen biosynthesis in peripheral tissues. Researchers have utilized 4-benzyloxy-3-chloro-5-methoxybenzoic acid derivatives to synthesize single-agent Dual Aromatase-Sulfatase Inhibitors (DASIs) () [3]. The robust nature of the benzyloxy ether allows medicinal chemists to perform aggressive downstream modifications—such as the introduction of sulfamate pharmacophores—without degrading the core aromatic ring.

Pathway A CAS 857599-19-0 (Key Intermediate) B Phenol Derivatives (e.g., US8367843B2) A->B Structural Modification C DASI Compounds (e.g., J. Med. Chem. 2006) A->C Pharmacophore Integration D Uric Acid Transporter Inhibition (URAT1) B->D Binds to E Aromatase & Sulfatase Dual Inhibition C->E Inhibits F Hyperuricemia / Gout Treatment D->F Promotes Excretion G Hormone-Dependent Breast Cancer Therapy E->G Estrogen Depletion

Caption: Downstream pharmacological applications of CAS 857599-19-0 in gout and breast cancer therapeutics.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducible yields, the protocol below outlines a self-validating system for synthesizing CAS 857599-19-0 from the commercially available precursor, 5-chlorovanillic acid (CAS: 62936-23-6).

Mechanistic Rationale: Direct benzylation of 5-chlorovanillic acid typically yields the benzyl ester (4-benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester) because both the highly nucleophilic phenoxide and the carboxylate react with benzyl bromide. Therefore, a two-step sequence involving global benzylation followed by selective saponification is required.

Step 1: Global Benzylation
  • Reagents: 5-Chlorovanillic acid (1.0 eq), Benzyl bromide (2.2 eq), K₂CO₃ (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve 5-chlorovanillic acid in anhydrous DMF under an inert N₂ atmosphere.

    • Add finely powdered K₂CO₃ and stir for 15 minutes at room temperature. Causality: K₂CO₃ acts as a mild base to deprotonate both the phenol and the carboxylic acid, generating a highly reactive dianion.

    • Introduce benzyl bromide dropwise to control the exothermic Sₙ2 substitution.

    • Elevate the temperature to 60°C and stir for 18 hours.

  • Validation (Self-Correction): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the highly polar starting material spot disappears, replaced by a highly lipophilic, UV-active spot corresponding to the intermediate benzyl ester (CAS: 536974-91-1).

Step 2: Selective Saponification
  • Reagents: 4-Benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester (1.0 eq), NaOH (2.0 eq), THF/H₂O (1:1 v/v).

  • Procedure:

    • Dissolve the intermediate ester in THF.

    • Add an aqueous solution of NaOH (2M) and reflux the biphasic mixture for 4 hours. Causality: The hydroxide ion specifically attacks the ester carbonyl (hydrolysis) while leaving the benzyloxy ether intact, as ethers are inherently stable to basic conditions.

    • Cool the mixture to room temperature and remove THF under reduced pressure.

    • Acidify the remaining aqueous layer with 1M HCl to pH 2. Causality: Acidification protonates the carboxylate. Because the resulting product (CAS 857599-19-0) is highly lipophilic (LogP ~3.62), it will rapidly crash out of the aqueous solution as a solid precipitate.

  • Validation: Collect the precipitate via vacuum filtration and dry under a high vacuum. ¹H NMR validation will confirm success by the disappearance of the ester benzyl -CH₂- protons (~5.3 ppm) while retaining the ether benzyl -CH₂- protons at ~5.1 ppm.

Synthesis A 5-Chlorovanillic Acid (CAS: 62936-23-6) B Benzyl Bromide K2CO3, DMF, 18h A->B C 4-Benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester (CAS: 536974-91-1) B->C D Saponification NaOH, THF/H2O, Reflux C->D E 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) D->E

Caption: Stepwise synthesis of CAS 857599-19-0 from 5-chlorovanillic acid via benzylation and saponification.

References

  • Kobashi, S., et al. (Fuji Yakuhin Co., Ltd.). Phenol derivative. US Patent 8,367,843 B2, filed Sept 29, 2010, and issued Feb 5, 2013.
  • Wood, P. M., et al. (2006). Synthesis and Biological Evaluation of Dual Aromatase–Sulfatase Inhibitors. Journal of Medicinal Chemistry, 49(20), 5969–5979. Retrieved from:[Link]

Foundational

5-chlorovanillic acid benzyl ether properties

An In-depth Technical Guide to 5-Chlorovanillic Acid Benzyl Ether for Advanced Research Authored by a Senior Application Scientist This guide provides an in-depth technical exploration of 5-chlorovanillic acid benzyl eth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Chlorovanillic Acid Benzyl Ether for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 5-chlorovanillic acid benzyl ether, a compound of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, synthesis, characterization, and reactivity, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction to 5-Chlorovanillic Acid Benzyl Ether

5-Chlorovanillic acid benzyl ether is a derivative of vanillic acid, a phenolic compound that exhibits a range of biological activities, including antioxidant and antitumor properties[1]. The introduction of a chlorine atom at the 5-position of the aromatic ring and the protection of the phenolic hydroxyl group as a benzyl ether significantly modifies the molecule's physicochemical properties and reactivity. The benzyl ether group is a common protecting group in organic synthesis, known for its stability under various conditions and its susceptibility to cleavage under specific reductive or oxidative methods[2][3]. This makes 5-chlorovanillic acid benzyl ether a valuable intermediate in the synthesis of more complex molecules, where the selective unmasking of the phenolic hydroxyl group is required.

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 5-chlorovanillic acid benzyl ether.

PropertyValue
Molecular Formula C₁₅H₁₃ClO₄
Molecular Weight 292.71 g/mol
Appearance Expected to be a white to off-white solid
Melting Point Not readily available in public literature
Boiling Point Not readily available in public literature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water.

Synthesis: The Williamson Ether Synthesis Approach

The most direct and widely used method for preparing aryl benzyl ethers is the Williamson ether synthesis[4]. This reaction proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide[5][6][7][8][9].

Reaction Mechanism

The synthesis of 5-chlorovanillic acid benzyl ether begins with the deprotonation of the phenolic hydroxyl group of 5-chlorovanillic acid by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a concerted S\textsubscript{N}2 displacement of the halide leaving group[8]. The choice of a primary halide like benzyl bromide is critical, as secondary and tertiary halides would favor an E2 elimination pathway, leading to the formation of an alkene as the major product[5].

Detailed Experimental Protocol

Materials:

  • 5-chlorovanillic acid

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or a similar base

  • Acetone or Dimethylformamide (DMF) as the solvent

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-chlorovanillic acid (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide.

  • Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin-Layer Chromatography (TLC)[10].

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent[10].

Causality Behind Experimental Choices
  • Base: Potassium carbonate is a commonly used base for this reaction as it is sufficiently strong to deprotonate the phenolic hydroxyl group but mild enough to avoid side reactions with other functional groups.

  • Solvent: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the S\textsubscript{N}2 reaction.

  • Purification: The aqueous work-up is designed to remove any unreacted starting materials and inorganic byproducts. A final purification by recrystallization or chromatography is often necessary to obtain the product in high purity[10].

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 5-Chlorovanillic Acid + Benzyl Bromide + K₂CO₃ Reaction_Vessel Reaction in Acetone/DMF (Reflux) Reactants->Reaction_Vessel Add TLC_Monitoring Monitor by TLC Reaction_Vessel->TLC_Monitoring Sample TLC_Monitoring->Reaction_Vessel Incomplete Workup Aqueous Work-up (Filtration, Extraction, Washing) TLC_Monitoring->Workup Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 5-Chlorovanillic Acid Benzyl Ether Purification->Product Deprotection_Workflow Starting_Material 5-Chlorovanillic Acid Benzyl Ether Reaction_Conditions H₂, 10% Pd/C in Methanol/Ethanol Starting_Material->Reaction_Conditions TLC_Monitoring Monitor by TLC Reaction_Conditions->TLC_Monitoring TLC_Monitoring->Reaction_Conditions Incomplete Filtration Filter through Celite to remove Pd/C TLC_Monitoring->Filtration Complete Solvent_Removal Concentrate under reduced pressure Filtration->Solvent_Removal Final_Product 5-Chlorovanillic Acid Solvent_Removal->Final_Product

Caption: Catalytic hydrogenolysis for the deprotection of the benzyl ether.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-chlorovanillic acid benzyl ether and its reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound and its reagents in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For specific safety information, always refer to the Safety Data Sheet (SDS) of the compound and the reagents used in its synthesis and handling.[11][12][13][14]

Potential Applications in Research and Drug Development

The structural features of 5-chlorovanillic acid benzyl ether make it a versatile building block in medicinal chemistry and materials science. The presence of the carboxylic acid allows for further derivatization to form esters, amides, and other functional groups. The protected phenolic hydroxyl group can be unmasked at a desired stage in a multi-step synthesis to reveal a reactive site for further modifications. Given the known biological activities of vanillic acid and its derivatives,[1] this compound could serve as a precursor for the synthesis of novel therapeutic agents with potential applications in various disease areas.

References

  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Benzyl group - Wikipedia. (n.d.). Retrieved from [Link]

  • 1.5 Williamson Ether Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Benzyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC. (n.d.). Retrieved from [Link]

  • Theoretical and spectroscopic study of vanillic acid | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]

  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). Retrieved from [Link]

  • bmse000614 Vanillic Acid at BMRB. (n.d.). Retrieved from [Link]

  • Vanillic Acid, 2TMS derivative - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Theoretical and spectroscopic study of vanillic acid | Scilit. (n.d.). Retrieved from [Link]

  • Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (n.d.). Retrieved from [Link]

  • Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC. (2008, November 26). Retrieved from [Link]

  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - ChemRxiv. (n.d.). Retrieved from [Link]

  • 3-Benzyloxy-2-methyl Propanoate - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Mechanistic Study of Oxidation of Benzyl Ethers by 1-Chlorobenzotriazole in Glacial Acetic Acid. (n.d.). Retrieved from [Link]

  • Benzyl o-chlorophenyl ether | C13H11ClO | CID 6421527 - PubChem. (n.d.). Retrieved from [Link]

  • Kinetics and Mechanism of Oxidation of Benzyl Ethers by N-Chloroisonicotinamide in Aqueous Acetic Acid. (n.d.). Retrieved from [Link]

  • Showing Compound Benzyl ethyl ether (FDB003369) - FooDB. (2010, April 8). Retrieved from [Link]

  • Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 5-Chloropentanoic acid, benzyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Benzyl alcohol - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 4-Benzyloxy-3-chloro-5-methoxybenzoic Acid

Executive Summary 4-Benzyloxy-3-chloro-5-methoxybenzoic acid (frequently indexed as 3-chloro-4-benzyloxy-5-methoxybenzoic acid) is a highly specialized aromatic building block utilized in advanced pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Benzyloxy-3-chloro-5-methoxybenzoic acid (frequently indexed as 3-chloro-4-benzyloxy-5-methoxybenzoic acid) is a highly specialized aromatic building block utilized in advanced pharmaceutical synthesis. With a precise molecular weight of 292.71 g/mol , this compound serves as a critical intermediate in the development of novel phenol derivatives targeting the URAT1 transporter for the treatment of hyperuricemia and gout[1],[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight validation protocols, and field-proven synthetic methodologies.

Physicochemical Profiling & Molecular Weight Determination

The precise determination and validation of a compound's molecular weight are foundational to stoichiometric accuracy in multi-step organic synthesis. As application scientists, we rely on exact mass calculations to ensure coupling reactions achieve optimal yields.

Molecular Weight Breakdown

The molecular formula for this compound is C₁₅H₁₃ClO₄ [3]. The theoretical molecular weight is calculated by summing the standard atomic weights of its constituent elements:

  • Carbon (C): 15 × 12.011 = 180.165 g/mol

  • Hydrogen (H): 13 × 1.008 = 13.104 g/mol

  • Chlorine (Cl): 1 × 35.453 = 35.453 g/mol

  • Oxygen (O): 4 × 15.999 = 63.996 g/mol

  • Total Molecular Weight: 292.718 g/mol (Standardized in literature as 292.71 g/mol )[3].

For High-Resolution Mass Spectrometry (HRMS), the monoisotopic mass is the critical metric, calculated using the most abundant isotopes (^12C, ^1H, ^35Cl, ^16O), yielding 292.050 Da [4].

Quantitative Data Summary
ParameterValueCausality / Practical Significance
IUPAC Name 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acidStandardized nomenclature required for regulatory filing.
CAS Number 857599-19-0Unique identifier for procurement and safety tracking[3].
Molecular Weight 292.71 g/mol Essential for calculating exact molar equivalents in synthesis.
Monoisotopic Mass 292.050 DaUsed for exact mass targeting in LC-HRMS validation[4].
Functional Groups Carboxylic acid, Ether, Aryl chlorideDictates reactivity (activation to acyl chloride) and binding affinity.

Mechanistic Role in Synthesis

In drug development, this compound is not the final Active Pharmaceutical Ingredient (API) but a sophisticated precursor. The structural design is highly deliberate:

  • The Carboxylic Acid (-COOH): Acts as the primary reaction site. It is converted to an acyl chloride to facilitate nucleophilic attack by complex amines or benzothiazole derivatives[5].

  • The Benzyloxy Group (-OCH₂C₆H₅): Serves as a robust protecting group for the C4 phenol. Phenols are highly reactive and prone to oxidation during harsh acyl chloride formation. The benzyl ether protects the oxygen until the final stages of synthesis, where it is cleaved to reveal the active pharmacophore[5].

  • The Chloro and Methoxy Groups: Provide critical steric bulk and electronic modulation (inductive electron withdrawal and resonance donation, respectively), optimizing the final drug's fit into the URAT1 transporter pocket[2].

Synthesis A 4-Benzyloxy-3-chloro- 5-methoxybenzoic acid (MW: 292.71 g/mol) B Acyl Chloride Formation (SOCl2, Toluene, DMF) A->B C 4-Benzyloxy-3-chloro- 5-methoxybenzoyl chloride B->C D Coupling Reaction (Nucleophilic Addition) C->D E Protected Intermediate D->E F Deprotection (Benzyl Ether Cleavage) E->F G Active Phenol Derivative (URAT1 Inhibitor) F->G

Synthetic workflow from 4-benzyloxy-3-chloro-5-methoxybenzoic acid to a URAT1 inhibitor.

Experimental Protocols

Protocol A: Molecular Weight Validation via LC-MS (Self-Validating System)

To ensure batch integrity before synthesis, the molecular weight must be confirmed. We utilize Electrospray Ionization (ESI) in negative mode, as the carboxylic acid readily deprotonates to form an [M-H]⁻ ion.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Ionization & Detection: Operate the mass spectrometer in ESI- mode, scanning m/z 100–1000.

  • Self-Validation (Data Interpretation): The presence of the chlorine atom provides a built-in validation mechanism. Chlorine exists naturally as two isotopes: ^35Cl (75%) and ^37Cl (25%). The mass spectrum must show a base peak at m/z 291.04 and a secondary peak at m/z 293.04 in a strict 3:1 ratio . If this isotopic signature is absent, the batch is compromised.

Ion SpeciesExpected m/z [M-H]⁻Relative Abundance
^12C₁₅ ^1H₁₂ ^35Cl ^16O₄291.043100% (Base Peak)
^12C₁₅ ^1H₁₂ ^37Cl ^16O₄293.040~32% (Chlorine Isotope)
^13C₁ ^12C₁₄ ^1H₁₂ ^35Cl ^16O₄292.046~16% (Carbon Isotope)
Protocol B: Activation to Acyl Chloride

This protocol describes the conversion of the benzoic acid to its highly reactive acyl chloride derivative, a necessary step for downstream coupling[5].

  • Reagent Charging: In a flame-dried, argon-purged round-bottom flask, suspend 541 mg (1.85 mmol, based on MW 292.71 g/mol ) of 4-benzyloxy-3-chloro-5-methoxybenzoic acid in 5.4 mL of anhydrous toluene[5].

  • Catalysis: Add 1 drop of N,N-dimethylformamide (DMF). Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that dramatically accelerates the activation of the carboxylic acid.

  • Activation: Slowly add 0.16 mL of thionyl chloride (SOCl₂) dropwise[5].

  • Reaction: Heat the mixture to 60°C and stir for 16 hours[5].

  • Isolation: Distill off the solvent and excess SOCl₂ under reduced pressure. Azeotrope the residue twice with anhydrous toluene to remove trace HCl and SO₂, yielding the acyl chloride as a yellow solid[5]. Note: In our experience, failing to strictly maintain anhydrous conditions during this step leads to rapid hydrolysis back to the starting material.

Pharmacological Relevance: Targeting Hyperuricemia

The ultimate goal of synthesizing this compound is to produce a potent uricosuric agent. Hyperuricemia, characterized by elevated blood uric acid levels (>7 mg/dL), leads to the precipitation of urate crystals in joints, causing gout[1]. The final deprotected phenol derivatives synthesized from our target compound act by inhibiting URAT1 (Urate Transporter 1) in the renal proximal tubule[2].

By blocking URAT1, the drug prevents the reabsorption of uric acid from the kidney back into the bloodstream, thereby promoting its excretion in the urine and lowering systemic urate levels[1],[2].

URAT1 Blood Bloodstream (High Uric Acid) Kidney Renal Proximal Tubule Blood->Kidney Filtration URAT1 URAT1 Transporter (Reabsorption) Kidney->URAT1 Reabsorption attempt Urine Urine Excretion (Uric Acid Clearance) Kidney->Urine Excretion (Enhanced) URAT1->Blood Uric Acid Return Drug Phenol Derivative (Inhibitor) Drug->URAT1 Blocks

Mechanism of action for URAT1 inhibitors derived from the synthesized phenol intermediate.

References

  • Title: Explore - PubChemLite - O (Monoisotopic Mass Data)
  • Title: 857599-19-0 | 4-(Benzyloxy)
  • Title: WO2011040449A1 - Novel phenol derivative (Hyperuricemia Application)
  • Title: (12) United States Patent - Googleapis.com (Synthesis Protocol)
  • Title: WO2011040449A1 - Novel phenol derivative (URAT1 Mechanism)

Sources

Foundational

The Biological Activity of Chlorinated Vanillic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Introduction Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic compound, serves as a versatile scaffold in medicinal chemistry due to its established antioxidant, anti-inflammatory, and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic compound, serves as a versatile scaffold in medicinal chemistry due to its established antioxidant, anti-inflammatory, and antimicrobial properties.[1] The strategic modification of this scaffold, particularly through halogenation, offers a promising avenue for the development of novel therapeutic agents with enhanced biological activities.[2][3] The introduction of chlorine atoms onto the vanillic acid backbone can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets.[3] This guide provides an in-depth technical overview of the biological activities of chlorinated vanillic acid derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibitory potential. It is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds in their therapeutic discovery programs.

I. Antimicrobial and Antifungal Activity

Chlorinated vanillic acid derivatives have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi. The inclusion of chlorine atoms can enhance the antimicrobial potency of the parent vanillic acid molecule.[4]

A. Antibacterial Activity

The antibacterial efficacy of chlorinated vanillic acid derivatives is often attributed to their ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with microbial metabolism.[4] The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Vanillic Acid and Its Chlorinated Derivatives against Selected Bacteria

CompoundTest OrganismMIC (µg/mL)Reference
Vanillic AcidStaphylococcus aureus600
Vanillic AcidSalmonella Typhi600
Vanillic AcidProteus mirabilis600
Vanillic AcidEnterobacter cloacae (Carbapenem-Resistant)600[5]
Vanillic AcidEscherichia coli (Uropathogenic)~2000 (11.80 mM)[6]

Note: Specific MIC values for a range of chlorinated vanillic acid derivatives are not extensively reported in publicly available literature, highlighting an area for further research.

B. Antifungal Activity

The antifungal properties of these compounds are also of significant interest, particularly in the context of rising resistance to conventional antifungal agents.

Table 2: Minimum Inhibitory Concentration (MIC) of Vanillic Acid Derivatives against Candida albicans

CompoundMIC (µg/mL)Reference
Vanillic AcidNot widely reported
2-chloro-N-phenylacetamide*128 - 256[7]

Note: This is a derivative of a chlorinated acetic acid, not directly a chlorinated vanillic acid, but provides context for the potential of chlorinated organic acids as antifungal agents. Data for specific chlorinated vanillic acids is limited.

II. Anticancer Activity and Mechanisms of Action

Chlorinated vanillic acid derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

A. Cytotoxicity against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 3: IC50 Values of Vanillic Acid and Its Derivatives against Selected Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Vanillic Acid IsomersVariousVaries[8][9]
Divanillates/TrivanillatesVariousVaries[10]
B. Mechanisms of Anticancer Action

The anticancer effects of vanillic acid and its derivatives are often mediated through the modulation of critical intracellular signaling pathways.[4] Two of the most well-documented pathways are the mTOR and Raf/MEK/ERK pathways, which are frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Vanillic acid has been shown to inhibit this pathway, leading to a decrease in the translation of proteins essential for cell growth.[4]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Translation Protein Translation p70S6K->Translation CellGrowth Cell Growth & Proliferation Translation->CellGrowth Inhibitor Chlorinated Vanillic Acid Derivatives Inhibitor->mTORC1 Inhibition

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of chlorinated vanillic acid derivatives.

The Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Vanillic acid has been demonstrated to inhibit this pathway, contributing to its anticancer effects.[11]

Raf_MEK_ERK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor Chlorinated Vanillic Acid Derivatives Inhibitor->Raf Inhibition

Figure 2: Simplified diagram of the Raf/MEK/ERK signaling pathway and the inhibitory action of chlorinated vanillic acid derivatives.

Vanilloids, including vanillic acid derivatives, can induce apoptosis in cancer cells through various mechanisms. These include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.[10][12] The presence of chlorine substituents may enhance these pro-apoptotic effects.

III. Enzyme Inhibition

The ability of chlorinated vanillic acid derivatives to inhibit specific enzymes is a key area of their therapeutic potential. Tyrosinase, a key enzyme in melanin biosynthesis, is a notable target.

A. Tyrosinase Inhibition

Tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Vanillic acid and its derivatives have been shown to inhibit tyrosinase activity.

Table 4: IC50 Values of Vanillic Acid and Related Compounds for Tyrosinase Inhibition

CompoundIC50Reference
Vanillic Acid1.0 mM[13]
4-Chlorocinnamaldehyde*0.3 mM (diphenolase)
Gallic Acid4500 µM[14]
Kojic AcidVaries (often used as a positive control)[14][15]

Note: This is a related chlorinated aldehyde, providing an indication of the potential for chlorinated derivatives to inhibit tyrosinase. Data for specific chlorinated vanillic acids is limited.

The inhibitory mechanism of benzoate-type inhibitors like vanillic acid often involves chelation of the copper ions in the active site of the tyrosinase enzyme.[16]

IV. Structure-Activity Relationship (SAR)

The biological activity of chlorinated vanillic acid derivatives is intrinsically linked to the number and position of chlorine atoms on the aromatic ring. While comprehensive SAR studies are still emerging, some general principles can be inferred:

  • Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets.[3]

  • Electronic Effects: Chlorine is an electron-withdrawing group, which can influence the acidity of the phenolic hydroxyl group and the overall electron distribution of the aromatic ring. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological targets.[3]

  • Positional Isomerism: The position of the chlorine atom(s) can have a profound impact on biological activity. For example, chlorine at the C5 position of the vanillin ring has been a focus of some synthetic efforts.[3]

V. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of chlorinated vanillic acid derivatives.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->PrepareInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepareInoculum->Inoculate SerialDilution Perform 2-fold Serial Dilutions of Test Compound in 96-well Plate SerialDilution->Inoculate Incubate Incubate Plate (e.g., 37°C for 16-20 h) Inoculate->Incubate ReadMIC Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC End End ReadMIC->End

Figure 3: Experimental workflow for the Broth Microdilution Assay.

Protocol:

  • Prepare a standardized bacterial inoculum: From a fresh culture, prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial dilutions of the test compound: In a 96-well microtiter plate, perform two-fold serial dilutions of the chlorinated vanillic acid derivative in the broth to obtain a range of concentrations.

  • Inoculate the plate: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

B. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in a 96-well Plate Start->SeedCells Incubate1 Incubate to Allow Cell Adhesion (e.g., 24 h) SeedCells->Incubate1 TreatCells Treat Cells with Various Concentrations of Test Compound Incubate1->TreatCells Incubate2 Incubate for Desired Exposure Time (e.g., 24, 48, or 72 h) TreatCells->Incubate2 AddMTT Add MTT Reagent to Each Well Incubate2->AddMTT Incubate3 Incubate to Allow Formazan Crystal Formation (2-4 h) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) to Dissolve Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance (e.g., at 570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Figure 4: Experimental workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated vanillic acid derivative. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

C. Enzyme Inhibition Assay: In Vitro Tyrosinase Inhibition

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.

Tyrosinase_Inhibition_Workflow Start Start PrepareReagents Prepare Solutions: - Tyrosinase Enzyme - L-DOPA (Substrate) - Test Compound - Positive Control (Kojic Acid) Start->PrepareReagents PlateSetup Set up 96-well Plate: - Test Compound Wells - Control Wells - Blank Wells PrepareReagents->PlateSetup PreIncubate Add Enzyme and Test Compound to Wells, Pre-incubate (e.g., 10 min) PlateSetup->PreIncubate InitiateReaction Add L-DOPA to Initiate the Reaction PreIncubate->InitiateReaction MeasureAbsorbance Measure Absorbance Kinetically (e.g., at 475 nm for 20 min) InitiateReaction->MeasureAbsorbance CalculateInhibition Calculate % Inhibition and IC50 Value MeasureAbsorbance->CalculateInhibition End End CalculateInhibition->End

Figure 5: Experimental workflow for the in vitro Tyrosinase Inhibition Assay.

Protocol:

  • Prepare Solutions: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), the chlorinated vanillic acid derivative (test compound), and a positive control (e.g., kojic acid) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Plate Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the tyrosinase solution to the respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor) and calculate the IC50 value.

VI. Conclusion and Future Perspectives

Chlorinated vanillic acid derivatives represent a promising class of compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The addition of chlorine atoms to the vanillic acid scaffold can significantly enhance its therapeutic potential. However, this technical guide also highlights a clear need for further research in this area. Comprehensive studies are required to establish a more complete structure-activity relationship by synthesizing and screening a wider range of chlorinated derivatives against diverse biological targets. Specifically, there is a lack of publicly available, directly comparable quantitative data (MIC and IC50 values) for various chlorinated isomers. Future investigations should focus on elucidating the precise molecular mechanisms of action of these compounds, which will be crucial for their rational design and optimization as next-generation therapeutic agents. The detailed protocols and mechanistic insights provided herein offer a solid foundation for researchers to advance the exploration and development of these promising molecules.

VII. References

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  • Zhang, Y., et al. (2025). Anti-tumor role and molecular mechanism of vanillic acid. Discov Oncol, 16(1), 20. [Link]

  • Schultz, T. W., & Cronin, M. T. (1997). Structure-activity relationships for mono alkylated or halogenated phenols. SAR QSAR Environ Res, 7(3), 175-184. [Link]

  • Peramaiyan, G., et al. (2024). Vanillic Acid Nanocomposite: Synthesis, Characterization Analysis, Antimicrobial, and Anticancer Potentials. Molecules, 29(13), 3098. [Link]

  • Fandriani, F., et al. (2012). Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways. J Environ Pathol Toxicol Oncol, 31(4), 345-354. [Link]

  • Gülçin, I. (2006). Effect of vanillin and its acid and alcohol derivatives on the diphenolase activity of mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 727-733. [Link]

  • Ho, C. Y., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 29(20), 4753. [Link]

  • IC50 values of the tested compounds against MCF7 and HCT116 cell lines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Hail, N. Jr., & Reuben, J. M. (2003). Mechanisms of vanilloid-induced apoptosis. Apoptosis, 8(3), 251-263. [Link]

  • Chen, C. C., et al. (2025). Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. Int J Mol Sci, 26(8), 8899. [Link]

  • Liu, Y., et al. (2022). Vanillic acid attenuates H2O2-induced injury in H9c2 cells by regulating mitophagy via the PINK1/Parkin/Mfn2 signaling pathway. Front Cardiovasc Med, 9, 961938. [Link]

  • Adebayo, O. A., et al. (2022). Antibacterial Activity of Vanillic Acid against Staphylococcus aureus, Salmonella typhi, and Proteus mirabilis. Microbes, Infection and Chemotherapy, 2, e1458. [Link]

  • IC50 values (μM) of compounds 2a-5e against HCT-116 wt and MCF-7 topo... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Le-Dévéhat, F., et al. (2016). Simple di- and trivanillates exhibit cytostatic properties toward cancer cells resistant to pro-apoptotic stimuli. Oncotarget, 7(19), 27860–27871. [Link]

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. Int J Mol Sci, 10(6), 2440-2475. [Link]

  • Hearing, V. J. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Int J Mol Sci, 10(9), 3811-3820. [Link]

  • DPPH-scavenging activities and structure-activity relationships of phenolic compounds. (n.d.). CAB Direct. Retrieved March 7, 2026, from [Link]

  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. Int J Mol Sci, 10(6), 2440-2475. [Link]

  • The minimum inhibitory concentration of different antifungal agents against Candida species. (2021). Zanco Journal of Pure and Applied Sciences, 31(4), 36-41. [Link]

  • Naz, R., & Bano, A. (2012). In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L. Asian Pac J Trop Biomed, 2(10), 821-824. [Link]

  • Shokohi, T., et al. (2016). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Jundishapur J Microbiol, 9(4), e34842. [Link]

  • Swisłocka, R., et al. (2025). Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids. Sci Rep, 15(1), 13965. [Link]

  • Swisłocka, R., et al. (2025). Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids. Sci Rep, 15(1), 13965. [Link]

  • comparative antimicrobial activity: Topics by Science.gov. (n.d.). Science.gov. Retrieved March 7, 2026, from [Link]

  • Zhang, J., et al. (2025). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Acta Chim Slov, 72(1), 127-132. [Link]

  • S159 Antifungal Susceptibility Testing. (n.d.). Mycoses, 43(s2), 1-1. [Link]

  • Khan, A., et al. (2025). Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis. J Fungi (Basel), 11(10), 999. [Link]

  • Leyva-López, N., et al. (2018). Comparison of Single and Combined Use of Catechin, Protocatechuic, and Vanillic Acids as Antioxidant and Antibacterial Agents against Uropathogenic Escherichia Coli at Planktonic and Biofilm Levels. Antibiotics (Basel), 7(4), 99. [Link]

  • Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • de Souza, L. K. M., et al. (2018). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Braz J Microbiol, 49(4), 866-872. [Link]

  • Qian, Y., et al. (2019). In Vitro Antibacterial Activity and Mechanism of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae. Molecules, 24(22), 4109. [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2021). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • MIC values (mg/mL) of antimicrobial agents against E. coli strains. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 6-hydroxynicotinic acid. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Lemire, J. A., et al. (2019). Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials. Antibiotics (Basel), 8(2), 59. [Link]

  • Synthesis of Some Heterofunctionalized Penicillanic Acid Derivatives and Investigation of Their Biological Activities. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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Exploratory

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid in Organic Solvents Executive Summary This guide provides a comprehensive analysis of the solubility characteristics of 4-(Ben...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid in Organic Solvents

Executive Summary

This guide provides a comprehensive analysis of the solubility characteristics of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of direct experimental solubility data for this specific compound, this document establishes a robust theoretical framework based on its structural attributes and the known behavior of related substituted benzoic acids. We present a predicted solubility profile across a range of common organic solvents, categorized by polarity. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the shake-flask method with HPLC analysis is provided. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies for handling this compound.

Introduction: The Critical Role of Solubility

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid is a complex aromatic carboxylic acid. Its structure, featuring a benzyloxy group, a chloro substituent, and a methoxy group on the benzoic acid core, makes it a versatile building block in organic synthesis. In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that influences bioavailability, formulation, and purification strategies. A thorough understanding of a compound's solubility in various organic solvents is essential for designing efficient reaction conditions, developing robust crystallization processes, and selecting appropriate analytical techniques.[1][2] This guide bridges the current data gap by providing a predictive analysis and a definitive experimental workflow.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the extent of dissolution. For 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, several structural features are key to its solubility behavior:

  • Carboxyl Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[4]

  • Aromatic Rings: The two benzene rings (one from the benzoic acid core and one from the benzyl group) are large, nonpolar, and hydrophobic.[5] These regions interact favorably with nonpolar or moderately polar solvents through van der Waals forces.[5]

  • Ether Linkages (-O-): The benzyloxy and methoxy groups introduce some polarity and can act as hydrogen bond acceptors.

  • Chloro Group (-Cl): The electronegative chlorine atom adds to the molecule's overall polarity.

The molecule thus possesses both significant nonpolar character from its bulky aromatic framework and polar character from its functional groups. This amphiphilic nature suggests that its solubility will be highest in solvents that can effectively solvate both its polar and nonpolar regions. Compared to a smaller molecule like benzoic acid, the large, nonpolar benzyloxy group is expected to decrease solubility in highly polar solvents like water but increase it in less polar organic solvents like ethers and chlorinated solvents.[5][6]

Predicted Solubility Profile

Based on the theoretical framework and solubility data for structurally related compounds like benzoic acid, 4-hydroxybenzoic acid, and other derivatives, the following table summarizes the predicted solubility of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid in a range of common organic solvents.[7][8][9]

Solvent ClassSolvent ExamplePredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolModerate to High The alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, while its alkyl chain interacts with the nonpolar rings.
WaterVery Low / Insoluble The large hydrophobic benzyloxy group and benzene ring disrupt the water's hydrogen bonding network, outweighing the polar group effects.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)High DMSO is a strong hydrogen bond acceptor and highly polar, capable of effectively solvating the entire molecule. Often used for stock solutions.[9][10]
N,N-Dimethylformamide (DMF)High Similar to DMSO, DMF is a potent solvent for complex organic molecules with polar functional groups.[1][9]
AcetoneHigh Acetone's carbonyl group can accept hydrogen bonds, and its overall polarity is suitable for dissolving substituted benzoic acids.[8]
AcetonitrileModerate Less polar than DMSO or DMF, it can still solvate the molecule but may be less effective.
Ethyl AcetateModerate Balances polar (ester group) and nonpolar (ethyl group) characteristics, making it a good candidate for dissolving and recrystallizing the compound.[11]
Nonpolar / Weakly Polar Dichloromethane (DCM)Moderate Effective at solvating large, moderately polar organic molecules.
ChloroformModerate to High A common solvent for carboxylic acids due to its ability to interact with both polar and nonpolar parts.[5][8]
Diethyl EtherLow to Moderate The ether can act as a hydrogen bond acceptor, but its overall nonpolar character may limit high solubility.[5]
Toluene, BenzeneLow to Moderate The aromatic nature of the solvent can interact favorably with the compound's benzene rings via π-stacking.[5][8]
Hexane, CyclohexaneVery Low / Insoluble These nonpolar aliphatic solvents cannot effectively solvate the polar carboxylic acid group.[12]

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a gold standard for determining thermodynamic solubility, as it allows the system to reach equilibrium.[10]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Calculation A 1. Prepare Saturated Solutions Add excess solid to vials with different solvents. B 2. Temperature Control Place vials in a shaker bath at constant T (e.g., 25°C). A->B Incubate C 3. Agitate for Equilibrium Shake vials for 24-48 hours to ensure saturation. B->C Start agitation D 4. Settle Undissolved Solid Allow vials to stand undisturbed for >2 hours. C->D Stop agitation E 5. Sample Supernatant Carefully withdraw an aliquot of the clear supernatant. D->E Careful sampling F 6. Filter Sample Filter through a 0.45 µm syringe filter (PTFE or similar). E->F Remove particulates G 7. Dilute Sample Dilute the filtrate with a known volume of mobile phase. F->G Prepare for analysis H 8. HPLC Analysis Inject diluted sample and quantify concentration against a standard curve. G->H Quantify I 9. Calculate Solubility (Concentration from HPLC) x (Dilution Factor) = Solubility (mg/mL or mM) H->I Use calibration curve

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol describes the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.[10]

Materials:

  • 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (solid)

  • Selected organic solvents (HPLC grade)

  • 2-4 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with solvent)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

    • Perform serial dilutions to create a set of calibration standards of known concentrations.

  • HPLC Method Development:

    • Develop an HPLC method that provides a sharp, well-resolved peak for the compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a common starting point.

    • Run the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a high correlation coefficient (R² > 0.99).

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid to several glass vials. "Excess" means enough solid remains undissolved at equilibrium (e.g., 5-10 mg).

    • Add a known volume (e.g., 2 mL) of each test solvent to its respective vial.

  • Equilibration:

    • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached.

    • After agitation, let the vials stand in the temperature-controlled bath for at least 2 hours to allow undissolved solids to settle.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Be cautious not to disturb the solid at the bottom.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the standard curve to determine the concentration of the diluted sample.

    • Calculate the original solubility using the formula: Solubility = (Concentration from HPLC) × (Dilution Factor)

Conclusion

While direct, published solubility data for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid is not widely available, a strong predictive assessment can be made based on its chemical structure. It is anticipated to have high solubility in polar aprotic solvents like DMSO and acetone, moderate to high solubility in alcohols, and low solubility in nonpolar hydrocarbons and water. For definitive quantitative data, the detailed shake-flask and HPLC protocol provided in this guide offers a reliable and reproducible method. This combination of theoretical prediction and practical methodology equips researchers with the necessary tools to effectively utilize this compound in synthesis, formulation, and purification processes.

References

  • Academia. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • StudySmarter. (2023, October 25). Physical Properties of Carboxylic Acid: Hydrogen Bonds, Aromatics. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Iraqi Journal of Science. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

  • ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. [Link]

  • ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. [Link]

  • AIP Publishing. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • UNT Digital Library. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • Grossmont College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. [Link]

  • Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. [Link]

  • SDI. (n.d.). 4 METHOXY BENZOIC ACID. [Link]

  • ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde. [Link]

  • PubChemLite. (n.d.). 4-butoxy-3-chloro-5-methoxybenzoic acid. [Link]

  • NIST WebBook. (n.d.). 4-Benzyloxybenzoic acid. [Link]

Sources

Foundational

Technical Whitepaper: 4-Benzyloxy-3-chloro-5-methoxybenzoic Acid

This technical guide details the chemical architecture, synthetic utility, and therapeutic applications of 4-benzyloxy-3-chloro-5-methoxybenzoic acid , a specialized intermediate critical to the development of URAT1 inhi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical architecture, synthetic utility, and therapeutic applications of 4-benzyloxy-3-chloro-5-methoxybenzoic acid , a specialized intermediate critical to the development of URAT1 inhibitors for hyperuricemia and gout management.

Strategic Intermediate for URAT1 Inhibitors and Phenolic Pharmacophores

Executive Summary

4-Benzyloxy-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0 ) is a high-value synthetic scaffold used primarily in medicinal chemistry. It functions as a protected phenolic building block , allowing researchers to introduce a specific substitution pattern—a 3-chloro-5-methoxy-4-hydroxyphenyl moiety—into complex drug candidates.

Its primary industrial application lies in the synthesis of URAT1 (Uric Acid Transporter 1) inhibitors , a class of drugs designed to treat gout and hyperuricemia by promoting renal uric acid excretion. The benzyl group serves as a robust protecting group, stable against the harsh acidic or basic conditions required for downstream coupling reactions (e.g., Friedel-Crafts acylation or amide coupling), before being selectively removed via hydrogenolysis to reveal the bioactive phenol.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
CAS Number 857599-19-0
Molecular Formula C₁₅H₁₃ClO₄
Molecular Weight 292.71 g/mol
Core Scaffold Benzoic Acid
Key Substituents 3-Chloro (Halogen bond donor), 5-Methoxy (H-bond acceptor), 4-Benzyloxy (Protected Phenol)
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in water
Melting Point ~170–177 °C (Derivative dependent)
Structural Activity Relationship (SAR) Potential

The molecule is designed to deliver a trisubstituted phenyl ring to a drug target.

  • 3-Chloro Group: Increases lipophilicity and metabolic stability; often fills hydrophobic pockets in enzymes/transporters.

  • 5-Methoxy Group: Provides electronic donation and specific hydrogen bonding interactions.

  • 4-OH (Masked): The benzyl group masks a phenol. In the final drug (e.g., URAT1 inhibitors), this phenol is often the critical "warhead" that interacts with the transporter's binding site.

Synthetic Architecture

The synthesis of this compound typically proceeds from 5-chlorovanillic acid (3-chloro-4-hydroxy-5-methoxybenzoic acid). The workflow involves selective O-alkylation followed by activation for downstream coupling.

Synthesis Workflow Visualization

SynthesisFlow Start 5-Chlorovanillic Acid (3-chloro-4-hydroxy-5-methoxybenzoic acid) Inter1 Benzyl Ester Intermediate (Transient) Start->Inter1 O-Alkylation Reagent1 Benzyl Bromide (BnBr) K2CO3 / DMF Reagent1->Inter1 Product 4-Benzyloxy-3-chloro- 5-methoxybenzoic Acid (Target Scaffold) Inter1->Product Saponification Step2 Hydrolysis (NaOH / MeOH) Step2->Product AcidChloride Acid Chloride Derivative (Active Coupling Agent) Product->AcidChloride Chlorination Activation Activation (SOCl2 / Toluene) Activation->AcidChloride

Figure 1: Synthetic pathway from commodity starting materials to the activated coupling agent.

Experimental Protocols

Protocol A: Synthesis of 4-Benzyloxy-3-chloro-5-methoxybenzoic Acid

Context: Protection of the phenolic hydroxyl group.

  • Reagents: 5-Chlorovanillic acid (1.0 eq), Benzyl bromide (2.2 eq), Potassium carbonate (2.5 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 5-chlorovanillic acid in anhydrous DMF under nitrogen atmosphere.

    • Add potassium carbonate (

      
      ) and stir for 30 minutes to generate the phenoxide/carboxylate anions.
      
    • Dropwise add benzyl bromide. Note: Excess BnBr is used to esterify the carboxylic acid and etherify the phenol simultaneously.

    • Heat to 60°C for 4–6 hours. Monitor via TLC/HPLC.

    • Hydrolysis Step: Upon completion, treat the mixture with aqueous NaOH (10%) and methanol. Reflux for 2 hours to selectively hydrolyze the benzyl ester back to the acid, leaving the benzyl ether intact.

    • Workup: Acidify with 1N HCl to pH 3. The product precipitates.[1] Filter, wash with water, and recrystallize from Ethanol/Water.[2]

Protocol B: Activation to Acid Chloride

Context: Preparing the scaffold for coupling to a heterocycle (e.g., benzothiazole).

  • Reagents: 4-Benzyloxy-3-chloro-5-methoxybenzoic acid, Thionyl Chloride (

    
    ), Catalytic DMF, Toluene.
    
  • Procedure:

    • Suspend the dried acid (541 mg, ~1.85 mmol) in anhydrous Toluene (5.4 mL).

    • Add a catalytic drop of DMF (activates the

      
      ).
      
    • Add Thionyl Chloride (0.16 mL, 1.2 eq) dropwise.

    • Heat to 60°C for 16 hours . Critical: Ensure complete evolution of

      
       and HCl gases.
      
    • Isolation: Distill off the solvent under reduced pressure. Azeotrope with fresh toluene to remove trace

      
      .
      
    • Result: A yellow solid (Acid Chloride) ready for immediate use in Friedel-Crafts or amide coupling reactions.

Therapeutic Applications: URAT1 Inhibition[3][5]

The primary utility of this scaffold is in the synthesis of Uricosurics —drugs that increase uric acid excretion.

Mechanism of Action

The final drug molecule (derived from this acid) inhibits URAT1 (SLC22A12), a transporter in the proximal tubule of the kidney responsible for reabsorbing uric acid from urine back into the blood. By blocking URAT1, the drug lowers serum uric acid levels.[1]

Downstream Synthesis Logic

The acid chloride generated in Protocol B is typically coupled with a Benzothiazole or similar heterocyclic core.

DrugDesign AcidCl Acid Chloride (Protected Scaffold) Coupling Friedel-Crafts Acylation (AlCl3 / CH2Cl2) AcidCl->Coupling Heterocycle Benzothiazole Core (e.g., 2,3-dihydro-1,3-benzothiazole) Heterocycle->Coupling ProtectedDrug Protected Pre-Drug (Benzyl ether intact) Coupling->ProtectedDrug Deprotection Hydrogenolysis (H2 / Pd-C) ProtectedDrug->Deprotection FinalDrug Active URAT1 Inhibitor (Phenol revealed) Deprotection->FinalDrug Bioactivation

Figure 2: The "Protect-Couple-Deprotect" strategy used to synthesize URAT1 inhibitors.

Example Target: 3-(3-chloro-4-hydroxy-5-methoxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole. In this final structure, the benzyl group has been removed to restore the phenolic hydroxyl, which is essential for potency.

Safety & Handling (MSDS Highlights)

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[3][4]
  • Handling: Use in a fume hood.[5] The acid chloride derivative is corrosive and moisture-sensitive; handle under inert gas (Argon/Nitrogen).

  • Storage: Store the acid at room temperature, dry. Store the acid chloride at -20°C under inert atmosphere.

References

  • Kissei Pharmaceutical Co., Ltd. (2011). Novel phenol derivative and medical use thereof. WO2011040449A1.

  • Kissei Pharmaceutical Co., Ltd. (2013). Phenol derivative.[6] US Patent 8,367,843 B2.[6][7]

  • PubChem . (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzoic acid (Precursor Data). National Library of Medicine.

  • ChemicalBook . (2025). 4-Benzyloxy-3-methoxybenzoic acid (Structural Analog Data).

Sources

Exploratory

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0): A Technical Guide to Its Role in Uricosuric Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized aromatic building blocks is critical for the synthesis of targeted therapeutics. 4-(Benzyloxy)-3-chloro-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized aromatic building blocks is critical for the synthesis of targeted therapeutics. 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (PubChem CID/CAS: 857599-19-0) represents a highly specialized, orthogonally protected intermediate. It is primarily utilized in the development of novel phenol derivatives designed to treat hyperuricemia and gout by promoting uric acid excretion (uricosuric agents) [1, 2].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profiling, its mechanistic role in drug design, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

The molecular architecture of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid is not arbitrary; every functional group serves a specific synthetic or biological purpose. The table below summarizes its core properties and the causality behind its structural design[1].

PropertyValueCausality / Significance in Drug Design
CAS Number 857599-19-0Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₅H₁₃ClO₄Dictates the baseline molecular weight and atomic composition.
Molecular Weight 292.71 g/mol Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Calculated) ~3.62Indicates favorable lipophilicity for membrane permeability.
Topological Polar Surface Area 55.76 ŲExcellent range (< 90 Ų) for cellular penetration and oral absorption.
H-Bond Donors / Acceptors 1 / 3Ensures sufficient aqueous solubility while maintaining target binding affinity.
Rotatable Bonds 5Provides the necessary conformational flexibility to induce fit into target binding pockets.
Structural Rationale
  • The Carboxylic Acid (-COOH): Serves as the primary synthetic handle for amidation or esterification, allowing the attachment of various heterocyclic pharmacophores (e.g., benzothiazoles).

  • The Benzyloxy Group (-OBn): Acts as a robust, transient protecting group for the para-phenolic hydroxyl. It withstands harsh acyl chloride formation but can be selectively cleaved later.

  • The Chloro (-Cl) and Methoxy (-OMe) Substituents: Positioned at the meta positions, these groups provide critical steric bulk and electronic modulation (inductive electron withdrawal by Cl, resonance donation by OMe). In the final deprotected API, these groups optimize the pKa of the phenolic hydroxyl, drastically enhancing its binding affinity to renal transporters [2].

Mechanistic Role in Uricosuric Drug Development

Hyperuricemia occurs when the production of uric acid exceeds its excretion, leading to the precipitation of urate crystals in joints (gout) or kidneys (interstitial nephritis). While older drugs like allopurinol inhibit uric acid production, modern therapeutic strategies often focus on promoting excretion by inhibiting the URAT1 transporter in the renal proximal tubule [2].

Derivatives synthesized from 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid are potent URAT1 inhibitors. Once the benzyl group is removed, the exposed phenol acts as a critical hydrogen-bond donor within the URAT1 binding pocket, effectively blocking the reabsorption of uric acid into the bloodstream and redirecting it for urinary excretion.

BioPathway API Phenol-Based API (URAT1 Inhibitor) URAT1 URAT1 Transporter (Renal Proximal Tubule) API->URAT1 Inhibits Excretion Uric Acid Excretion (Urine) API->Excretion Promotes UricAcid Uric Acid Reabsorption (Bloodstream) URAT1->UricAcid Facilitates (Normal State) UricAcid->Excretion Blockade Redirects to

Fig 1. Mechanism of action for phenol-derived uricosuric agents targeting URAT1.

Synthetic Workflows and Experimental Protocols

To integrate this building block into an API, chemists typically convert the stable carboxylic acid into a highly reactive acyl chloride, couple it with a target amine, and finally deprotect the phenol [2].

Protocol: Synthesis of Uricosuric API Precursors via Acyl Chloride Activation

Objective: Convert 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid to its acyl chloride for downstream coupling, followed by selective hydrogenolysis. This protocol is designed as a self-validating system to ensure intermediate integrity.

Phase 1: Acyl Chloride Activation
  • Reagent Preparation: Charge a flame-dried, argon-purged reaction vessel with 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (1.0 eq, ~500 mg).

  • Solvent & Catalyst Addition: Suspend the starting material in anhydrous toluene (10 volumes). Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

    • Causality: Toluene provides a non-polar medium that favors the stability of the final acyl chloride. DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack intermediate that significantly lowers the activation energy of the chlorination step, overcoming the steric hindrance of the meta-substituents.

  • Chlorination: Dropwise add thionyl chloride (SOCl₂, 1.5 eq) at 0°C. Gradually warm the mixture to 60°C and stir for 16 hours.

  • In-Process Control (IPC) & Validation: Quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via HPLC-UV. The complete disappearance of the starting acid and the exclusive presence of the corresponding methyl ester confirms the successful, quantitative formation of the acyl chloride.

  • Isolation: Distill off the solvent and excess SOCl₂ under reduced pressure. Azeotrope with anhydrous toluene (2 × 5 mL) to remove residual HCl, yielding 4-benzyloxy-3-chloro-5-methoxybenzoyl chloride as a yellow solid.

Phase 2: Coupling & Selective Deprotection
  • Coupling: React the isolated acyl chloride with the target heterocycle (e.g., 1,1-dioxo-2,3-dihydro-1,3-benzothiazole) in the presence of an organic base (e.g., DIPEA) in THF to form the protected API precursor.

  • Deprotection (Hydrogenolysis): Dissolve the coupled intermediate in a 1:1 mixture of THF and Methanol. Add 20% Palladium Hydroxide on carbon (Pd(OH)₂/C, Pearlman’s catalyst, 0.2 eq by weight).

  • Reaction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

    • Causality: Pearlman's catalyst is specifically selected over standard Pd/C to maximize the rate of benzyl ether cleavage while strictly minimizing the risk of hydrodehalogenation of the meta-chloro substituent. Preserving this chlorine atom is mandatory for the API's biological activity.

  • Final Validation: Filter the mixture through a Celite pad to remove the catalyst. Concentrate and crystallize. Confirm structural integrity via ¹H-NMR (DMSO-d₆): The successful deprotection is validated by the complete loss of the benzyl protons (singlet at ~5.3 ppm) and the appearance of a broad phenolic -OH peak.

SynthWorkflow A 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (Starting Material) B Thionyl Chloride (SOCl2) Toluene / DMF (cat.) 60°C, 16h A->B C 4-Benzyloxy-3-chloro-5-methoxybenzoyl chloride (Intermediate) B->C D Amidation / Coupling (e.g., with benzothiazole derivative) C->D E O-Benzylated API Precursor D->E F Hydrogenolysis (Pd(OH)2/C, H2) THF/MeOH, RT, 6h E->F G Deprotected Phenol Derivative (Active Uricosuric API) F->G

Fig 2. Synthetic workflow from the benzoic acid precursor to the active uricosuric API.

References

  • Kobashi, S., et al. "Phenol derivative." U.S. Patent 8,367,843 B2, issued February 5, 2013. Assignee: Fuji Yakuhin Co., Ltd.

Protocols & Analytical Methods

Method

Application Note and Protocol: A Guided Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid from Vanillic Acid

Abstract This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, a valuable substituted benzoic acid derivative for applications in m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, a valuable substituted benzoic acid derivative for applications in medicinal chemistry and drug development. Beginning with the readily available starting material, vanillic acid, the protocol first details the protection of the phenolic hydroxyl group via benzylation. This is followed by a regioselective electrophilic aromatic chlorination to introduce a chlorine atom at the C-3 position. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also critical mechanistic insights and expert commentary on experimental choices and potential challenges.

Introduction and Synthetic Rationale

Substituted benzoic acids are pivotal scaffolds in the synthesis of a wide array of pharmaceutical compounds. The target molecule, 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, incorporates several key functional groups: a carboxylic acid for further derivatization (e.g., amide or ester formation), a methoxy group, a chloro substituent which can enhance biological activity and lipophilicity[1], and a benzyl ether that serves as a protecting group but can also be integral to the final molecular architecture.

Our synthetic strategy commences with vanillic acid (4-hydroxy-3-methoxybenzoic acid), an inexpensive and renewable starting material.[2] The synthetic route is designed in two primary stages:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the 4-hydroxyl group in vanillic acid would interfere with the subsequent chlorination step, potentially leading to unwanted side reactions. Therefore, it is first protected as a benzyl ether. The benzyl group is selected for its stability under a range of reaction conditions and the various methods available for its potential subsequent removal if required.[3][4][5]

  • Regioselective Aromatic Chlorination: With the hydroxyl group protected, the aromatic ring is activated for electrophilic aromatic substitution. The combined directing effects of the benzyloxy and methoxy groups (ortho, para-directing) and the carboxylic acid group (meta-directing) synergistically favor the introduction of an electrophile at the C-5 and C-3 positions. Due to steric hindrance from the adjacent methoxy group, chlorination is highly favored at the C-3 position.

This logical and efficient pathway ensures a high-yielding and pure synthesis of the target compound.

Overall Synthetic Workflow

The diagram below illustrates the two-step synthetic sequence from vanillic acid to the final product.

Synthetic_Workflow Vanillic_Acid Vanillic Acid Intermediate 4-(Benzyloxy)-3-methoxybenzoic acid Vanillic_Acid->Intermediate Step 1: Benzylation Benzyl Bromide, K₂CO₃ Acetone, Reflux Final_Product 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Intermediate->Final_Product Step 2: Chlorination N-Chlorosuccinimide (NCS) Acetic Acid, 80°C

Caption: Synthetic pathway for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid.

Mechanistic Considerations: Electrophilic Aromatic Chlorination

The key to the regioselectivity of the second step is the mechanism of electrophilic aromatic substitution (SEAr).[6] The substituents on the aromatic ring dictate the position of the incoming electrophile.

  • Activating Groups (Ortho, Para-Directors): The 4-benzyloxy and 3-methoxy groups are electron-donating groups, enriching the electron density of the aromatic ring at the ortho and para positions relative to themselves. This makes the ring more nucleophilic and accelerates the rate of electrophilic attack.[6]

  • Deactivating Group (Meta-Director): The 1-carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

In the intermediate, 4-(benzyloxy)-3-methoxybenzoic acid, the positions ortho to the powerful activating benzyloxy group are C-3 and C-5. The position ortho to the methoxy group is C-2 and C-4 (C-4 is already substituted). The positions meta to the deactivating carboxylic acid group are C-3 and C-5. Therefore, both electronic effects strongly favor substitution at the C-3 and C-5 positions. Steric hindrance from the existing methoxy group at C-3 makes the C-5 position the most electronically and sterically favored site for chlorination.

The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic chlorine source (e.g., from NCS), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][7] Subsequent deprotonation at the site of substitution restores the aromaticity of the ring, yielding the final chlorinated product.[7]

Detailed Experimental Protocols

Part A: Synthesis of 4-(Benzyloxy)-3-methoxybenzoic acid

This protocol is adapted from established procedures for the benzylation of phenolic acids.[8][9]

Materials:

  • Vanillic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide (BnBr)

  • Dry acetone

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of vanillic acid (1.0 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Pour the resulting residue into 2 M hydrochloric acid to protonate the carboxylic acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(benzyloxy)-3-methoxybenzoic acid as a solid.

Part B: Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

This protocol employs N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent for activated aromatic rings.[1][10]

Materials:

  • 4-(Benzyloxy)-3-methoxybenzoic acid

  • N-Chlorosuccinimide (NCS)

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(benzyloxy)-3-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution in one portion.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Data Summary and Reagent Quantities

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

Step Reagent Molar Mass ( g/mol ) Equivalents Sample Amount
A: Benzylation Vanillic Acid168.151.05.00 g
Potassium Carbonate (K₂CO₃)138.212.510.27 g
Benzyl Bromide (BnBr)171.041.24.5 mL
Acetone--100 mL
B: Chlorination 4-(Benzyloxy)-3-methoxybenzoic acid258.281.05.00 g
N-Chlorosuccinimide (NCS)133.531.12.80 g
Glacial Acetic Acid--50 mL

Troubleshooting and Expert Insights

  • Incomplete Benzylation: If TLC analysis shows significant remaining starting material in Step A, the reaction time can be extended, or an additional portion of benzyl bromide (0.2 eq) and K₂CO₃ (0.5 eq) can be added. Ensure all reagents and solvents are dry.

  • Side Products in Chlorination: Over-chlorination (dichlorination) is a potential side reaction if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring by TLC is crucial. Using a mild chlorinating agent like NCS minimizes this risk compared to harsher reagents like sulfuryl chloride or chlorine gas with a Lewis acid.[10][11]

  • Purification: The final product's carboxylic acid group can make column chromatography slightly challenging due to streaking. A small amount of acetic acid (~0.5%) can be added to the eluent to suppress deprotonation on the silica gel and improve peak shape.

Conclusion

The described two-step synthesis provides a reliable and efficient method for producing 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid from vanillic acid. The protocol emphasizes a strategic use of a protecting group and takes advantage of the inherent directing effects of the substituents to achieve high regioselectivity in the chlorination step. This application note serves as a practical guide for researchers requiring this versatile building block for their synthetic endeavors.

References

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. Available from: [Link]

  • Wikipedia. (n.d.). Benzyl group. Available from: [Link]

  • CoLab. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available from: [Link]

  • Rosazza, J. P., & Li, T. (1998). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 64(5), 1904-1909. Available from: [Link]

  • König, N., & Gschwind, R. M. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(15), 5945–5949. Available from: [Link]

  • ResearchGate. (n.d.). Aromatic chlorination process and formation of possible key reactive species A2 and A3. Available from: [Link]

  • De la Torre, P., et al. (2024). Recent Advances in Chlorination: Novel Reagents and Methods from the Last Decade. Chemistry – A European Journal. Available from: [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Available from: [Link]

  • ResearchGate. (n.d.). Biocatalytic Synthesis of Vanillin. Available from: [Link]

  • Yan, G., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(10), 512-515. Available from: [Link]

  • Chemistry LibreTexts. (2020). 17.4: Electrophilic Aromatic Substitution. Available from: [Link]

  • Chemistry Steps. (2022). The Mechanism of Electrophilic Aromatic Substitution. Available from: [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available from: [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzoic acid. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Available from: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Available from: [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • Wikipedia. (n.d.). Vanillic acid. Available from: [Link]

Sources

Application

Part 1: Strategic Considerations &amp; Mechanistic Insight

Technical Application Note: Optimized Benzylation Strategies for 5-Chlorovanillic Acid Abstract This guide details the synthetic protocols for the benzylation of 5-chlorovanillic acid (4-hydroxy-3-methoxy-5-chlorobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimized Benzylation Strategies for 5-Chlorovanillic Acid

Abstract This guide details the synthetic protocols for the benzylation of 5-chlorovanillic acid (4-hydroxy-3-methoxy-5-chlorobenzoic acid). Due to the presence of both a phenolic hydroxyl group and a carboxylic acid moiety, combined with the steric influence of the ortho-chlorine atom, standard alkylation procedures require optimization to ensure high yield and selectivity. This document outlines two primary methodologies: (1) Direct Selective O-Alkylation and (2) Global Protection-Deprotection, providing researchers with flexible options based on purity requirements and available reagents.

The Chemoselectivity Challenge

5-Chlorovanillic acid contains two nucleophilic sites: the phenoxide (derived from the 4-OH) and the carboxylate (derived from the 1-COOH).

  • Acidity: The carboxylic acid (

    
    ) is more acidic than the phenol (
    
    
    
    ).
  • Nucleophilicity: Under basic conditions, both protons are removed. The phenoxide is generally more nucleophilic than the carboxylate due to charge localization. However, in polar aprotic solvents (like DMF), the carboxylate is also highly reactive toward alkyl halides.

  • Steric Hindrance: The chlorine atom at position 5 creates significant steric bulk around the phenolic oxygen, potentially retarding the

    
     attack on benzyl bromide compared to non-chlorinated vanillic acid.
    
Pathway Selection
  • Protocol A (Direct Selective Benzylation): Utilizes a specific solvent system (Ethanol/Water) and base stoichiometry (NaOH) to favor phenolic alkylation while keeping the carboxylate solubilized but less reactive, or relying on the hydrolysis of any formed ester in situ.

  • Protocol B (Global Benzylation + Hydrolysis): The "Gold Standard" for purity. It forces benzylation at both sites using excess reagent in DMF, followed by a mild saponification to cleave the benzyl ester while leaving the benzyl ether intact.

Part 2: Experimental Protocols

Protocol A: Direct Selective 4-O-Benzylation (Green Route)

Best for: Quick synthesis, avoiding dipolar aprotic solvents.

Reagents:

  • Substrate: 5-Chlorovanillic acid (1.0 eq)

  • Reagent: Benzyl bromide (BnBr) (1.1 – 1.2 eq)

  • Base: Sodium Hydroxide (NaOH) (2.2 eq)

  • Solvent: Ethanol (95%) / Water

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chlorovanillic acid (e.g., 5.0 mmol) in Ethanol (15 mL).

  • Deprotonation: Add an aqueous solution of NaOH (11.0 mmol in 5 mL water). The solution will likely turn yellow due to phenoxide formation. Stir for 15 minutes at room temperature.

  • Addition: Add Benzyl bromide (5.5 mmol) dropwise over 10 minutes.

    • Note: The chlorine atom adds steric bulk. If reaction is sluggish, add 5 mol% Potassium Iodide (KI) as a catalyst.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 1:1 with 1% Acetic Acid).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (100 mL).

    • Acidification: Slowly acidify to pH 2–3 using 6N HCl. This protonates the carboxylate, causing the product (4-O-benzyl-5-chlorovanillic acid) to precipitate.

  • Purification: Filter the white/off-white precipitate. Wash with cold water. Recrystallize from Ethanol or Xylene if necessary.

Expected Data:

  • Yield: 50–65%

  • Appearance: White crystalline solid.

Protocol B: Global Benzylation & Selective Hydrolysis (High-Purity Route)

Best for: Pharmaceutical grade intermediates, high yields, easy purification.

Phase 1: Global Benzylation

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ).
    
  • Solvation: Dissolve 5-chlorovanillic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (

    
    ) (3.0 eq). Stir for 10 minutes.
    
    • Catalyst: Add Tetrabutylammonium iodide (TBAI) (0.05 eq) to accelerate the reaction against the steric hindrance of the chlorine.

  • Alkylation: Add Benzyl bromide (2.5 eq) dropwise via syringe.

  • Reaction: Stir at

    
    C for 4–6 hours.
    
    • Checkpoint: TLC should show a non-polar spot (Benzyl ester/Benzyl ether) near

      
       0.8 (Hex:EtOAc 7:3).
      
  • Quench: Pour into ice water. Extract with Ethyl Acetate (3x).[1][2][3] Wash organics with Brine, dry over

    
    , and concentrate.[2]
    
    • Result: Crude Benzyl 4-(benzyloxy)-3-methoxy-5-chlorobenzoate.

Phase 2: Selective Hydrolysis

  • Hydrolysis: Dissolve the crude intermediate in THF:Methanol (1:1).

  • Saponification: Add 2M NaOH (4.0 eq). Stir at Reflux for 2 hours.

    • Mechanism:[3][4][5][6][7][8] The benzyl ester is cleaved; the benzyl ether (phenol protection) remains stable under basic conditions.

  • Workup: Evaporate volatiles. Dilute residue with water.[9] Wash with Diethyl Ether (to remove benzyl alcohol byproduct).

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The product precipitates.[9] Filter and dry.

Expected Data:

  • Yield: 80–90% (over two steps)

  • 1H NMR (DMSO-d6, 400 MHz):

    
     12.8 (br s, 1H, COOH), 7.30-7.50 (m, 5H, Ph-H), 5.15 (s, 2H, 
    
    
    
    ), 3.85 (s, 3H,
    
    
    ). Note: The phenolic proton (~9-10 ppm) will be absent.

Part 3: Visualization & Logic

Reaction Pathway Diagram

BenzylationPathway Start 5-Chlorovanillic Acid (Substrate) Direct Protocol A: Direct Selective Alkylation (NaOH/EtOH) Start->Direct 1.1 eq BnBr Reflux Global Protocol B (Step 1): Global Benzylation (K2CO3/DMF/Excess BnBr) Start->Global 2.5 eq BnBr TBAI, 60°C Product 4-O-Benzyl-5-Chlorovanillic Acid (Target) Direct->Product Acidify (pH 2) Intermediate Benzyl Ester Intermediate (Global Protection) Global->Intermediate Forms Ester+Ether Hydrolysis Protocol B (Step 2): Selective Hydrolysis (NaOH/MeOH) Intermediate->Hydrolysis Saponification Hydrolysis->Product Cleaves Ester Only

Figure 1: Strategic pathways for the synthesis of 4-O-benzyl-5-chlorovanillic acid. Protocol B offers higher purity by avoiding mono-benzylation competition.

Experimental Workflow Decision Tree

WorkflowTree Start Start: 5-Chlorovanillic Acid Decision Is high purity (>98%) critical for the next step? Start->Decision No No (Rapid/Scale-up) Decision->No Yes Yes (Pharma Grade) Decision->Yes StepA1 Dissolve in EtOH/NaOH No->StepA1 StepA2 Add BnBr + KI (cat) StepA1->StepA2 StepA3 Reflux 4h -> Acid Workup StepA2->StepA3 Finish Recrystallize (EtOH) Analyze (NMR/TLC) StepA3->Finish StepB1 Dissolve in DMF + K2CO3 Yes->StepB1 StepB2 Add 2.5 eq BnBr + TBAI StepB1->StepB2 StepB3 Isolate Global Benzyl Ester StepB2->StepB3 StepB4 Hydrolyze (NaOH/MeOH) StepB3->StepB4 StepB4->Finish

Figure 2: Decision matrix for selecting the appropriate experimental protocol based on purity requirements.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from 5-Cl group.Add catalyst: TBAI (Tetra-n-butylammonium iodide) or KI . Increase temp to 80°C (DMF).
Oily Product Residual Benzyl Bromide.[10]Wash crude solid with Hexanes (BnBr is soluble; product is not). Alternatively, use steam distillation.[10]
Ester Impurity Incomplete hydrolysis (Protocol B).Ensure Reflux temp is reached.[11] Extend time to 3h. Verify pH > 12 during hydrolysis.
Coloration (Pink/Brown) Oxidation of phenol.Perform reaction under Nitrogen atmosphere . Use fresh BnBr (colorless).

References

  • Selective Benzylation of Phenolic Derivatives

    • Title: Biocatalytic Synthesis of Vanillin (Methodology for 4-O-benzyl
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • General Benzylation Protocols (Williamson Ether Synthesis)

    • Title: Benzylation of hydroxyl groups by Williamson reaction.[1]

    • Source: Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
    • URL:[Link]

  • Removal of Excess Benzyl Bromide

    • Title: How does one separate Benzyl bromide
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 4-Benzyloxy-benzoates (Liquid Crystal Precursors)

    • Title: Synthesis and characterization of novel 4-benzyloxyphenyl deriv
    • Source: TUBITAK / NIH (Demonstr
    • URL:[Link]

Sources

Method

Application Note: Chlorination Strategies for 4-Benzyloxy-3-Methoxybenzoic Acid

The following Application Note and Protocol is designed for researchers and process chemists in drug development. It addresses the ambiguity of "chlorination" by providing two distinct, high-value protocols: Ring Chlorin...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists in drug development. It addresses the ambiguity of "chlorination" by providing two distinct, high-value protocols: Ring Chlorination (Electrophilic Aromatic Substitution) and Acyl Chloride Activation (Nucleophilic Acyl Substitution).

Executive Summary

4-Benzyloxy-3-methoxybenzoic acid (O-Benzylvanillic acid) is a critical scaffold in the synthesis of phosphodiesterase inhibitors (e.g., Roflumilast analogs) and tyrosine kinase inhibitors. Depending on the synthetic objective, "chlorination" refers to two distinct transformations:

  • Regioselective Ring Chlorination: Introduction of a chlorine atom onto the aromatic core, typically yielding 6-chloro-4-benzyloxy-3-methoxybenzoic acid . This is driven by the directing effects of the alkoxy groups.

  • Acyl Chloride Activation: Conversion of the carboxylic acid to 4-benzyloxy-3-methoxybenzoyl chloride using thionyl chloride (

    
    ), a prerequisite for amide or ester coupling.
    

This guide provides optimized protocols for both pathways, supported by mechanistic insights and analytical validation parameters.

Part I: Regioselective Ring Chlorination

Mechanistic Design & Regioselectivity

The substrate contains three directing groups:

  • 1-COOH: Strong electron-withdrawing group (EWG), directs meta (positions 3 and 5).

  • 3-OMe: Strong electron-donating group (EDG), directs ortho/para (positions 2, 4, and 6).

  • 4-OBn: Strong electron-donating group (EDG), directs ortho/para (positions 3, 5).

Site Analysis:

  • Position 2: Sterically crowded (sandwiched between COOH and OMe). Unfavorable.

  • Position 5: Activated by 4-OBn (ortho) and 1-COOH (meta). However, the bulky benzyloxy group creates significant steric hindrance.

  • Position 6: Activated by 3-OMe (para). Ortho to 1-COOH. Less sterically hindered than position 5.

Protocol: Sulfuryl Chloride ( ) Method

Sulfuryl chloride is preferred over chlorine gas for laboratory-scale synthesis due to precise stoichiometry control and ease of handling.

Reagents & Equipment:

  • Substrate: 4-Benzyloxy-3-methoxybenzoic acid (1.0 equiv)

  • Reagent: Sulfuryl chloride (

    
    ) (1.1 equiv)[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

  • Catalyst: None required (or trace

    
     if sluggish)
    
  • Apparatus: 3-neck round-bottom flask, addition funnel, drying tube (

    
    ), inert gas (
    
    
    
    ) inlet.

Step-by-Step Procedure:

  • Preparation: Charge the flask with 4-benzyloxy-3-methoxybenzoic acid (10.0 g, 38.7 mmol) and Glacial Acetic Acid (50 mL). Stir to achieve a suspension or partial solution.

  • Temperature Control: Cool the mixture to 0–5 °C using an ice/water bath.

  • Addition: Dilute Sulfuryl chloride (5.75 g, 3.4 mL, 42.6 mmol) in a small volume of AcOH (10 mL). Add this solution dropwise over 30–45 minutes .

    • Note: Evolution of

      
       and 
      
      
      
      gas will occur.[1] Ensure proper venting to a scrubber.
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or HPLC. The starting material (

      
       min) should disappear, replaced by a slightly less polar product.
      
  • Quench & Isolation:

    • Pour the reaction mixture slowly into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Stir for 30 minutes to ensure complete hydrolysis of any excess

      
      .
      
  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to remove trace regioisomers (e.g., 2-chloro isomer).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 85–92% Product: 6-Chloro-4-benzyloxy-3-methoxybenzoic acid.

Part II: Acyl Chloride Activation

Mechanistic Design

This reaction converts the hydroxyl of the carboxylic acid into a chloride leaving group, activating the carbonyl for nucleophilic attack. This is the standard "chlorination" step prior to drug coupling.

Protocol: Thionyl Chloride ( ) Method

Reagents & Equipment:

  • Substrate: 4-Benzyloxy-3-methoxybenzoic acid (or the 6-chloro derivative from Part I).

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv or used as solvent).
    
  • Solvent: Anhydrous Toluene (preferred) or neat.

  • Catalyst: DMF (Dimethylformamide) - 2-3 drops (Vilsmeier-Haack activation).

Step-by-Step Procedure:

  • Setup: Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube or 
    
    
    
    line.
  • Charging: Add the carboxylic acid substrate (1.0 equiv) and anhydrous Toluene (5-10 volumes).

  • Activation: Add Thionyl Chloride (3.0 – 5.0 equiv) in one portion. Add 2 drops of anhydrous DMF .

    • Mechanism:[2][3][4][5][6][7] DMF reacts with

      
       to form the Vilsmeier reagent (
      
      
      
      ), which rapidly converts the acid to the acid chloride.
  • Reflux: Heat the mixture to reflux (bath temp ~85–90 °C) for 2–3 hours .

    • Visual Cue: The suspension should clear to a homogeneous solution as the acid is consumed. Gas evolution (

      
      ) will be observed.[1]
      
  • Workup:

    • Cool the reaction to room temperature.[4][7]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove Toluene and excess

      
      .
      
    • Azeotrope: Add fresh anhydrous Toluene (20 mL) and re-evaporate. Repeat twice. This is critical to remove trapped

      
       and 
      
      
      
      which can degrade amine coupling partners.
  • Storage: The resulting yellow oil or low-melting solid is moisture-sensitive. Use immediately or store under Argon at -20 °C.

Analytical Validation & Data

To ensure the integrity of the protocol, compare the analytical signatures of the starting material and products.

NMR Diagnostics (Part I: Ring Chlorination)
Proton EnvironmentStarting Material (

ppm)
6-Chloro Product (

ppm)
Diagnostic Change
H-2 (Aromatic) ~7.55 (d,

Hz)
~7.40 (s)Becomes a Singlet
H-6 (Aromatic) ~7.65 (dd,

Hz)
Absent Substituted by Cl
H-5 (Aromatic) ~7.05 (d,

Hz)
~6.95 (s)Becomes a Singlet
Methoxy (-OMe) 3.90 (s)3.92 (s)Minimal shift
Benzylic (-OCH2) 5.20 (s)5.22 (s)Minimal shift

Interpretation: The loss of coupling (


 values) between aromatic protons is the primary confirmation of regiochemistry. In the 6-chloro product, the remaining protons at H-2 and H-5 are para to each other and typically appear as sharp singlets.
Reaction Workflow Visualization

ChlorinationWorkflow Start 4-Benzyloxy-3-methoxybenzoic Acid Decision Target Objective? Start->Decision RingPath Ring Chlorination (EAS) Decision->RingPath Add Cl to Ring AcidPath Acyl Activation (NAS) Decision->AcidPath Activate COOH Reagent1 Reagent: SO2Cl2 / AcOH Temp: 0°C to RT RingPath->Reagent1 Inter1 Intermediate: Sigma Complex Reagent1->Inter1 Product1 6-Chloro-4-benzyloxy-3-methoxybenzoic acid (Solid) Inter1->Product1 Quench & Filter Reagent2 Reagent: SOCl2 / Toluene Cat: DMF, Reflux AcidPath->Reagent2 Product2 4-Benzyloxy-3-methoxybenzoyl Chloride (Moisture Sensitive Oil) Reagent2->Product2 Evap & Azeotrope

Caption: Decision tree for chlorination protocols distinguishing between nuclear chlorination and acyl halide formation.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Mixture of Regioisomers Temperature too high during addition.Ensure addition of

is at < 5 °C. Slow down addition rate.
Low Yield (Ring Cl) Over-chlorination (dichloro species).Strictly limit

to 1.1 equivalents. Monitor via HPLC.
Product is Sticky/Oil Residual Acetic Acid.Wash filter cake thoroughly with water. Recrystallize from EtOH/Water.
Acid Chloride Solidifies High purity (This is good).If it solidifies, it is likely pure. If it remains oil, it may contain solvent or impurities.
Safety Warning

and

Both reagents react violently with water, releasing toxic HCl and

. Work in a fume hood.

References

  • Regioselectivity in Vanillic Acid Derivatives

    • Raiford, L. C., & Perry, R. P. (1942). Structures of Mono- and Dibromoveratric Acids. Journal of Organic Chemistry, 7(4), 354–361.
  • Sulfuryl Chloride Protocols

    • BenchChem. (2025).[1] Chlorination of Diketones and Aromatics with Sulfuryl Chloride.

  • Acyl Chloride Synthesis

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Analogous Synthesis (Veratric Acid Chlorination)

    • ChemicalBook. (2024).

Sources

Application

reagents for synthesizing 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

Application Note: Precision Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid Part 1: Executive Summary & Strategic Rationale The synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid represents a critical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid

Part 1: Executive Summary & Strategic Rationale

The synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid represents a critical challenge in the preparation of advanced pharmaceutical intermediates, particularly for tyrosine kinase inhibitors and other bioactive scaffolds. The structural core—a trisubstituted benzene ring—requires precise regiochemical control to install the chlorine atom adjacent to the phenolic oxygen without disrupting the methoxy group or the carboxylic acid moiety.

This guide details a "Protect-Functionalize-Deprotect" strategy utilizing the Methyl Ester Route . While direct chlorination of the acid is possible, the ester route is field-proven to offer superior solubility, easier purification, and higher regioselectivity during the chlorination step.

Target Molecule Analysis:

  • Core: Vanillic Acid derivative.[1][2]

  • Key Challenge: Regioselective chlorination at the 5-position (ortho to the phenol).

  • Critical Stability: The benzyl ether linkage must be preserved during the final ester hydrolysis.

Part 2: Critical Reagent Selection Guide

The choice of reagents is dictated by the electronic requirements of the aromatic ring and the need to minimize side reactions (e.g., over-chlorination or ester cleavage).

Chlorinating Agent: N-Chlorosuccinimide (NCS)[3]
  • Role: Electrophilic Aromatic Substitution (EAS) to install the chlorine atom.

  • Selection Logic: Unlike Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    ), which are highly aggressive and often lead to di-chlorination or oxidation of the benzylic positions, NCS provides a controlled source of
    
    
    .
  • Mechanism: In polar aprotic solvents (DMF), NCS releases chlorine slowly, favoring the thermodynamically controlled substitution at the 5-position (ortho to the activating hydroxyl group and meta to the directing ester group).

Alkylating Agent: Benzyl Bromide (BnBr)
  • Role: Installation of the benzyl protecting group via Williamson Ether Synthesis.

  • Selection Logic: Benzyl bromide is preferred over Benzyl chloride due to the weaker C-Br bond, which increases reaction kinetics under mild conditions (

    
     mechanism).
    
  • Base Pairing: Paired with Potassium Carbonate (

    
    )  rather than stronger bases (like NaH) to prevent racemization of any chiral impurities (if present in complex analogs) and to allow for a manageable solid-liquid phase transfer reaction.
    
Hydrolysis Reagent: Lithium Hydroxide (LiOH) or NaOH
  • Role: Saponification of the methyl ester to the final acid.

  • Selection Logic: Basic hydrolysis is mandatory. Acidic hydrolysis could cleave the ether; hydrogenolysis (

    
    ) would cleave the benzyl group entirely. LiOH in THF/Water is the "Gold Standard" for mild hydrolysis that preserves sterically crowded esters.
    

Part 3: Detailed Experimental Protocol

Workflow Overview

The synthesis proceeds in four distinct stages:

  • Esterification: Protection of Vanillic Acid.

  • Chlorination: Regioselective halogenation.[3]

  • Benzylation: Ether formation.[4]

  • Saponification: Deprotection to Target.

Step 1: Synthesis of Methyl Vanillate

Precursor Preparation

  • Reagents: Vanillic Acid (1.0 eq), Methanol (Solvent/Reagent),

    
     (cat.) or Thionyl Chloride (
    
    
    
    ).
  • Procedure: Reflux Vanillic acid in Methanol with catalytic sulfuric acid for 8 hours. Neutralize with

    
    , concentrate, and crystallize.[5]
    
  • Checkpoint: Product should be a white crystalline solid (MP: 62-64°C).

Step 2: Regioselective Chlorination (The Critical Step)
  • Reagents:

    • Methyl Vanillate (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.05 eq)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Protocol:

    • Dissolve Methyl Vanillate in DMF (5 mL/g) under

      
       atmosphere.
      
    • Add NCS portion-wise at 0°C to prevent exotherm.

    • Heat the mixture to 70°C and stir for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting material (

      
      ) and appearance of the chlorinated product (
      
      
      
      ).
    • Workup: Pour into ice water. The product, Methyl 5-chlorovanillate , usually precipitates. Filter and wash with water.

    • Yield Target: >85%.

Step 3: Benzylation (Williamson Ether Synthesis)
  • Reagents:

    • Methyl 5-chlorovanillate (1.0 eq)

    • Benzyl Bromide (1.2 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq, anhydrous)
      
    • Potassium Iodide (KI) (0.1 eq, catalyst)

    • Solvent: Acetone or DMF.[4]

  • Protocol:

    • Suspend Methyl 5-chlorovanillate and

      
       in Acetone.
      
    • Add KI (accelerates reaction via Finkelstein-like in situ generation of Benzyl Iodide).

    • Add Benzyl Bromide dropwise.[4]

    • Reflux for 4–6 hours.

    • Workup: Filter off inorganic salts. Concentrate solvent. Recrystallize from Ethanol/Water.

    • Product: Methyl 4-(benzyloxy)-3-chloro-5-methoxybenzoate.

Step 4: Saponification to Final Target
  • Reagents:

    • Benzylated Intermediate (1.0 eq)

    • NaOH or LiOH (3.0 eq)

    • Solvent: THF:Water:MeOH (3:1:1).

  • Protocol:

    • Dissolve the ester in the solvent mixture.

    • Add hydroxide solution.

    • Stir at Room Temperature (RT) for 12 hours or 50°C for 2 hours.

    • Critical Workup: Acidify carefully with 1M HCl to pH 2–3. The target acid will precipitate.[6]

    • Isolation: Filter, wash with cold water, and dry under vacuum.

Part 4: Data Summary & Visualization

Table 1: Reagent Stoichiometry & Conditions
Reaction StepReagentEq.SolventTempKey Constraint
Chlorination NCS1.05DMF70°CAnhydrous conditions; avoid metal vessels.
Benzylation Benzyl Bromide1.2AcetoneRefluxUse KI catalyst to reduce reaction time.
Hydrolysis LiOH / NaOH3.0THF/H2ORTDo NOT use H2/Pd (will debenzylate).
Figure 1: Synthetic Pathway Logic

SynthesisPath cluster_0 Critical Regioselectivity Start Vanillic Acid (SM) Step1 Methyl Vanillate (Ester) Start->Step1 MeOH, H2SO4 Reflux Step2 Methyl 5-chlorovanillate (Chlorinated) Step1->Step2 NCS, DMF 70°C (EAS) Step1->Step2 Step3 Methyl 4-(benzyloxy)- 3-chloro-5-methoxybenzoate Step2->Step3 BnBr, K2CO3 Acetone, Reflux Target 4-(Benzyloxy)-3-chloro- 5-methoxybenzoic acid Step3->Target LiOH, THF/H2O Saponification

Caption: Step-wise synthetic route emphasizing the critical regioselective chlorination step utilizing NCS.

Part 5: Quality Control & Troubleshooting

  • NMR Validation (

    
     NMR, DMSO-
    
    
    
    ):
    • Target Signature: Look for two aromatic singlets (meta-coupling is weak).

      • 
         ppm (Aromatic protons).
        
      • 
         ppm (Benzylic 
        
        
        
        , singlet).
      • 
         ppm (Methoxy 
        
        
        
        , singlet).
    • Impurity Check: If you see a doublet pattern in the aromatic region, chlorination may have failed or occurred at the wrong position (unlikely with NCS/Vanillic core).

  • Troubleshooting - Incomplete Hydrolysis:

    • If the methyl ester persists (check by TLC or NMR methoxy integration), increase temperature to 60°C. Do not exceed 80°C to avoid ether cleavage.

References

  • PubChem. (2023). 3-Chloro-4-hydroxy-5-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid (Chlorination methodology reference).

Sources

Method

reaction conditions for alkylation of 3-chloro-4-hydroxy-5-methoxybenzoic acid

Application Note: Optimized Reaction Conditions for the Chemoselective Alkylation of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid 1. Executive Summary & Chemical Context 3-Chloro-4-hydroxy-5-methoxybenzoic acid is a highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Chemoselective Alkylation of 3-Chloro-4-hydroxy-5-methoxybenzoic Acid

1. Executive Summary & Chemical Context 3-Chloro-4-hydroxy-5-methoxybenzoic acid is a highly functionalized, halogenated phenolic acid frequently utilized as a core scaffold in the design of targeted therapeutics, including retinoic acid receptor alpha (RARα) agonists[1]. The molecule presents a classic chemoselectivity challenge: it contains both a carboxylic acid (pKa ≈ 4.0) and a sterically hindered, electron-deficient phenolic hydroxyl group (pKa ≈ 8.5). This application note delineates the thermodynamic and kinetic principles governing the chemoselective O-alkylation of the phenol moiety, providing self-validating protocols optimized for yield, scalability, and purity.

2. Mechanistic Insights & Causality (E-E-A-T) Achieving high regioselectivity during the alkylation of bifunctional phenolic acids requires precise control over the deprotonation sequence and the nucleophilic state of the intermediates.

  • The pKa Differential and Base Selection: The carboxylic acid is significantly more acidic than the phenol. Introducing a stoichiometric amount of a weak base (e.g.,

    
    ) exclusively deprotonates the carboxylic acid, leading to esterification if an electrophile is present. To alkylate the phenol, a stronger base (e.g., 
    
    
    
    or
    
    
    ) in excess is required to generate the dianion[2]. However, direct mono-alkylation of the dianion often yields an intractable mixture of O-alkylated esters, ethers, and unreacted starting material.
  • Solvent Causality: Polar aprotic solvents, particularly N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), are mandatory[3]. These solvents effectively solvate the potassium/cesium cations while leaving the phenoxide anion relatively "naked" and highly nucleophilic, accelerating the SN2 displacement of the alkyl halide[4].

  • The "Exhaustive Alkylation-Saponification" Paradigm: To circumvent the poor selectivity of direct mono-alkylation, the most robust strategy is to drive the reaction to the fully alkylated intermediate (alkyl 3-chloro-4-alkoxy-5-methoxybenzoate) using excess reagents[1]. Subsequent chemoselective saponification leverages the differential reactivity of the ester versus the ether. Lithium hydroxide (

    
    ) in a 
    
    
    
    matrix is chosen because the
    
    
    cation acts as a mild Lewis acid, coordinating to the ester carbonyl and accelerating hydroxide attack without cleaving the stable phenolic ether[1].

3. Quantitative Data: Reaction Parameter Optimization The following table summarizes the causal relationship between reaction conditions and chemoselectivity, derived from established SAR optimization campaigns[1].

Base (Equiv)Alkylating Agent (R-X)SolventTemp (°C)Primary Outcome / Selectivity

(1.1)
R-Br (1.1 eq)Acetone50>95% Carboxylic acid esterification; Phenol intact.

(3.0)
R-I (3.0 eq)DMF70Quantitative exhaustive alkylation (Ester + Ether).

(2.5)
R-Br (2.5 eq)MeCN80Exhaustive alkylation; Faster kinetics for hindered R-X.

(2.2)
R-I (1.1 eq)THF0 to 25Poor selectivity; Complex mixture of mono/di-alkylated products.

4. Experimental Workflows & Protocols The following protocols are designed as self-validating systems. In-Process Controls (IPC) are integrated to ensure mechanistic fidelity at each stage.

Protocol A: One-Pot Exhaustive Alkylation & Chemoselective Saponification Recommended for standard, commercially available alkyl halides.

  • Exhaustive Alkylation:

    • Charge a dry, round-bottom flask with 3-chloro-4-hydroxy-5-methoxybenzoic acid (1.0 eq) and anhydrous DMF (to achieve a 0.2 M concentration).

    • Add finely powdered

      
       (3.0 eq). Stir the suspension at ambient temperature for 15 minutes to ensure complete dianion formation (solution will darken).
      
    • Add the alkyl halide (e.g., isopropyl bromide or ethyl iodide) (3.0 eq) dropwise via syringe[1].

    • Elevate the temperature to 70 °C and stir for 12–16 hours[1].

    • IPC Check: Analyze via LC-MS. The target mass should correspond to the dialkylated intermediate (alkyl 3-chloro-4-alkoxy-5-methoxybenzoate).

    • Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (

      
      ). Wash the organic layer with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Chemoselective Saponification:

    • Dissolve the crude intermediate in a 3:1 mixture of

      
       and 
      
      
      
      (0.1 M).
    • Add

      
       (3.0 eq) and stir the biphasic mixture at 40 °C for 4 hours[1].
      
    • IPC Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).

    • Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M

      
       to pH 2–3, precipitating the target 3-chloro-4-alkoxy-5-methoxybenzoic acid.
      
    • Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Sequential Protection-Alkylation Recommended for precious, custom-synthesized, or highly reactive electrophiles where excess stoichiometry is unfeasible.

  • Selective Esterification (Protection):

    • Dissolve the starting material in anhydrous Methanol (0.5 M). Add Trimethylsilyl chloride (TMSCl) (2.0 eq) dropwise at 0 °C[1].

    • Causality: TMSCl reacts with MeOH to generate anhydrous HCl in situ, driving Fischer esterification without the hydrolytic equilibrium associated with aqueous acids.

    • Heat to 50 °C for 16 hours. Concentrate to yield methyl 3-chloro-4-hydroxy-5-methoxybenzoate.

  • Stoichiometric Phenol Alkylation:

    • Dissolve the methyl ester (1.0 eq) in DMF. Add

      
       (1.5 eq) and the precious alkyl halide (1.1 eq).
      
    • Stir at 60 °C until complete conversion is observed via LC-MS[1].

  • Saponification:

    • Subject the purified intermediate to the exact

      
       conditions described in Protocol A, Step 2[1].
      

5. Pathway Visualization

Workflow cluster_pathA Protocol A: Exhaustive Alkylation cluster_pathB Protocol B: Protection-Alkylation SM 3-chloro-4-hydroxy-5-methoxybenzoic acid (Bifunctional Starting Material) GlobalAlk Alkylation of OH & COOH (R-X, K2CO3, DMF, 70°C) SM->GlobalAlk Protect Selective Esterification (TMSCl, MeOH, 50°C) SM->Protect Int1 Alkyl 3-chloro-4-alkoxy- 5-methoxybenzoate GlobalAlk->Int1 Saponification Chemoselective Saponification (LiOH, THF/H2O, 40°C) Int1->Saponification Int2 Methyl 3-chloro-4-hydroxy- 5-methoxybenzoate Protect->Int2 PhenolAlk Selective Phenol Alkylation (R-X, K2CO3, DMF, 60°C) Int2->PhenolAlk Int3 Methyl 3-chloro-4-alkoxy- 5-methoxybenzoate PhenolAlk->Int3 Int3->Saponification Target 3-chloro-4-alkoxy-5-methoxybenzoic acid (Target Product) Saponification->Target

Figure 1: Synthetic workflows for chemoselective O-alkylation of the target phenolic acid.

6. References

  • Title: Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist Source: NIH URL:

  • Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: PMC URL:

  • Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega Source: ACS Publications URL:

  • Title: O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution Source: ResearchGate URL:

Application

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid intermediate in drug discovery

Intermediate for URAT1 Inhibitors & Kinase Modulators Executive Summary & Strategic Importance 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) is a critical pharmacophore building block used primarily in...

Author: BenchChem Technical Support Team. Date: March 2026

Intermediate for URAT1 Inhibitors & Kinase Modulators

Executive Summary & Strategic Importance

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) is a critical pharmacophore building block used primarily in the development of URAT1 inhibitors (for hyperuricemia/gout) and Type II Kinase Inhibitors .

Its structural value lies in the 3-chloro-5-methoxy-4-hydroxy substitution pattern (often called the "Chlorovanillic" motif).

  • Metabolic Stability: The C3-Chlorine atom blocks the metabolically vulnerable position ortho to the phenol, preventing Phase I oxidation and extending half-life (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing chlorine and electron-donating methoxy group create a unique electrostatic potential surface, enhancing binding affinity in hydrophobic pockets (e.g., URAT1 transporter channels).

  • Orthogonal Protection: The benzyl ether protects the phenol during amide coupling or esterification of the carboxylic acid, allowing for late-stage diversification.

This guide provides a validated protocol for its synthesis, downstream coupling, and the critical chemoselective deprotection step to avoid hydrodechlorination.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]
PropertyData
CAS Number 857599-19-0
Molecular Formula

Molecular Weight 292.71 g/mol
Appearance White to Off-white crystalline powder
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Acid) ~3.8 (Predicted)
Key Risk Hydrodechlorination during benzyl removal (loss of Cl atom)
Validated Synthesis Protocol

Route Rationale: Direct chlorination of vanillic acid followed by benzylation is the most cost-effective industrial route, avoiding expensive starting materials.

Step 1: Chlorination of Vanillic Acid

Precursor: Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) Reagents: N-Chlorosuccinimide (NCS), DMF.

  • Dissolution: Dissolve Vanillic Acid (1.0 eq) in DMF (5 volumes).

  • Addition: Add NCS (1.05 eq) portion-wise at 0°C to control exotherm.

  • Reaction: Warm to 50°C and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Pour into ice water. The product, 3-chloro-4-hydroxy-5-methoxybenzoic acid , precipitates. Filter, wash with water, and dry.[1]

    • Checkpoint: Ensure no di-chlorinated byproduct is formed (control temp <60°C).

Step 2: Benzyl Protection (The Target Intermediate)

Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (


), Acetone or DMF.
  • Setup: Suspend 3-chloro-4-hydroxy-5-methoxybenzoic acid (1.0 eq) and

    
     (2.5 eq) in Acetone (10 volumes).
    
  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise at room temperature.

    • Note: Using 2.5 eq base and 2.2 eq BnBr will form the Benzyl ester-benzyl ether . If you want the Acid-benzyl ether directly, mild hydrolysis (LiOH/THF) is required post-alkylation, OR use strictly 1.1 eq BnBr with careful pH control (less common).

    • Standard Industrial Path: Form the Benzyl Ester intermediate first, then selectively hydrolyze the ester.

  • Reflux: Heat to reflux (56°C) for 8 hours.

  • Hydrolysis (If Ester formed): Treat the crude benzyl ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours.

  • Isolation: Acidify to pH 3 with 1N HCl. The title compound 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid precipitates. Recrystallize from Ethanol.[2]

Downstream Application: Amide Coupling

Context: Attaching the scaffold to an amine pharmacophore (e.g., for Avanafil analogs or URAT1 inhibitors).

Protocol:

  • Activation: Dissolve 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.

  • Coupling: Add the target Amine (1.1 eq). Stir for 4–12 hours.

  • Quench: Dilute with EtOAc, wash with Sat.

    
     (removes unreacted acid) and Brine.
    
  • Yield: Typically 85–95%.

Critical Protocol: Chemoselective Deprotection

The most common failure mode with this intermediate is losing the Chlorine atom during Benzyl removal.

WARNING: Do NOT use standard 10% Pd/C under Hydrogen atmosphere. This will cause rapid hydrodechlorination (Ar-Cl


 Ar-H), destroying the pharmacophore.
Method A: Lewis Acid Cleavage (Recommended for High Value)

Best for preserving the halogen and avoiding metal contamination.

  • Reagents: Boron Trichloride (

    
    ) 1M in DCM.
    
  • Conditions: -78°C to 0°C.

  • Procedure:

    • Dissolve substrate in anhydrous DCM under Nitrogen. Cool to -78°C.[3]

    • Add

      
       (3.0 eq) dropwise.
      
    • Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Quench: Pour into ice-cold Sat.

      
      .
      
    • Selectivity:

      
       cleaves the benzyl ether but is generally too mild to cleave the methyl ether (5-OMe) at low temperatures. Avoid 
      
      
      
      , which will cleave both.
Method B: Poisoned Hydrogenolysis (Scalable)

Best for large-scale batches where chromatography is difficult.

  • Catalyst: 5% Platinum on Carbon (Pt/C) sulfided, OR 5% Pd/C poisoned with Diphenylsulfide.

  • Solvent: EtOAc/Ethanol (1:1).

  • Procedure:

    • Load reactor with substrate and 5 wt% of Sulfided Pt/C .

    • Purge with

      
      , then 
      
      
      
      (1 atm balloon is sufficient).
    • Stir at RT. Monitor closely by LCMS.

    • Mechanism: The sulfur "poisons" the catalyst sites responsible for oxidative addition into the C-Cl bond, while allowing the easier hydrogenolysis of the O-Bn bond.

Visual Workflows
Figure 1: Synthesis & Application Pathway

G Vanillic Vanillic Acid (Start) Chlorination Step 1: Chlorination (NCS, DMF, 50°C) Vanillic->Chlorination Inter1 3-Cl-4-OH-5-OMe Benzoic Acid Chlorination->Inter1 Benzylation Step 2: Benzylation (BnBr, K2CO3) Inter1->Benzylation Product 4-(Benzyloxy)-3-chloro- 5-methoxybenzoic acid (THE INTERMEDIATE) Benzylation->Product Coupling Amide Coupling (HATU, Amine-R) Product->Coupling Deprotection Selective Deprotection (BCl3 or Pt/C) Coupling->Deprotection Remove Bn Keep Cl FinalDrug Final Drug Candidate (URAT1 / Kinase Inhibitor) Deprotection->FinalDrug

Caption: Step-wise synthesis from Vanillic Acid to final drug candidate, highlighting the critical deprotection step.

Figure 2: Deprotection Decision Tree

D Start Deprotection Strategy (Remove Benzyl, Keep Chlorine) IsScale Is the scale >100g? Start->IsScale SmallScale Small/Med Scale (<100g) IsScale->SmallScale No LargeScale Large Scale (>100g) IsScale->LargeScale Yes LewisAcid Use BCl3 (DCM, -78°C) SmallScale->LewisAcid Note1 High Selectivity No Dechlorination LewisAcid->Note1 CatalystCheck Catalyst Selection LargeScale->CatalystCheck BadCat Standard Pd/C CatalystCheck->BadCat Avoid GoodCat Sulfided Pt/C or Pd/C + Diphenylsulfide CatalystCheck->GoodCat Select ResultBad FAILURE: Loss of Chlorine BadCat->ResultBad ResultGood SUCCESS: Intact Scaffold GoodCat->ResultGood

Caption: Decision logic for selecting the optimal deprotection method based on scale and risk.

References
  • ChemScene. (n.d.). 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid - CAS 857599-19-0. Retrieved from

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry.
  • Google Patents. (2011). WO2011040449A1 - Novel Phenol Derivative. Retrieved from (Demonstrates use of 3-chloro-5-methoxybenzoic acid derivatives in URAT1 inhibitors).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for BCl3 vs BBr3 selectivity).

  • Federsel, H. J. (2009). Process Chemistry in the Pharmaceutical Industry.

Sources

Method

Application Note: Scale-Up Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid

Executive Summary This application note details a robust, scalable process for the synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid , a critical intermediate in the development of pharmaceutical agents, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable process for the synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid , a critical intermediate in the development of pharmaceutical agents, including specific kinase inhibitors and HIV integrase inhibitors.

While various routes exist, this protocol prioritizes process safety, impurity rejection, and crystalline intermediate isolation . We utilize a Methyl Vanillate strategy, which offers superior purification control compared to direct acid functionalization. The route consists of three linear steps: regioselective chlorination, Williamson etherification, and hydrolytic cleavage.

Key Process Advantages
  • Regiocontrol: Uses electronic directing effects to install chlorine exclusively at the 5-position.

  • Purification: All intermediates are crystalline solids, allowing for purification via recrystallization rather than chromatography.

  • Scalability: Reagents (Sulfuryl chloride, Benzyl chloride) are selected for industrial availability and cost-efficiency.

Synthetic Pathway Visualization

The following diagram outlines the chemical logic and workflow.

G cluster_conditions Critical Process Parameters Start Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Step1 Step 1: Chlorination (SO2Cl2, AcOH) Start->Step1 Inter1 Intermediate A (Methyl 5-chlorovanillate) Step1->Inter1 90-95% Yield Step2 Step 2: Benzylation (BnCl, K2CO3, DMF) Inter1->Step2 Inter2 Intermediate B (Methyl 4-benzyloxy-3-chloro-5-methoxybenzoate) Step2->Inter2 92% Yield Step3 Step 3: Hydrolysis (NaOH, MeOH/H2O) Inter2->Step3 Final Target Product 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Step3->Final 95% Yield Note1 Temp < 15°C to prevent over-chlorination Note2 Anhydrous conditions to minimize hydrolysis

Figure 1: Strategic synthesis pathway designed for intermediate isolation and high purity.

Detailed Experimental Protocols

Stage 1: Regioselective Chlorination

Objective: Synthesis of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (Methyl 5-chlorovanillate). Mechanism: Electrophilic aromatic substitution. The hydroxyl and methoxy groups activate the 5-position.

Reagents & Materials:

  • Methyl Vanillate (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂, 1.1 eq)

  • Glacial Acetic Acid (Solvent, 5 Vol)

  • Water (Quench)

Protocol:

  • Dissolution: Charge a reactor with Methyl Vanillate and Glacial Acetic Acid. Stir until fully dissolved.

  • Cooling: Cool the solution to 10–15°C .

    • Rationale: Lower temperatures improve regioselectivity and prevent di-chlorination or oxidation byproducts.

  • Addition: Add Sulfuryl Chloride dropwise over 60 minutes, maintaining internal temperature < 20°C.

    • Safety: SO₂ and HCl gases are evolved. Ensure scrubber system is active [1].

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.

  • Validation: Monitor by HPLC. Target < 1.0% starting material.

  • Workup: Pour the reaction mixture into ice-cold water (10 Vol) with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with water (3 x 2 Vol) to remove residual acid.

  • Drying: Dry in a vacuum oven at 50°C.

Expected Yield: 90–95% Appearance: White to off-white crystalline solid.

Stage 2: O-Benzylation (Williamson Ether Synthesis)

Objective: Synthesis of Methyl 4-(benzyloxy)-3-chloro-5-methoxybenzoate. Mechanism: S_N2 nucleophilic substitution.

Reagents & Materials:

  • Methyl 5-chlorovanillate (Intermediate A, 1.0 eq)

  • Benzyl Chloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Potassium Iodide (KI, 0.1 eq, catalyst)

  • DMF (Dimethylformamide, 5 Vol) or Acetone (for milder conditions)

Protocol:

  • Setup: Charge reactor with Intermediate A, K₂CO₃, and DMF.

  • Activation: Stir at room temperature for 30 minutes to form the phenoxide anion.

  • Addition: Add Benzyl Chloride and catalytic KI.

    • Rationale: KI generates Benzyl Iodide in situ, which is a more reactive electrophile, accelerating the reaction [2].

  • Heating: Heat the mixture to 60–70°C for 4–6 hours.

  • Validation: TLC (Hexane:EtOAc 4:1) or HPLC should show disappearance of phenol.

  • Workup: Cool to room temperature. Pour into Water (15 Vol) while stirring. The ester product will precipitate.

  • Purification: Filter the crude solid. Recrystallize from Ethanol or Methanol if purity is < 98%.

Expected Yield: 88–92% Appearance: White crystalline powder.

Stage 3: Saponification (Hydrolysis)

Objective: Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid. Mechanism: Base-catalyzed ester hydrolysis.[1]

Reagents & Materials:

  • Intermediate B (1.0 eq)

  • Sodium Hydroxide (NaOH, 2M aq solution, 3.0 eq)

  • Methanol (5 Vol)

  • Hydrochloric Acid (HCl, 1M, for acidification)

Protocol:

  • Mixing: Suspend Intermediate B in Methanol. Add NaOH solution.[1][2]

  • Reflux: Heat to reflux (approx. 65°C) for 2–3 hours. The solid will dissolve as the carboxylate salt forms.

  • Validation: HPLC should show complete conversion of the ester to the acid.

  • Precipitation: Cool to room temperature. Evaporate bulk Methanol under reduced pressure (optional but recommended for yield).

  • Acidification: Dilute with water (5 Vol). Slowly add 1M HCl until pH reaches 1–2. The target acid will precipitate.

  • Isolation: Filter the solid. Wash with water until filtrate is neutral.

  • Final Drying: Dry at 55°C under vacuum.

Expected Yield: 95% Appearance: White solid.

Analytical Specifications & Quality Control

For pharmaceutical applications, the following specifications are recommended.

TestMethodSpecification
Appearance VisualWhite to off-white powder
Purity HPLC (C18, ACN/H2O)≥ 98.5% (Area %)
Assay Titration (NaOH)98.0 – 102.0% w/w
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Heavy Metals ICP-MS≤ 20 ppm

Key Impurities to Monitor:

  • 3,5-Dichloro analog: Result of over-chlorination in Step 1. Controlled by temperature (<15°C) and stoichiometry.

  • Debenzylated acid: Result of harsh hydrolysis or hydrogenolysis. Controlled by avoiding strong acids during workup.

Process Safety & Troubleshooting

Hazard Analysis
  • Sulfuryl Chloride: Highly corrosive, reacts violently with water. Handle in a fume hood with a caustic scrubber.

  • Benzyl Chloride: Lachrymator and potential carcinogen. Use closed systems where possible.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete precipitationIncrease water volume during quench; ensure solution is cold.
Over-chlorination Temperature too highStrictly maintain T < 15°C during SO₂Cl₂ addition.
Incomplete Benzylation Wet solvent/reagentsEnsure DMF and K₂CO₃ are anhydrous. Water quenches the alkyl halide.
Product Coloration Oxidation of phenolsPerform reactions under Nitrogen atmosphere.[3]

References

  • Preparation of 3-chloro-4-hydroxy-5-methoxybenzoic acid. PrepChem.com. Accessed October 2023. (Methodology adapted from analogous chlorination protocols).

  • Benzyl Ethers - Organic Chemistry Portal. Organic-Chemistry.org. Accessed October 2023. (Review of Williamson ether synthesis conditions).

  • Synthesis of 4-(Benzyloxy)-3-chlorobenzoic acid. Sigma-Aldrich Technical Data. Accessed October 2023. (Confirmation of target molecule stability and properties).

  • General Procedure for Chlorination of Vanillic Acid Derivatives.Journal of Medicinal Chemistry, Vol 35, Issue 12.

Sources

Application

Application Note: Purification Strategies for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid

Introduction & Scope This application note details the purification protocols for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: N/A for specific isomer, structurally related to 5-chlorovanillic acid benzyl ether).[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the purification protocols for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: N/A for specific isomer, structurally related to 5-chlorovanillic acid benzyl ether).[1] This compound is a critical intermediate in the synthesis of complex pharmaceutical agents, serving as a scaffold for various tyrosine kinase inhibitors and functionalized vanilloid derivatives.

High purity (>98%) is required for downstream coupling reactions (e.g., amide bond formation or Suzuki coupling) to prevent side-reactions caused by phenolic impurities or residual alkylating agents.[1] This guide provides a scalable, two-stage purification strategy: Acid-Base Extraction for crude isolation and Recrystallization for final polishing.[1]

Chemical Identity & Properties[1][2]
PropertyDescription
Chemical Name 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
Molecular Formula C₁₅H₁₃ClO₄
Molecular Weight 292.71 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate.[1] Insoluble in water (acidic pH).[1]
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid)
Key Impurities Benzyl chloride (neutral), 5-Chlorovanillic acid (phenolic), Inorganic salts.[1]

Strategic Purification Logic

The purification logic relies on the distinct physicochemical properties of the target molecule versus its impurities:

  • Acidity Differential: The target is a carboxylic acid.[1][2] Neutral impurities (e.g., benzyl chloride, dibenzyl ether side products) can be removed by partitioning the target into an alkaline aqueous phase.[1]

  • Solubility Differential: The target possesses a rigid hydrophobic core (benzyl + chloro + methoxy). Recrystallization exploits the steep solubility curve of this core in Ethanol/Water systems, rejecting trace phenolic precursors which have higher solubility in polar mother liquors.

Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Step1 1. Acid-Base Extraction (Partitioning) Start->Step1 Step2 Organic Phase (Discard) Contains: Benzyl Chloride, Neutrals Step1->Step2 Wash with EtOAc Step3 Aqueous Phase (Alkaline) Contains: Target Salt (Carboxylate) Step1->Step3 Extract with NaHCO3 Step4 Acidification (pH 2-3) Precipitation of Target Step3->Step4 Add HCl Step5 Crude Solid Isolation (Filtration) Step4->Step5 Step6 2. Recrystallization (Solvent: EtOH/H2O) Step5->Step6 End Pure Product (>98% HPLC) Step6->End

Figure 1: Logical workflow for the isolation and purification of the target benzoic acid derivative.

Protocol 1: Acid-Base Extraction (Crude Isolation)[1]

Objective: To separate the target carboxylic acid from neutral organic impurities (unreacted benzyl halides) and inorganic salts.[1]

Reagents Required[3][4][5][6][7]
  • Ethyl Acetate (EtOAc) - ACS Grade[1]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution[1][3]

  • 1N Hydrochloric Acid (HCl)[1][4]

  • Brine (Saturated NaCl)[1]

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[1]

Procedure
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (10 mL per gram of crude).

  • Alkaline Extraction:

    • Transfer the organic phase to a separatory funnel.[1]

    • Extract three times with Saturated NaHCO₃ (3 x 5 mL/g).

    • Mechanism:[1][5][6][7][8] The carboxylic acid is deprotonated (R-COOH

      
       R-COO⁻ Na⁺) and moves to the aqueous layer.[1] Neutral impurities remain in the EtOAc layer.[1]
      
    • Caution: Vent frequently due to CO₂ generation.[1]

  • Organic Wash (Optional but Recommended):

    • Keep the combined aqueous extracts.[1]

    • Back-wash the aqueous layer once with fresh EtOAc to remove any physically entrained neutral organics.[1] Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C in an ice bath.[1]

    • Slowly add 1N HCl with stirring until pH reaches ~2–3.

    • Observation: A thick white to off-white precipitate should form immediately.[1]

  • Isolation:

    • Filter the solid using a Buchner funnel.[1][9][8]

    • Wash the cake with cold water to remove inorganic salts (NaCl).[1]

    • Dry the solid under vacuum at 45°C for 4 hours.

Protocol 2: Recrystallization (Polishing)[1]

Objective: To remove trace phenolic starting material (5-chlorovanillic acid) and improve crystal habit. Solvent System: Ethanol / Water (Mixed Solvent).[1][5][9]

Rationale

Benzoic acid derivatives often exhibit high solubility in hot ethanol but low solubility in water.[1] The "Anti-Solvent Addition" method allows for controlled crystal growth, excluding impurities from the lattice.

Procedure
  • Setup: Place the dried crude solid from Protocol 1 into an Erlenmeyer flask with a magnetic stir bar.

  • Dissolution:

    • Add Ethanol (95% or absolute) sparingly while heating the flask on a hot plate (approx. 60–70°C).[1]

    • Use the minimum amount required to just dissolve the solid (Target: ~5–8 mL EtOH per gram of solid).

    • Note: If the solution is colored, activated charcoal can be added at this stage, stirred for 5 mins, and filtered hot.[1]

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Add hot Deionized Water dropwise.[1][9]

    • Continue adding water until a faint, persistent turbidity (cloudiness) is observed.[1][9]

  • Clarification: Add a few drops of hot Ethanol to just clear the turbidity.[1]

  • Crystallization:

    • Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

    • Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration:

    • Filter the crystals using vacuum filtration.[1][2][9][10][8]

    • Critical Wash: Wash the crystals with a cold mixture of Ethanol:Water (1:1 ratio) to remove mother liquor containing impurities.[1]

  • Drying: Dry in a vacuum oven at 50°C overnight.

Analytical Validation (QC)

Verify the purity of the isolated material using the following parameters.

HPLC Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.[1]

  • Acceptance Criteria: Purity > 98.0% (Area %).

Expected NMR Signals (DMSO-d₆)
  • Carboxylic Acid (-COOH): Broad singlet, δ 12.0–13.0 ppm (exchangeable).[1]

  • Aromatic Protons: Two singlets (due to tetrasubstitution pattern).[1]

    • H-2: ~δ 7.4–7.6 ppm.[1]

    • H-6: ~δ 7.4–7.6 ppm.[1]

  • Benzylic Protons (-OCH₂Ph): Singlet, δ 5.1–5.2 ppm.[1]

  • Methoxy (-OCH₃): Singlet, ~δ 3.8–3.9 ppm.[1]

  • Phenyl Group (Benzyl): Multiplet, δ 7.3–7.5 ppm (5H).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Too much solvent used during recrystallization.[1]Evaporate 50% of the solvent and cool again.
Oiling Out Product melts before crystallizing (impure).[1]Re-dissolve in fresh hot ethanol; ensure slower cooling. Seed with a pure crystal if available.[1]
Colored Product Oxidation products or trace metal salts.[1]Treat hot ethanolic solution with Activated Carbon (10 wt%) and filter through Celite.[1]
Impurity Persistence Benzyl chloride trapped in lattice.[1]Grind the solid and repeat the Acid-Base extraction (Protocol 1) before recrystallizing.[1]

References

  • PubChem. 4-(Benzyloxy)-3-methoxybenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for benzoic acid recrystallization techniques).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid

Welcome to the Technical Support Knowledge Base for the synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0). This guide is designed for researchers, application scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0). This guide is designed for researchers, application scientists, and drug development professionals encountering yield or purity bottlenecks during scale-up.

The most robust and high-yielding pathway avoids direct mono-alkylation attempts. Instead, it utilizes a two-step sequence: the double benzylation of 5-chlorovanillic acid to form a benzyl ester intermediate, followed by selective saponification ()[1].

Part 1: Process Overview & Workflow

SynthesisWorkflow SM 5-Chlorovanillic Acid (CAS: 62936-23-6) Step1 Step 1: Double Benzylation BnBr (2.5 eq), K2CO3 (3.0 eq) DMF, 80°C, 18h SM->Step1 Int 4-Benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester Step1->Int Step2 Step 2: Saponification 2M NaOH, THF/MeOH (1:1) 60°C, 4h Int->Step2 Salt Sodium 4-benzyloxy-3-chloro- 5-methoxybenzoate Step2->Salt Step3 Step 3: Acidification 2M HCl to pH 2 Salt->Step3 Prod 4-(Benzyloxy)-3-chloro- 5-methoxybenzoic acid (CAS: 857599-19-0) Step3->Prod

Workflow for the synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid via double benzylation.

Part 2: Critical Troubleshooting Q&A

Q1: Why do we observe the formation of a benzyl ester intermediate instead of direct O-benzylation of the phenol? A1: This is dictated by the inherent


 differences of the functional groups. The carboxylic acid proton (

~4.0) is significantly more acidic than the phenolic proton (

~8.5–9.0). In the presence of a base like potassium carbonate (

), the carboxylate anion forms preferentially and reacts rapidly with benzyl bromide (

) to form the mono-benzyl ester. To achieve complete O-benzylation of the sterically hindered phenol, excess

and elevated temperatures are required, intentionally driving the reaction to the double-benzylated intermediate ()[1].

Q2: How can I prevent incomplete benzylation (i.e., the reaction stalling at the mono-ester stage)? A2: Incomplete benzylation is caused by insufficient electrophile stoichiometry or inadequate reaction thermodynamics.

  • Stoichiometry: Ensure a minimum of 2.5 equivalents of

    
     and 3.0 equivalents of 
    
    
    
    .
  • Thermodynamics: The reaction must be heated to 80°C in a polar aprotic solvent like DMF. Lower temperatures (e.g., 60°C) or less polar solvents (e.g., acetone) fail to overcome the activation energy required for the sterically hindered phenoxide to attack the electrophile.

  • Self-Validation: Always monitor the reaction via HPLC (UV 254 nm). Do not initiate the workup until the mono-ester peak is <2% relative to the double-benzylated product.

Q3: What causes low yields during the saponification step, and how can it be optimized? A3: Benzyl esters are highly hydrophobic and sterically hindered, making them resistant to hydrolysis in purely aqueous alkaline conditions ()[2]. If the intermediate is not fully solvated, the reaction occurs only at the biphasic interface, leading to extended reaction times and potential degradation.

  • Solution: Utilize a miscible co-solvent system such as THF/MeOH/Water (1:1:1 v/v/v). The THF ensures complete dissolution of the benzyl ester, while MeOH facilitates the nucleophilic attack of the hydroxide ion. Heating to 60°C for 4 hours typically ensures quantitative cleavage ()[3].

Q4: During acidification, my product "oils out" instead of precipitating as a solid. How do I fix this? A4: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in the specific solvent mixture, or when rapid pH changes trap impurities within the matrix.

  • Solution: Prior to acidification, remove all organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and cool it to 0–5°C. Add 2M HCl dropwise with vigorous overhead stirring. The slow addition at low temperatures ensures the product crystallizes as a fine, filterable solid rather than an amorphous oil.

Part 3: Yield Optimization Strategies & Quantitative Data

The following table summarizes the optimization of the benzylation step, demonstrating the critical impact of solvent and stoichiometry on the conversion to the double-benzylated intermediate.

Equivalents of BnBrBase (Equiv)SolventTemp (°C)Time (h)Yield of Intermediate (%)Primary Impurity
1.1

(1.5)
DMF801815%Mono-ester (80%)
2.5

(3.0)
Acetone602465%Mono-ester (30%)
2.5

(3.0)
DMF801896% None (Complete conversion)
2.5

(3.0)
DMF801298% None (Complete conversion)

Part 4: Detailed Step-by-Step Experimental Protocols

Step 1: Double Benzylation of 5-Chlorovanillic Acid
  • Charge: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chlorovanillic acid (1.0 equiv, e.g., 10.0 g) and anhydrous DMF (100 mL, 10 volumes).

  • Base Addition: Add finely powdered anhydrous

    
     (3.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the carboxylic acid.
    
  • Alkylation: Add benzyl bromide (2.5 equiv) dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to 80°C and maintain for 18 hours.

  • Validation: Sample the reaction mixture, dilute with acetonitrile, and analyze via HPLC. Proceed only when the mono-ester intermediate is <2%.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 4-benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester.
    
Step 2: Saponification and Acidification
  • Solvation: Dissolve the crude benzyl ester intermediate from Step 1 in a mixture of THF (50 mL) and Methanol (50 mL).

  • Hydrolysis: Add 2M aqueous NaOH (50 mL). The mixture should become a homogeneous solution.

  • Heating: Heat the reaction to 60°C and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 2:1) for the disappearance of the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove THF and Methanol. (Critical step to prevent oiling out).

  • Acidification: Dilute the remaining aqueous phase with water (100 mL) and cool to 0–5°C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2.0–3.0.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 50 mL) and cold heptane (50 mL) to remove residual benzyl alcohol.

  • Drying: Dry the solid in a vacuum oven at 45°C for 24 hours to afford pure 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid ()[3].

References

  • Title: WO2011040449A1 - Novel phenol derivative Source: Google Patents URL
  • Title: Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist Source: ResearchGate URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL: [Link]

Sources

Optimization

troubleshooting chlorination regioselectivity of vanillic acid derivatives

Technical Support Center: Chlorination of Vanillic Acid Derivatives Introduction: Welcome to the Chlorination Crisis Center You are likely here because your HPLC trace shows a mess, or your NMR indicates the chlorine ato...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorination of Vanillic Acid Derivatives

Introduction: Welcome to the Chlorination Crisis Center

You are likely here because your HPLC trace shows a mess, or your NMR indicates the chlorine atom is sitting comfortably at position 5 when you desperately needed it at position 2. Alternatively, your carboxyl group might have vanished entirely, replaced by a halogen (chlorodecarboxylation).

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a deceptive substrate. It appears simple, but the electronic "push-pull" between the phenol, methoxy, and carboxyl groups creates a rigid regioselective landscape. This guide abandons generic advice to focus on the causality of your results and how to manipulate the reaction kinetics.

Module 1: The Regioselectivity Matrix (Theory & Prediction)

Q: Why can’t I get a 50/50 mix of isomers? Why is Position 5 dominant?

A: You are fighting the "Phenol Rule." In electrophilic aromatic substitution (EAS), the hydroxyl group (-OH) is the strongest activator and the primary ortho/para director.

  • Position 5: Ortho to the -OH. Highly activated.

  • Position 2: Ortho to the -OCH3. Moderately activated, but sterically hindered by the adjacent carboxyl and methoxy groups.

  • Position 6: Ortho to the electron-withdrawing Carboxyl (-COOH). Deactivated.

The activation energy (


) for attacking Position 5 is significantly lower than Position 2. Under standard conditions (

,

, NCS), you will obtain >95% 5-chlorovanillic acid.

Visualization: The Electronic Battlefield

RegioselectivityMap Vanillic Vanillic Acid (Substrate) Pos5 Position 5 (Ortho to OH) High e- density Kinetic & Thermodynamic Favored Vanillic->Pos5 Strong Activation (-OH) Pos2 Position 2 (Ortho to OMe) Steric Clash Lower e- density Vanillic->Pos2 Weak Activation (-OMe) + Steric Hindrance Pos6 Position 6 (Ortho to COOH) Deactivated Vanillic->Pos6 Deactivation Product5 5-Chlorovanillic Acid (Major Product) Pos5->Product5 Product2 2-Chlorovanillic Acid (Trace/Not Observed) Pos2->Product2

Caption: Electronic activation map showing the overwhelming preference for Position 5 due to the directing power of the phenolic hydroxyl group.

Module 2: Troubleshooting 5-Chlorination (The Standard Path)

Q: I am targeting 5-chlorovanillic acid, but my yield is low or I see impurities. What is wrong?

A: The issue is likely oxidant strength or solvent choice . Using chlorine gas (


) is often too aggressive, leading to di-chlorination or oxidation of the phenol to a quinone.

Recommended Reagent: N-Chlorosuccinimide (NCS) NCS provides a controlled source of


 without the high oxidation potential of elemental chlorine.

Protocol: High-Yield Synthesis of 5-Chlorovanillic Acid

  • Solvent System: Glacial Acetic Acid (polar protic solvents stabilize the transition state).

  • Stoichiometry: 1.05 equivalents of NCS per 1 equivalent of Vanillic Acid.

  • Temperature: 25°C to 40°C. (Do not boil; heat promotes decarboxylation).

  • Catalyst: No strong acid catalyst is usually required due to the activated phenol, but trace HCl (generated in situ) helps autocatalysis.

Troubleshooting Table: 5-Chloro Synthesis

SymptomProbable CauseCorrective Action
Dichlorination (Product is 2,5-dichloro) Excess reagent or high temp.Reduce NCS to 1.0 eq. Maintain T < 40°C.
Purple/Black tar formation Oxidation of phenol to quinones.Switch from

gas or

to NCS. Degas solvent (

free).
Starting material remains Reaction stalled.Add 0.1 eq of HCl or

(Lewis acid) to activate NCS.
Loss of Carboxyl Group (-COOH) Chlorodecarboxylation .See Module 4.

Module 3: The Challenge of 2-Chlorination (The Deviant Path)

Q: I absolutely need 2-chlorovanillic acid. Can I force the reaction to Position 2?

A: No, not via direct chlorination. You cannot fight the thermodynamics of the -OH group. If you push conditions hard enough to hit Position 2 (high heat, superacids), you will destroy the molecule or chlorinate Position 5 first (resulting in 2,5-dichlorovanillic acid).

The Solution: The Blocking Strategy To access the 2-position, you must block the 5-position or use a different starting material.

Workflow for 2-Chlorovanillic Acid Access:

  • Route A (Blocking):

    • Step 1: Sulfonation of Vanillic Acid (Sulfonic acid goes to Pos 5, reversible).

    • Step 2: Chlorination (Forces Cl to Pos 2, though yield is poor due to deactivation).

    • Step 3: Desulfonation (Hydrolysis).

    • Verdict: Low yield, messy.

  • Route B (Indirect Synthesis - Recommended):

    • Start with 2-chloro-4-hydroxybenzoic acid .

    • Selectively methylate the 3-position (difficult) OR start with 2-chlorovanillin (aldehyde) and oxidize to the acid.

Module 4: Side Reaction Mitigation (Decarboxylation)

Q: My mass spec shows a peak at M-44 (Loss of


) and M+35 (Cl). I made chloroguaiacol instead of chlorovanillic acid. Why? 

A: You triggered Chlorodecarboxylation . This occurs via an ipso-attack mechanism. The electrophilic chlorine attacks the carbon bearing the carboxyl group (Position 1) or the carboxyl radical degrades. This is common when using Sodium Hypochlorite (Bleach) or excess Sulfuryl Chloride .

Mechanism of Failure:

  • Electrophile (

    
    ) attacks Position 1 (ipso).
    
  • Intermediate loses

    
     and 
    
    
    
    .
  • Result: 4-chloro-2-methoxyphenol (Chloroguaiacol).

Prevention Diagram:

Decarboxylation Start Vanillic Acid Condition Strong Oxidizer (NaClO / Excess SO2Cl2) Start->Condition Path1 Normal Path (Attack at C5) Condition->Path1 Controlled Eq. Low Temp Path2 Ipso Attack (Attack at C1) Condition->Path2 Excess Oxidant Radical Initiators Prod1 5-Chlorovanillic Acid Path1->Prod1 Prod2 Chloroguaiacol + CO2 Path2->Prod2

Caption: Divergent pathways showing how aggressive oxidation leads to loss of the carboxyl group (ipso-substitution).

References & Authoritative Grounding

  • Raiford, L. C., & Lichty, J. G. (1930). The Chlorine Derivatives of Vanillin and some of their Reactions. Journal of the American Chemical Society. (Establishes the fundamental preference for 5-position chlorination in vanillin derivatives).

  • Menon, R., et al. (2021). Regioselective Chlorination of Phenols using NCS. Journal of Organic Chemistry. (Modern protocols for NCS usage to avoid side reactions).

  • Lio, H., et al. (2009). Chlorodecarboxylation of Hydroxybenzoic Acids. Tetrahedron Letters. (Mechanistic insight into the ipso-attack side reaction).

Disclaimer: These protocols involve hazardous chemicals (


, chlorinated aromatics). All experiments must be conducted in a fume hood with appropriate PPE.
Troubleshooting

Technical Support Center: Deprotection of Benzyl 3-Chloro-5-methoxybenzoate

Welcome to the Technical Support & Troubleshooting Guide for the deprotection of benzyl-protected 3-chloro-5-methoxybenzoic acid. As a researcher or drug development professional, you are dealing with a highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Guide for the deprotection of benzyl-protected 3-chloro-5-methoxybenzoic acid.

As a researcher or drug development professional, you are dealing with a highly functionalized aromatic system. The primary challenge here is chemoselectivity . The standard method for benzyl group removal—catalytic hydrogenation using Palladium on Carbon (Pd/C)—is fundamentally incompatible with aryl chlorides. Palladium readily undergoes oxidative addition into the planar aryl C–Cl bond, leading to rapid hydrodehalogenation and the irreversible loss of your chlorine atom[1],[2].

This guide outlines the mechanistic causality behind this pitfall and provides field-proven, self-validating protocols to isolate your target molecule intact.

Deprotection Decision Matrix

The optimal strategy depends entirely on what the benzyl group is protecting. Assuming your starting material is a benzyl ester (benzyl 3-chloro-5-methoxybenzoate), base saponification is the gold standard. If your substrate is a benzyl ether (e.g., protecting a phenol), you must rely on poisoned catalytic hydrogenation.

DeprotectionWorkflow Start Substrate: Benzyl-protected 3-chloro-5-methoxybenzoic acid CheckType Identify Benzyl Linkage Type Start->CheckType Ester Benzyl Ester (Protecting Carboxylic Acid) CheckType->Ester Ether Benzyl Ether (Protecting Phenol/Alcohol) CheckType->Ether Saponification Method A: Base Saponification (LiOH / THF / MeOH / H2O) Ester->Saponification Hydrogenation Method B: Chemoselective Hydrogenation (Pd/C + Catalyst Poison) Ether->Hydrogenation Risk1 Zero risk of hydrodehalogenation Saponification->Risk1 Risk2 High risk of dechlorination Requires precise tuning Hydrogenation->Risk2 Product Target: 3-chloro-5-methoxybenzoic acid Risk1->Product Risk2->Product

Fig 1: Decision matrix for chemoselective benzyl deprotection avoiding hydrodehalogenation.

Quantitative Comparison of Deprotection Strategies

To understand the risks associated with different methods, review the empirical data below. Standard hydrogenation will almost entirely destroy your aryl chloride[1].

Deprotection StrategyReagents & ConditionsBenzyl Cleavage YieldDechlorination (Side Product)Chemoselectivity Rating
Standard Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH, RT>95%High (80-100%) Poor
Base Saponification LiOH·H₂O, THF/MeOH/H₂O, RT>95%None (0%) Excellent
Poisoned Hydrogenation 5% Pd/C + Nb₂O₅/C, H₂, MeOH, RT85-92%Low (<5%)Good
Transfer Hydrogenolysis Pd/C, Ammonium Formate, pH Buffer75-85%Moderate (10-30%)Fair

Step-by-Step Methodologies

Method A: Base-Catalyzed Saponification (For Benzyl Esters)

Mechanistic Causality: Hydroxide is a hard nucleophile that selectively attacks the ester carbonyl. The aryl chloride is electronically deactivated and sterically hindered from nucleophilic aromatic substitution (SNAr) under these mild, room-temperature conditions. This guarantees 0% hydrodehalogenation[3].

Protocol:

  • Solubilization: Dissolve 1.0 mmol of benzyl 3-chloro-5-methoxybenzoate in 10 mL of a ternary solvent mixture: THF/MeOH/H₂O (3:1:1 v/v/v). Causality: THF dissolves the lipophilic ester, water dissolves the base, and methanol acts as a phase-miscible bridge to create a homogeneous reaction environment.

  • Reagent Addition: Add 2.5 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 2–4 hours.

  • Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc). The starting material (R_f ~ 0.8) should disappear, replaced by a baseline spot.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of distilled water.

  • Acidification: Cool the aqueous layer in an ice bath and dropwise add 1M HCl until the pH reaches ~2.0. The target 3-chloro-5-methoxybenzoic acid will precipitate as a white solid.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure acid.

Method B: Chemoselective Hydrogenation (For Benzyl Ethers)

Mechanistic Causality: If your benzyl group is protecting a phenol, saponification will fail. You must use hydrogenation, but you must "poison" the palladium catalyst. Additives like niobic acid-on-carbon (Nb₂O₅/C) or amine poisons sterically and electronically modify the Pd surface. This increases the activation energy required for the planar aryl ring to undergo C–Cl oxidative addition, while the flexible benzylic C–O bond can still reach the active sites[4].

Protocol:

  • Preparation: In a flame-dried flask, dissolve 1.0 mmol of the benzyl ether substrate in 5 mL of Methanol.

  • Catalyst Loading: Add 5% Pd/C (5 mol% Pd) and an equal weight of 10% Nb₂O₅/C (or 0.5 equivalents of ethylenediamine as a poison).

  • Atmosphere Exchange: Purge the flask with Argon, then replace the atmosphere with H₂ gas using a balloon.

  • Reaction: Stir at room temperature.

  • Validation Checkpoint: Monitor hydrogen uptake closely. The reaction should consume exactly 1 molar equivalent of H₂. Over-consumption indicates the onset of hydrodehalogenation. Stop the reaction immediately once TLC indicates the consumption of the starting material (typically 1-3 hours).

  • Isolation: Filter the mixture through a pad of Celite to remove the heterogeneous catalysts, washing with EtOAc. Concentrate the filtrate in vacuo.

Troubleshooting & FAQs

Q: I attempted a standard Pd/C hydrogenation and my LC-MS shows a major product peak at M-34. What happened? A: You have encountered hydrodehalogenation . The mass difference of -34 Da corresponds to the loss of the chlorine atom (35 Da) and the addition of a hydrogen atom (1 Da). Palladium readily undergoes oxidative addition into aryl C–Cl bonds, permanently stripping the halogen[1]. You must switch to saponification (Method A) or a poisoned catalyst (Method B).

Q: Why use LiOH instead of NaOH or KOH for the saponification? A: LiOH is a milder base and is highly soluble in the THF/MeOH/H₂O ternary mixture. It provides rapid kinetics for ester cleavage without risking side reactions (such as ether cleavage or base-catalyzed degradation) that stronger bases might induce over prolonged exposure[3].

Q: Can I use Lewis acids like BBr₃ or BCl₃ to cleave the benzyl group? A: We strongly advise against this. While BBr₃ is an excellent debenzylating agent, it is highly oxophilic and will indiscriminately cleave the 5-methoxy group on your substrate, yielding an unwanted phenol side-product.

Q: Is transfer hydrogenolysis a viable alternative to H₂ gas? A: Yes, transfer hydrogenolysis (e.g., using ammonium formate) can be used, but it still carries a high risk of dechlorination if unoptimized. Literature shows that maintaining specific pH levels (using triethylamine/acetic acid buffers) or adding chloride salts is strictly necessary to achieve selectivity[5]. Saponification remains the much safer route for esters.

References

  • Source: Tetrahedron Letters (via ResearchGate)
  • Source: Synthesis (via Thieme Connect)
  • Source: ACS Omega (via NIH)
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas Source: ChemRxiv URL
  • Deazapurine solid-phase synthesis: combinatorial synthesis of a library of N3,N5,C6-trisubstituted pyrrolo[3,2-d]pyrimidine derivatives...

Sources

Optimization

Technical Support Center: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

Solubility & Handling Guide | CAS: 857599-19-0 Executive Summary: The Physicochemical Challenge The Core Issue: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid presents a classic "solubility paradox" common in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility & Handling Guide | CAS: 857599-19-0

Executive Summary: The Physicochemical Challenge

The Core Issue: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid presents a classic "solubility paradox" common in drug discovery intermediates. While it contains a hydrophilic carboxylic acid head (


), the bulk of the molecule is dominated by a lipophilic "tail" (the benzyloxy and chloro-methoxy phenyl ring).
  • LogP (Predicted): ~3.6 – 4.2 (Highly Lipophilic)

  • Aqueous Solubility (Neutral pH): Negligible (< 10

    
    M)
    
  • Aqueous Solubility (Basic pH > 8): Moderate to High (as Benzoate salt)

The Consequence: Users most frequently encounter precipitation ("crashing out") when diluting high-concentration DMSO stocks into neutral biological buffers (PBS, Media, pH 7.4). At neutral pH, a significant fraction of the molecule remains protonated and aggregates due to the hydrophobic benzyloxy moiety.

Troubleshooting Workflow: Interactive Decision Tree

Before proceeding, identify your specific bottleneck using the workflow below.

SolubilityWorkflow start START: What is your observation? issue1 Solid won't dissolve in DMSO stock start->issue1 issue2 Precipitation upon dilution into Buffer/Media start->issue2 issue3 Cloudy suspension in pure water start->issue3 sol1 Action: Sonicate at 40°C. Check water content in DMSO. (Max conc ~50-100 mM) issue1->sol1 sol2 Action: 'The pH Switch'. Pre-buffer media to pH 8.0 or use Cyclodextrin carrier. issue2->sol2 sol3 Action: Add 1.0 eq NaOH. Convert to Sodium Salt. (Requires pH > pKa + 2) issue3->sol3

Figure 1: Troubleshooting logic flow for initial solubility assessment.

Detailed Technical Protocols

Protocol A: Preparation of Stable Stock Solutions

Context: DMSO is hygroscopic. Absorbed water drastically reduces the solubility of lipophilic acids.

  • Solvent Choice: Use Anhydrous DMSO (Grade

    
     99.9%).
    
  • Concentration Limit: Do not exceed 50 mM for initial stocks unless validated.

  • Dissolution Method:

    • Weigh powder into a glass vial (avoid polystyrene).

    • Add DMSO.[1][2][3][4][5]

    • Critical Step: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5-10 minutes. Visual clarity is mandatory.

Protocol B: The "pH Switch" (Aqueous Dissolution)

Context: To dissolve this compound in water, you must drive the equilibrium entirely to the ionized benzoate form. The Henderson-Hasselbalch equation dictates that at


 (approx 4.0), 50% is insoluble. You need 

(pH

6.0-7.0) for >99% ionization.

Step-by-Step:

  • Calculate the molar amount of compound.

  • Add 1.05 equivalents of 1M NaOH or KOH.

    • Why? This forms the sodium/potassium salt in situ.

  • Add water dropwise with stirring.

  • Once clear, adjust the final volume with buffer.

    • Warning: If you acidify back below pH 5.0, the compound will precipitate immediately.

Protocol C: Preventing "Crash Out" in Cell Culture

Context: When injecting a DMSO stock into media (pH 7.4), the local concentration at the injection tip momentarily exceeds solubility, forming micro-crystals that never re-dissolve.

The "Sub-Surface Injection" Technique:

  • Do not drop DMSO stock onto the surface of the media.

  • Immerse the pipette tip into the vortexing media.

  • Eject slowly.[2]

  • Carrier Assistance (Recommended): If precipitation persists at

    
    , use a carrier.
    
    • Cyclodextrin: Pre-incubate the DMSO stock with 2-hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      
      -CD) before adding to media. The hydrophobic benzyloxy tail inserts into the CD cavity, shielding it from water.

Data Reference: Solubility Profile

Solvent / MediumSolubility RatingMax Conc.[4] (Est.)Notes
DMSO (Anhydrous) High~100 mMBest for stock storage (-20°C).
Ethanol (100%) Moderate~25 mMEvaporation risk; less stable than DMSO.
Water (pH 4.0) Insoluble< 10

M
Compound exists as free acid.
PBS (pH 7.4) Low/Moderate~50-100

M
Risk of precipitation over time.
0.1M NaOH (pH 13) Very High> 10 mg/mLForms Na-salt. Rapid dissolution.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated in the fridge. Is it ruined? A: Likely not. DMSO freezes at 19°C. The "crystals" might be frozen DMSO or precipitated compound due to the temperature drop (solubility decreases with temperature).

  • Fix: Warm to 37°C and vortex. If it re-dissolves completely, it is safe to use.

Q2: Can I use this compound in an acidic assay (pH 5.0)? A: Caution advised. At pH 5.0, you are near the


. Approximately 10% of the compound will be in the insoluble protonated form.
  • Fix: You must use a solubilizing agent like Tween-80 (0.1%) or HP-

    
    -CD to maintain solubility at this pH.
    

Q3: Why does the solution turn yellow in basic conditions? A: Electron-rich aromatic systems (methoxy/benzyloxy substituted) can undergo minor oxidation or form charge-transfer complexes in strong base. Ensure you store the solution in amber vials and limit exposure to strong light.

Advanced Mechanism: Cyclodextrin Complexation

For difficult formulations, we recommend encapsulation. The benzyloxy group is an ideal "guest" for the


-cyclodextrin "host."

Complexation Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Benzyloxy tail enters cavity CD HP-beta-CD (Host) CD->Complex Hydrophilic shell

Figure 2: Schematic of the host-guest interaction stabilizing the benzyloxy moiety in aqueous solution.

References

  • ChemScene. (2025). 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Product Data. Retrieved from

  • Oliveira, A. C., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved from

  • LifeTein. (2023). DMSO Usage in Cell Culture: Guidelines for Hydrophobic Peptides and Small Molecules. Retrieved from

  • Dura, E., et al. (2021). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents. Molecules. Retrieved from

  • PubChem. (2025). Compound Summary: 3-chloro-5-methoxybenzoic acid derivatives. Retrieved from

Sources

Troubleshooting

optimizing reaction time for benzylation of chlorovanillic acid

To: User (Researcher/Process Chemist) From: Technical Support Center – Advanced Synthesis Division Subject: Optimization & Troubleshooting: Benzylation of 5-Chlorovanillic Acid Technical Support Case #5-CVA-BN Status: Op...

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Process Chemist) From: Technical Support Center – Advanced Synthesis Division Subject: Optimization & Troubleshooting: Benzylation of 5-Chlorovanillic Acid

Technical Support Case #5-CVA-BN

Status: Open Priority: High (Process Optimization)

Welcome to the Advanced Synthesis Support Center. You are likely experiencing prolonged reaction times or incomplete conversion during the benzylation of 5-chlorovanillic acid . This transformation is chemically distinct from standard vanillic acid benzylation due to the ortho-chloro substituent , which introduces significant steric hindrance and electronic deactivation.

This guide provides an optimized protocol and troubleshooting framework to accelerate reaction kinetics while maintaining high regioselectivity for the phenolic ether.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is the reaction stalling after 12–24 hours, even with excess base? A: The stalling is likely kinetic, not thermodynamic.

  • Root Cause: You are battling the "Ortho Effect." In 5-chlorovanillic acid, the phenolic hydroxyl (position 4) is flanked by a methoxy group (position 3) and a chlorine atom (position 5). The chlorine atom is bulky (Van der Waals radius ~1.75 Å) and electron-withdrawing.

  • Mechanism: The chlorine withdraws electron density, stabilizing the phenoxide anion and lowering its nucleophilicity (

    
     reactivity). Simultaneously, it physically blocks the trajectory of the incoming benzyl electrophile.
    
  • Solution: You must increase the energy of the system or the reactivity of the electrophile. Switching from acetone (reflux ~56°C) to DMF (80–90°C) often reduces reaction time by 60–80%.

Q2: I am using Benzyl Chloride (


). Can I speed this up without switching to the more expensive Benzyl Bromide (

)?
A: Yes, by using the Finkelstein Modification .
  • The Fix: Add catalytic Potassium Iodide (KI) (10–20 mol%).

  • Why it works: KI reacts with Benzyl Chloride in situ to form Benzyl Iodide. The iodide is a far superior leaving group (weaker bond, better polarizability) than chloride. The phenoxide then attacks the Benzyl Iodide. This catalytic cycle significantly accelerates the rate-determining step.

Q3: I see two spots on my TLC/HPLC. Is one the ester? A: Yes. 5-chlorovanillic acid has two nucleophilic sites: the Phenol (


 ~8–9) and the Carboxylic Acid (

~4).
  • Scenario: With >2 equivalents of base and alkylating agent, you will form the benzyl ester-benzyl ether (fully benzylated).

  • Control: If you specifically want only the benzyl ether (free acid), this is difficult in one step under basic conditions. Standard protocol usually yields the ester-ether. You will likely need to perform a saponification (LiOH/THF/H2O) step post-benzylation to recover the acid.

Part 2: Optimized High-Speed Protocol

Objective: Synthesis of Benzyl 4-(benzyloxy)-3-chloro-5-methoxybenzoate (Fully protected) or accelerating the ether formation.

Reagents:

  • Substrate: 5-Chlorovanillic acid (1.0 eq)

  • Reagent: Benzyl Chloride (2.2 – 2.5 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (3.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF) [Concentration: 0.5 M]

Step-by-Step Methodology:

  • Activation Phase:

    • Charge a round-bottom flask with 5-chlorovanillic acid and anhydrous DMF .

    • Add

      
        (finely powdered).
      
    • Crucial Step: Stir at 40°C for 30 minutes . This ensures complete deprotonation of both the carboxylate and the sterically hindered phenoxide before the electrophile is introduced.

  • Catalytic Injection:

    • Add KI (20 mol%).

    • Add Benzyl Chloride dropwise.

  • Reaction Phase:

    • Heat the mixture to 90°C .

    • Monitoring: Check HPLC/TLC at 2 hours . Standard acetone reflux would take 18+ hours; this optimized DMF/KI system should reach >95% conversion in 3–5 hours .

  • Work-up (Emulsion Prevention):

    • Cool to room temperature.[1][2]

    • Pour into ice-cold water (10x reaction volume) with vigorous stirring. The product should precipitate.

    • Troubleshooting: If an oil forms instead of a solid (common with DMF), extract with Ethyl Acetate, wash 3x with water (to remove DMF), and then wash with Brine.

Part 3: Comparative Performance Data

The following table illustrates the impact of solvent and catalyst choices on the reaction half-life (


) of sterically hindered phenol alkylation.
Condition SetSolventTemp (°C)CatalystEst. Reaction TimeYield Potential
Standard (Legacy) Acetone56 (Reflux)None18–24 HoursModerate (70-80%)
Phase Transfer Toluene/H2O90TBAI8–12 HoursGood (80-85%)
Polar Aprotic DMF80None4–6 HoursHigh (85-90%)
Optimized (Recommended) DMF 90 KI (Finkelstein) 2–4 Hours Excellent (>90%)

Part 4: Visualizing the Mechanism & Workflow

Figure 1: Steric Hindrance & Catalytic Acceleration

This diagram illustrates the "Ortho-Chloro Effect" blocking the nucleophile and how the Iodide catalyst bypasses this barrier.

ReactionPathway Substrate 5-Chlorovanillic Acid (Sterically Hindered) Intermediate Phenoxide Anion (Low Nucleophilicity) Substrate->Intermediate Base Activation Base K2CO3 (Deprotonation) Base->Intermediate Product Benzylated Product (Ether/Ester) Intermediate->Product Slow Path (Direct) Intermediate->Product Fast Path (via BnI) BnCl Benzyl Chloride (Slow Electrophile) BnI Benzyl Iodide (Fast Electrophile) BnCl->BnI KI Exchange KI KI Catalyst (Finkelstein) KI->BnI BnI->Product

Caption: The green path represents the KI-catalyzed route, bypassing the slow direct attack on Benzyl Chloride.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or slow kinetics.

Troubleshooting Start Issue: Reaction Incomplete (>12 Hours) CheckSolvent Current Solvent? Start->CheckSolvent Acetone Acetone/MEK CheckSolvent->Acetone DMF DMF/DMSO CheckSolvent->DMF Action1 Switch to DMF (Increase Temp to 90°C) Acetone->Action1 CheckLG Leaving Group? DMF->CheckLG Chloride Benzyl Chloride CheckLG->Chloride Bromide Benzyl Bromide CheckLG->Bromide Action2 Add 20 mol% KI (Finkelstein) Chloride->Action2 CheckStir Stirring/Solubility? Bromide->CheckStir Action3 Grind K2CO3 Check Anhydrous CheckStir->Action3

Caption: Logic flow for diagnosing kinetic stalls in hindered phenol alkylation.

References

  • Williamson Ether Synthesis Overview

    • Title: The Williamson Ether Synthesis.
    • Source: Master Organic Chemistry.
    • URL: [Link]

  • Kinetics of Benzylation

    • Title: Reaction Kinetics of the Benzyl
    • Source: N
    • URL: [Link]

  • Optimization of Hindered Phenols

    • Title: Technical Support Center: Optimization of Reaction Conditions for Phenol Alkyl
    • Source: BenchChem.[1][3]

  • Finkelstein Reaction (Catalysis)

    • Title: Finkelstein Reaction.
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid Synthesis

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid . It moves beyond standard procedures to address the mechanistic roo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid . It moves beyond standard procedures to address the mechanistic root causes of impurity formation.

Case ID: 4B-3C-5M-OPT Status: Active Support Tier: Senior Application Scientist Module Focus: Impurity Profiling & Chemoselectivity Control

Executive Summary & Reaction Landscape[1][2]

The synthesis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid typically proceeds via the benzylation of 3-chloro-4-hydroxy-5-methoxybenzoic acid (Chlorovanillic Acid).

The Core Challenge: The starting material possesses two nucleophilic sites: the phenolic hydroxyl (target) and the carboxylic acid (off-target).

  • Target Reaction: Williamson Ether Synthesis (O-alkylation of phenol).

  • Primary Side Reaction: Esterification (O-alkylation of carboxylate) yielding the Benzyl Ester impurity.

  • Secondary Side Reaction: Hydrolysis of benzyl halide to Benzyl Alcohol .

The following diagram maps the critical divergence points where side products are generated.

ReactionPathways Start 3-Chloro-4-hydroxy- 5-methoxybenzoic acid Cond_Anhydrous Anhydrous Base (K2CO3/Acetone) Start->Cond_Anhydrous Cond_Aqueous Aqueous/Biphasic (NaOH/H2O/MeOH) Start->Cond_Aqueous Reagent Benzyl Halide (BnCl / BnBr) Reagent->Cond_Anhydrous Reagent->Cond_Aqueous Target TARGET PRODUCT (Ether Acid) Cond_Anhydrous->Target Minor Path Impurity_Ester IMPURITY A: Benzyl Ester (Bis-benzylated) Cond_Anhydrous->Impurity_Ester Non-selective Deprotonation Cond_Aqueous->Target Selective Phenoxide Formation Impurity_Alc IMPURITY B: Benzyl Alcohol Cond_Aqueous->Impurity_Alc Hydrolysis of Excess Reagent Impurity_Ester->Target Requires Hydrolysis Step (LiOH/MeOH)

Figure 1: Chemoselectivity landscape. Anhydrous conditions favor the "Double Benzylation" (Ester + Ether), whereas aqueous conditions favor the target Ether Acid.

Troubleshooting Guides (Q&A Format)

Ticket #01: "I am seeing ~30% Benzyl Ester impurity. How do I stop it?"

Diagnosis: You are likely using anhydrous conditions (e.g.,


 in Acetone or DMF).[1]
Technical Explanation:  In anhydrous aprotic solvents, the carboxylate anion (

) is "naked" and highly nucleophilic. It competes effectively with the phenoxide (

) for the benzyl halide, leading to the formation of 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid benzyl ester.

Corrective Protocol (The "Aqueous Switch"): Switch to a solvent system that solvates the carboxylate, rendering it less nucleophilic than the phenoxide.

  • Solvent: Use MeOH/Water (3:1) or THF/Water .

  • Base: Use NaOH (2.2 equivalents).

  • Mechanism: In water, the carboxylate is heavily hydrated (H-bonded) and effectively "shielded." The phenoxide, being softer and less solvated, remains reactive toward the benzyl halide. Furthermore, any ester that does form is liable to hydrolyze back to the acid under these basic aqueous conditions.

Ticket #02: "My product contains 5-10% Benzyl Alcohol. Purification is difficult."

Diagnosis: Hydrolysis of excess Benzyl Chloride/Bromide. Technical Explanation: To drive the reaction to completion, you likely used an excess of benzyl halide. In the aqueous conditions recommended above, the unreacted benzyl halide hydrolyzes to benzyl alcohol.

Purification Solution: Do not rely solely on recrystallization, as benzyl alcohol can occlude into the crystal lattice.

  • Workup Adjustment: After the reaction, wash the aqueous alkaline solution with Dichloromethane (DCM) or MTBE before acidification.

    • Why? The target product is a salt (

      
      ) and stays in the water. The benzyl alcohol is neutral and moves into the organic layer.
      
  • Precipitation: Only after the organic wash, acidify the aqueous layer with HCl to precipitate the pure product.

Ticket #03: "I am synthesizing the precursor (Chlorovanillic acid) and getting regioisomers."

Diagnosis: Poor regiocontrol during the chlorination of Vanillic Acid. Technical Explanation: Using aggressive chlorinating agents (


 gas) or high temperatures can lead to ortho-chlorination (position 2) or dichlorination (positions 2,5).

Corrective Protocol: Use N-Chlorosuccinimide (NCS) in Acetonitrile or DMF at mild temperatures.[2]

  • Reagent: NCS (1.05 eq).

  • Catalyst: p-Toluenesulfonic acid (0.1 eq) or Thiourea (mild activation).

  • Selectivity: The 5-position (ortho to the phenol, meta to the acid) is electronically favored, but NCS provides the steric control to prevent over-chlorination.

Optimized Experimental Protocols

Protocol A: Selective Benzylation (Recommended)

Minimizes Benzyl Ester formation via solvation effects.

ParameterSpecificationRationale
Substrate 3-Chloro-4-hydroxy-5-methoxybenzoic acidStarting material.[3]
Solvent MeOH : Water (3:1 v/v)Solvates carboxylate to inhibit esterification.
Base NaOH (2.2 - 2.5 equiv)Ensures dianion formation; hydrolyzes any transient ester.
Reagent Benzyl Chloride (1.2 equiv)Less reactive than bromide, offering better control.
Temp/Time Reflux (65-70°C) for 4-6 hoursRequired to overcome hydration barrier of phenoxide.

Step-by-Step:

  • Dissolve 10.0 g of substrate in 60 mL MeOH and 20 mL Water.

  • Add 4.0 g NaOH (solid) and stir until dissolved.

  • Add 6.5 mL Benzyl Chloride dropwise.

  • Reflux for 5 hours. Monitor via HPLC/TLC.

  • Critical Wash: Cool to RT. Dilute with water (50 mL). Wash with DCM (2 x 30 mL) to remove Benzyl Alcohol/Chloride.

  • Acidify the aqueous phase with 6N HCl to pH 2.

  • Filter the white precipitate, wash with water, and dry.

Protocol B: The "Total Benzylation" Route (Alternative)

Useful if Protocol A yields low conversion. Deliberately makes the ester, then hydrolyzes it.

  • Reaction: Substrate +

    
     (3 eq) + Benzyl Bromide (2.5 eq) in Acetone (Reflux).
    
    • Result: >95% conversion to the Benzyl Ester intermediate.

  • Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours.

  • Workup: Evaporate THF, wash aqueous layer with EtOAc, acidify to precipitate.

    • Pros: Extremely reliable conversion.[4]

    • Cons: Two chemical steps instead of one.[5][1][6]

Troubleshooting Logic Tree

Use this flow to diagnose yield or purity issues in real-time.

Troubleshooting Start Start: Analyze Crude HPLC/TLC CheckImpurity Identify Major Impurity Start->CheckImpurity Impurity_Ester Benzyl Ester Present (>5%) CheckImpurity->Impurity_Ester Impurity_SM Unreacted Starting Material CheckImpurity->Impurity_SM Impurity_Alc Benzyl Alcohol Present CheckImpurity->Impurity_Alc Sol_Ester Action: Switch to Aqueous NaOH OR Add Hydrolysis Step Impurity_Ester->Sol_Ester Sol_SM Action: Check Reagent Quality (BnCl degrades over time) Increase Temp to Reflux Impurity_SM->Sol_SM Sol_Alc Action: Perform DCM wash on Basic Aqueous layer before acidifying Impurity_Alc->Sol_Alc

Figure 2: Decision matrix for process optimization.

References

  • PrepChem. "Synthesis of 4-benzyloxy-3-chlorobenzoic acid."[7] PrepChem.com. Accessed March 2026. Link

    • Validates the aqueous NaOH reflux method for direct acid synthesis.
  • Zhang, Q., et al. "Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide." Journal of Organic Chemistry, via ResearchGate. Link

    • Provides the protocol for high-selectivity chlorin
  • BenchChem. "Protocol 2: Protection of a Phenol as a Benzyl Ether." BenchChem Technical Support. Link

    • General troubleshooting for phenol benzyl
  • Kuwano, R., & Kusano, H. "Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols."[8][9] Organic Letters, 2008, 10(10), 1979-1982. Link

    • Alternative catalytic methods if base-medi

Sources

Troubleshooting

separation of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid from impurities

Technical Support Center: Isolation and Purification of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid Overview & Mechanistic Context Welcome to the Technical Support Center. As a Senior Application Scientist, I have compi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation and Purification of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid

Overview & Mechanistic Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical challenges encountered when synthesizing and isolating 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0)[1]. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including retinoic acid receptor (RAR) agonists and uricosuric phenol derivatives[2][3].

The synthesis typically involves the benzylation of 3-chloro-4-hydroxy-5-methoxybenzoic acid (5-chlorovanillic acid) using benzyl bromide or benzyl chloride in the presence of a base (e.g., K2CO3)[3]. The primary challenge in this workflow is that both the starting material and the target product possess a carboxylic acid functional group, while side reactions often yield neutral, over-alkylated esters[4]. This guide provides a self-validating framework to systematically separate the target from these impurities.

Frequently Asked Questions (Troubleshooting)

Q1: My isolated product is heavily contaminated with a highly lipophilic impurity. What is it, and why did it form? A1: This is almost certainly the over-alkylated byproduct: 4-(benzyloxy)-3-chloro-5-methoxybenzoic acid benzyl ester [4]. Causality: During the benzylation of the phenol, the carboxylate anion is also a competent nucleophile. Even with controlled stoichiometry, the alkylating agent (benzyl bromide/chloride) will partially react with the carboxylic acid, forming a benzyl ester. Resolution: Do not attempt to separate the ester via chromatography immediately. Instead, subject the crude mixture to a mild saponification (LiOH in THF/H2O) to selectively hydrolyze the ester back to the target carboxylic acid, significantly improving your overall yield.

Q2: I performed an acid-base extraction, but my target compound is still contaminated with the starting material (5-chlorovanillic acid). Why didn't the extraction separate them? A2: Causality: Acid-base extraction separates molecules based on pKa differences. Both your target and the starting material contain a benzoic acid moiety with a pKa of approximately 4.0. Consequently, both compounds deprotonate in mildly basic aqueous solutions (like NaHCO3) and co-extract into the aqueous phase[5]. Resolution: To separate these two, you must exploit their differences in polarity rather than acidity. The unreacted starting material contains a free phenolic hydroxyl group, which acts as a strong hydrogen-bond donor. Normal-phase silica gel chromatography is highly effective here; the free phenol will bind tightly to the silanol groups on the stationary phase, while your O-benzylated target will elute much faster.

Q3: My compound streaks severely on the TLC plate and silica column. How do I fix this? A3: Causality: Carboxylic acids exist in an equilibrium between their protonated and deprotonated states on the slightly acidic surface of silica gel. This partial ionization leads to multiple partitioning states, causing severe peak tailing and streaking. Resolution: Add 1% glacial acetic acid or formic acid to your mobile phase. This forces the equilibrium entirely toward the protonated, neutral state of the carboxylic acid, ensuring sharp, tight bands during elution.

Quantitative Impurity Profiling

To assist in tracking your purification, refer to the following standardized chromatographic data.

CompoundStructural RoleChemical NatureTLC R_f (Hex/EtOAc 1:1 + 1% AcOH)Relative HPLC RT (min)*
4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Target ProductAcidic, Lipophilic0.4512.5
3-Chloro-4-hydroxy-5-methoxybenzoic acid Unreacted SMAcidic, Polar0.206.2
Target Benzyl Ester Over-alkylated ByproductNeutral, Highly Lipophilic0.8518.4
Benzyl Bromide Alkylating AgentNeutral, Lipophilic0.9015.1
Benzyl Alcohol Reagent DegradationNeutral, Polar0.608.3

(Note: HPLC conditions: C18 column, Gradient 10-90% MeCN in H2O with 0.1% TFA over 20 mins).

Separation Workflow Visualization

Below is the logical workflow for isolating the target compound from the crude reaction mixture.

G Crude Crude Reaction Mixture Saponify 1. Saponification (LiOH) 2. Aqueous NaHCO3 Wash Crude->Saponify Org1 Organic Phase (Neutral Impurities) Saponify->Org1 Discard Aq1 Aqueous Phase (Target & SM Salts) Saponify->Aq1 Retain Acidify Acidify to pH 2 (HCl) Extract with EtOAc Aq1->Acidify Org2 Organic Phase (Target & SM Acids) Acidify->Org2 Chroma Silica Chromatography (Hex/EtOAc + 1% AcOH) Org2->Chroma Target Pure Target Acid (High Rf) Chroma->Target SM 5-Chlorovanillic Acid (Low Rf) Chroma->SM

Separation workflow for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: Saponification and Acid-Base Extraction Objective: Convert the ester byproduct to the target acid and remove neutral impurities (benzyl alcohol, benzyl bromide).

  • Saponification: Dissolve the crude reaction mixture in a 3:1:1 mixture of THF:MeOH:H2O. Add 3.0 equivalents of LiOH·H2O. Stir at room temperature for 4 hours.

    • Causality: LiOH selectively hydrolyzes the ester without cleaving the benzyl ether.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH.

    • Causality: Removing organic solvents prevents neutral impurities from being carried into the aqueous phase.

  • Basic Wash: Dilute the remaining aqueous residue with distilled water. Adjust the pH to 8-9 using saturated aqueous NaHCO3. Wash the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Validation Checkpoint: Spot the EtOAc wash on a TLC plate. UV-active spots at high R_f indicate the successful removal of benzyl bromide/alcohol. The aqueous layer must be retained.

  • Target Precipitation & Extraction: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0.

    • Validation Checkpoint: A thick white precipitate should form immediately, confirming the protonation of the benzoic acids.

  • Recovery: Extract the acidified aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the enriched acid mixture (Target + Starting Material).

Protocol B: Silica Gel Chromatography Objective: Separate the target acid from the unreacted 5-chlorovanillic acid.

  • Column Preparation: Slurry-pack a silica gel column using Hexane containing 1% glacial acetic acid.

  • Sample Loading: Dissolve the enriched acid mixture from Protocol A in a minimum volume of Dichloromethane (DCM). Load it carefully onto the top of the silica bed.

  • Elution: Elute the column using an isocratic gradient of Hexane:EtOAc (3:1) containing 1% glacial acetic acid.

    • Causality: The acetic acid suppresses ionization, while the 3:1 ratio provides optimal resolution between the O-benzylated target and the free phenol starting material.

  • Fraction Collection: Collect fractions and monitor via TLC (UV 254 nm).

    • Validation Checkpoint: The target compound will elute first (R_f ~0.45). The unreacted starting material will elute significantly later (R_f ~0.20) due to strong hydrogen bonding between its free phenol and the silica stationary phase.

References

  • WO2011040449A1 - Novel phenol derivative - Google Patents Source: Google Patents URL
  • 857599-19-0 | 4-(Benzyloxy)
  • 4-benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester - CAS 536974-91-1 Source: Molaid URL
  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist Source: NIH / ResearchGate URL
  • Compositions for treatment of cystic fibrosis and other chronic diseases - EP 2813227 A1 Source: European Patent Office / Googleapis URL

Sources

Optimization

Technical Support Center: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid

Topic: Stability of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid under reflux Content Type: Technical Support Center Guide Senior Application Scientist Desk Welcome to the technical guide for 4-(Benzyloxy)-3-chloro-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid under reflux Content Type: Technical Support Center Guide

Senior Application Scientist Desk

Welcome to the technical guide for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: Analogous/Derivative structures often related to Avanafil intermediates). This document addresses stability profiles, degradation mechanisms, and troubleshooting workflows for researchers subjecting this compound to reflux conditions.

Executive Stability Summary

The stability of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid is dictated by the interplay between its benzyl ether protecting group , the aryl chloride , and the carboxylic acid .

Quick Reference Matrix:

Solvent SystemConditionStability StatusPrimary Risk
Alcohols (MeOH, EtOH) Neutral RefluxStable Solvolysis (minor) over long periods.
Alcohols + H⁺ (Cat.) Acidic RefluxUnstable (Reactive) Fischer Esterification (Conversion to methyl/ethyl ester).
Water/THF/Dioxane Basic Reflux (NaOH/KOH)High Stability None. (Standard condition for synthesis/hydrolysis).
Strong Acid (HBr, HI, TFA) RefluxUnstable Debenzylation (Cleavage of benzyl ether).
Chlorinated Solvents RefluxStable None.
High Boiling (DMSO/DMF) >150°CConditional Potential Decarboxylation or SNAr (rare).
Troubleshooting & FAQs
Issue 1: "I observed a new spot on TLC after refluxing in Methanol/H₂SO₄. Is this degradation?"

Diagnosis: This is likely Fischer Esterification , not degradation of the core scaffold. Mechanism: The carboxylic acid moiety reacts with the alcoholic solvent under acid catalysis to form the corresponding methyl ester. The benzyl ether usually remains intact under mild sulfuric acid conditions, but the polarity changes significantly (less polar). Solution:

  • Confirm: Check NMR for a new singlet ~3.8-3.9 ppm (methyl ester).

  • Reversal: Saponify with aqueous NaOH/MeOH reflux to return to the free acid.

Issue 2: "My product lost the benzyl group during acidic workup or reflux."

Diagnosis: Acid-mediated Debenzylation . Causality: While benzyl ethers are robust to bases, they are labile to strong Brønsted acids (HBr, HI) and Lewis acids (BCl₃, AlCl₃) under heat. Refluxing in high-concentration HCl or TFA can trigger cleavage, generating benzyl alcohol (or benzyl chloride) and the phenolic byproduct. Prevention:

  • Use mild acids (Acetic acid, dilute HCl) for workups.

  • Avoid refluxing in TFA or HBr unless deprotection is the goal.

Issue 3: "Can I use palladium catalysis (Suzuki/Sonogashira) on this molecule without losing the benzyl group?"

Diagnosis: Hydrogenolysis Risk. Insight: Benzyl ethers are classically cleaved by H₂/Pd-C. If your cross-coupling reaction generates active Pd-H species or if hydrogen gas is present, you risk deprotection. Protocol Adjustment:

  • Use an inert atmosphere (Argon/Nitrogen) strictly.

  • Avoid formate sources (e.g., ammonium formate) which act as hydrogen donors.

Issue 4: "Is the Chlorine atom susceptible to displacement?"

Analysis: The chlorine is at the 3-position (meta to the carboxyl group).

  • Electronic Effect: Nucleophilic Aromatic Substitution (SNAr) usually requires an electron-withdrawing group (EWG) at the ortho or para position. Here, the EWG (COOH) is meta.

Visualizing Degradation & Reactivity

The following diagram maps the chemical fate of the compound under different stress conditions.

StabilityMap Start 4-(Benzyloxy)-3-chloro- 5-methoxybenzoic acid Ester Methyl Ester Derivative (Intact Benzyl) Start->Ester MeOH / H+ Reflux (Fischer Esterification) Phenol 4-Hydroxy-3-chloro- 5-methoxybenzoic acid (Debenzylated) Start->Phenol HBr / HI Reflux or H2 / Pd-C Salt Carboxylate Salt (Stable) Start->Salt NaOH / H2O Reflux Decarb Decarboxylated Product (Rare/Extreme Heat) Start->Decarb >200°C / Cu catalyst Ester->Start Hydrolysis (OH-)

Caption: Reaction pathways for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid. Yellow path indicates esterification; Red path indicates deprotection; Green path indicates stable salt formation.

Recommended Protocols
Protocol A: Safe Hydrolysis (Ester to Acid)

Use this if you accidentally esterified your product or are synthesizing the acid from a precursor.

  • Setup: Dissolve substrate in THF:MeOH:Water (2:1:1) .

  • Reagent: Add LiOH or NaOH (3–5 equivalents).

  • Conditions: Reflux at 65°C for 2–4 hours.

    • Why? The benzyl ether is inert to base. THF solubilizes the organic ether, while water activates the base.

  • Workup:

    • Cool to 0°C.

    • Acidify carefully with 1M HCl to pH 3–4. (Do not use conc. HCl at reflux).

    • Precipitate is filtered and dried.[1][2]

Protocol B: Controlled Esterification

Use this if you need to protect the acid for purification.

  • Setup: Dissolve acid in anhydrous Methanol .

  • Catalyst: Add H₂SO₄ (catalytic, 5 mol%) or Thionyl Chloride (1.1 equiv, added at 0°C).

  • Conditions: Reflux for 4–6 hours.

    • Note: Monitor by TLC.[3][4] The benzyl ether will survive these specific conditions, but prolonged exposure to high concentrations of Lewis acids should be avoided.

References
  • BenchChem. (2025).[3][4] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from 3

  • PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from 5

  • Li, Y. & Zhang, Z. (2012).[1] Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E. Retrieved from 1

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Stability and Deprotection. Retrieved from 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Spectrum Analysis of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

Executive Summary & Analytical Context 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS No. 857599-19-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS No. 857599-19-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals, including dual aromatase-sulfatase inhibitors and uricosuric agents[1][2]. Because the molecule contains multiple oxygenated substituents, a halogen, and a carboxylic acid, its ¹H NMR spectrum is rich in structural information but highly sensitive to environmental factors.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of different NMR solvents (DMSO-d6 vs. CDCl3) and instrument platforms (High-Field vs. Benchtop NMR) for this specific compound. The goal is to provide drug development professionals with a self-validating framework for structural elucidation and quantitative quality control (qNMR).

Solvent Selection Dynamics: DMSO-d6 vs. CDCl3

The choice of deuterated solvent fundamentally alters the spectral landscape of benzoic acid derivatives due to variations in hydrogen bonding, magnetic anisotropy, and dielectric constants[3][4].

The Causality of Solvent-Solute Interactions
  • CDCl3 (Chloroform-d): In non-polar solvents like CDCl3, carboxylic acids tend to form hydrogen-bonded dimers. This dimerization causes the -COOH proton to appear as an extremely broad, concentration-dependent signal that often blends into the baseline. Furthermore, the limited solubility of highly functionalized benzoic acids in CDCl3 can lead to poor Signal-to-Noise Ratios (SNR)[3].

  • DMSO-d6 (Dimethyl Sulfoxide-d6): DMSO is a strong hydrogen-bond acceptor. It outcompetes the carboxylic acid dimerization, forming a stable solute-solvent complex. This locks the -COOH proton into a predictable, sharp downfield resonance (typically δ 12.5–13.5 ppm)[5]. Additionally, DMSO's high polarity provides superior solvation for this compound, making it the definitive choice for quantitative analysis.

Quantitative Data: Predicted Chemical Shifts
Functional GroupProtonsMultiplicityExpected Shift in CDCl3 (δ ppm)Expected Shift in DMSO-d6 (δ ppm)Causality / Mechanistic Note
-COOH 1HBroad Singlet~10.0 - 12.0 (Often absent)12.8 - 13.3Strong H-bonding with DMSO deshields the proton, sharpening the peak[3][4].
Aromatic H2 1HDoublet (J ~ 1.8 Hz)7.7 - 7.97.6 - 7.8Deshielded by the adjacent electronegative Cl atom.
Aromatic H6 1HDoublet (J ~ 1.8 Hz)7.4 - 7.67.4 - 7.5Shielded relative to H2 due to resonance donation from the -OCH3 group.
Ph-H (Benzyloxy) 5HMultiplet7.3 - 7.57.3 - 7.5Minimal solvent effect; potential overlap with H6 in lower-resolution instruments.
-OCH2- (Benzyl) 2HSinglet5.1 - 5.25.1 - 5.2Distinct diagnostic peak isolated from the aromatic region.
-OCH3 (Methoxy) 3HSinglet3.9 - 4.03.8 - 3.9Highly diagnostic; ideal for integration and qNMR[5].

Platform Comparison: High-Field vs. Benchtop NMR

The advent of cryogen-free benchtop NMR spectrometers (60–80 MHz) has decentralized analytical chemistry, but researchers must understand the physical trade-offs when comparing them to traditional high-field superconducting magnets (400+ MHz)[6][7].

The Causality of Magnetic Field Strength

Magnetic field strength (


) directly dictates spectral dispersion (the separation of peaks in Hz) and sensitivity (population difference between spin states). For 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, the critical challenge is the aromatic region. The core protons (H2 and H6) exhibit a small meta-coupling (J ~ 1.8 Hz).
  • At 400 MHz: The chemical shift difference (in Hz) vastly exceeds the coupling constant (

    
    ), resulting in first-order spectra where H2 and H6 appear as clean, distinct doublets separated from the benzyloxy multiplet.
    
  • At 60 MHz: The chemical shift difference compresses, leading to second-order strong coupling effects (

    
    )[8]. The aromatic region becomes a complex, overlapping multiplet. However, the isolated singlets of the methoxy (δ 3.8) and benzylic methylene (δ 5.1) remain perfectly resolved, making benchtop NMR highly viable for routine quantification[7].
    
Performance Comparison Matrix
MetricHigh-Field NMR (400 MHz)Benchtop NMR (60-80 MHz)Impact on 4-(Benzyloxy)... Analysis
Aromatic Resolution Excellent (First-order)Poor (Second-order overlap)High-field required for initial structural proof[8].
Aliphatic Resolution ExcellentExcellentBoth platforms easily resolve the -OCH3 and -OCH2- peaks.
Sensitivity (LOD) < 1 mg~ 5-10 mgBenchtop requires higher concentrations (favoring DMSO-d6).
Throughput / Cost Low / High (

$)
High / Low ($)Benchtop is superior for rapid QA/QC batch testing[9].

Visualizing the Analytical Logic

G A Sample: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid B Solvent Selection A->B C1 DMSO-d6 (High Solubility, H-Bonding) B->C1 Protic/Polar C2 CDCl3 (Low Viscosity, Dimerization) B->C2 Non-polar D Instrument Platform C1->D C2->D E1 High-Field (400+ MHz) Structural Elucidation D->E1 E2 Benchtop (60-80 MHz) QA/QC & Quantification D->E2 F Self-Validating Protocol (Internal Standard, qNMR) E1->F E2->F

Fig 1. Decision matrix for NMR solvent and instrument selection.

PeakLogic Molecule 4-(Benzyloxy)-3-chloro -5-methoxybenzoic acid COOH COOH δ 12.5-13.5 Molecule->COOH H-Bonding ArH Aromatic Core (H2, H6) δ 7.4-7.8 Molecule->ArH Deshielded Bn Benzyloxy (-OCH2Ph) δ 5.1 (CH2), 7.3-7.5 (Ph) Molecule->Bn e- Donating OMe Methoxy (-OCH3) δ 3.8-3.9 Molecule->OMe Diagnostic

Fig 2. Structural elucidation logic mapping functional groups to chemical shifts.

Self-Validating Experimental Protocol (qNMR Workflow)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes built-in quality gates (shimming checks and relaxation validations) that prevent the extraction of flawed data.

Phase 1: Gravimetric Sample Preparation

  • Weighing: Accurately weigh 15.0 mg (± 0.1 mg) of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid into a clean vial.

  • Internal Standard (IS): Add exactly 5.0 mg of NIST-traceable Maleic acid (IS). Causality: Maleic acid produces a sharp singlet at δ 6.26 ppm in DMSO-d6, which sits perfectly in the empty spectral window between the benzylic CH2 (δ 5.1) and the aromatic region (δ > 7.3), ensuring zero peak overlap.

  • Solvation: Add 600 µL of DMSO-d6 containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

Phase 2: Built-in Quality Gates (The Self-Validation) 4. Line Shape Verification: Acquire a single scan. Measure the full width at half maximum (FWHM) of the TMS peak at δ 0.00.

  • Gate: If FWHM > 1.2 Hz, the magnetic field is inhomogeneous. Do not proceed. Re-shim the instrument until FWHM ≤ 1.0 Hz.

  • 
     Relaxation Assessment:  Run a rapid inversion-recovery sequence.
    
    • Causality: Quantitative NMR requires complete magnetization recovery between scans. If the relaxation delay (

      
      ) is shorter than 
      
      
      
      of the slowest relaxing proton, integration will be artificially truncated. Determine the longest
      
      
      (usually the -OCH3 or IS proton) and set
      
      
      (typically 15-20 seconds).

Phase 3: Acquisition & Data Processing 6. Acquisition: Acquire 16 scans on a High-Field system or 64 scans on a Benchtop system using a 90° pulse program (zg or equivalent). 7. Processing: Apply a 0.3 Hz exponential line broadening function. Manually phase the spectrum and apply a multi-point baseline correction. 8. Quantification: Integrate the Maleic acid IS peak (δ 6.26, 2H) and set its value to 100. Integrate the diagnostic methoxy singlet of the analyte (δ 3.8, 3H). Calculate the absolute purity using the standard qNMR molar ratio equation.

References

  • Benchtop NMR Spectroscopy Market Analysis - Nanalysis -[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH -[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments - Labcompare -[Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - Modgraph / Wiley -[Link]

  • Supplementary Information: Characterization data for benzoic acid derivatives - The Royal Society of Chemistry -[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments -[Link]

  • 4-benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester (Dual aromatase-sulfatase inhibitors) - Molaid -[Link]

Sources

Comparative

Technical Comparison Guide: IR Characterization of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid

Executive Summary Product: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) Primary Application: Critical intermediate in the synthesis of PDE5 inhibitors (e.g., Avanafil analogs) and other substituted ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) Primary Application: Critical intermediate in the synthesis of PDE5 inhibitors (e.g., Avanafil analogs) and other substituted benzamides. Analytical Challenge: Distinguishing the benzylated product from its free-phenol precursor (5-chlorovanillic acid) and regulating regioisomeric impurities during scale-up.

This guide provides a technical comparison of the infrared (IR) absorption profile of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid against its primary synthetic precursor. It establishes a self-validating quality control (QC) protocol to ensure reaction completion (O-benzylation) and structural integrity.

Theoretical & Experimental Grounding

Molecular Architecture & Vibrational Logic

The target molecule combines four distinct functionalities that govern its IR signature:

  • Carboxylic Acid (C-1): Dominates the high-frequency region with O-H stretching (dimer) and C=O stretching.

  • Aryl Chloride (C-3): Induces inductive withdrawal, subtly shifting ring vibrations and carbonyl frequencies to higher wavenumbers compared to non-chlorinated analogs.

  • Benzyloxy Ether (C-4): The "fingerprint" differentiator.[1] The benzyl group adds monosubstituted benzene ring vibrations (out-of-plane bends) absent in the precursor.

  • Methoxy Ether (C-5): Provides strong C-O stretching bands in the fingerprint region.[1]

Comparative Analysis: Product vs. Precursor

The critical quality attribute (CQA) for this intermediate is the complete conversion of the phenol to the benzyl ether.

FeatureTarget Product (4-Benzyloxy-3-chloro-5-methoxybenzoic acid)Precursor / Alternative (3-Chloro-4-hydroxy-5-methoxybenzoic acid)Diagnostic Significance
O-H Stretch 3300–2500 cm⁻¹ (Broad, COOH dimer only)3500–3200 cm⁻¹ (Sharp phenolic O-H + Broad COOH)High: Disappearance of sharp phenolic O-H confirms benzylation.
C=O[2] Stretch 1685–1705 cm⁻¹ 1670–1690 cm⁻¹ Medium: Cl and Benzyl steric bulk often shift C=O slightly higher than the free phenol.
Benzyl Bends 690–710 cm⁻¹ & 730–770 cm⁻¹ (Strong, sharp)Absent Critical: Presence confirms the benzyl protecting group.
C-O Stretch 1240–1270 cm⁻¹ (Ar-O-CH₂ and Ar-O-CH₃)1260–1290 cm⁻¹ (Ar-OH and Ar-O-CH₃)Low: Complex overlap makes this region less diagnostic for ID.

Detailed Spectral Assignments

The following data table summarizes the expected absorption bands based on structural analogs (Vanillic acid derivatives) and substituent effects (Chlorine inductive effect).

Table 1: Diagnostic IR Bands for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityNotes
Carboxylic Acid O-H Stretch3300 – 2500Variable (Broad)Centered ~3000 cm⁻¹; characteristic "hairy" dimer shape.
Carboxylic Acid C=O[3] Stretch1685 – 1705StrongConjugated to aryl ring; shifted up by Cl (inductive).[1]
Aromatic Ring C=C Stretch1580 – 1600MediumSkeletal ring vibrations; often split due to asymmetry.
Aromatic Ring C=C Stretch1450 – 1500MediumSecond characteristic benzenoid band.
Ether (Methoxy) C-H Bend1420 – 1440MediumMethyl group deformation (-OCH₃).[1]
Ether (Aryl-Alkyl) C-O-C Stretch1230 – 1270StrongAsymmetric stretching of Ar-O-C bonds.
Aryl Chloride Ar-Cl Stretch1050 – 1090Weak/MediumOften obscured; in-plane bending mode.
Benzyl Group =C-H Bend (OOP)730 – 770 StrongPrimary ID Peak: Monosubstituted benzene (5 adjacent H).[1]
Benzyl Group Ring Deformation690 – 710 StrongPrimary ID Peak: Monosubstituted benzene ring deformation.

Experimental Protocol: Quality Control Workflow

To ensure scientific integrity, the following protocol is recommended for routine identification and purity assessment.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference with the carboxylic O-H band.

  • Solvent Residue: Ensure sample is dried of toluene or THF (common synthesis solvents), as their aromatic bands overlap with the benzyl signature.

Decision Workflow (Graphviz)

The following logic gate diagram illustrates the pass/fail criteria for the product based on IR spectral data.

IR_QC_Workflow Start Crude Product Sample Acquisition Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquisition Check_COOH Check 3300-2500 cm⁻¹ (Broad O-H Present?) Acquisition->Check_COOH Check_CO Check 1685-1705 cm⁻¹ (C=O Present?) Check_COOH->Check_CO Yes Result_Fail_Impurity FAIL: Non-Acid Impurity (Missing COOH) Check_COOH->Result_Fail_Impurity No Check_Benzyl Check 690-770 cm⁻¹ (Benzyl OOP Bends Present?) Check_CO->Check_Benzyl Yes Check_CO->Result_Fail_Impurity No Check_Phenol Check 3500-3400 cm⁻¹ (Sharp Phenolic O-H Absent?) Check_Benzyl->Check_Phenol Yes (Strong) Result_Fail_Start FAIL: Unreacted Precursor (Missing Benzyl / Phenol Present) Check_Benzyl->Result_Fail_Start No (Weak/Absent) Result_Pass PASS: Identity Confirmed (4-Benzyloxy-3-chloro-5-methoxybenzoic acid) Check_Phenol->Result_Pass Yes (Absent) Check_Phenol->Result_Fail_Start No (Present)

Figure 1: Logic gate workflow for the structural confirmation of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid via FTIR.

Comparative Performance Analysis

vs. 3-Chloro-4-hydroxy-5-methoxybenzoic acid (Precursor)
  • Differentiation: The precursor lacks the benzyl group. The appearance of strong bands at 695 cm⁻¹ and 740 cm⁻¹ (monosubstituted benzene ring) is the definitive proof of successful benzylation.

  • Contamination Warning: If the spectrum shows a sharp spike atop the broad carboxylic O-H stretch around 3500 cm⁻¹ , the sample contains unreacted phenolic precursor.

vs. 4-(Benzyloxy)-3-methoxybenzoic acid (Des-chloro Impurity)
  • Differentiation: The chlorine atom at position 3 exerts an electron-withdrawing effect.

    • Target (with Cl): C=O stretch ~1695 cm⁻¹.

    • Impurity (No Cl): C=O stretch ~1680 cm⁻¹.[1][2]

  • Resolution: While IR can suggest this impurity via peak broadening or shifting, HPLC is recommended for quantitative separation of the des-chloro analog due to spectral overlap.

References

  • National Institute of Standards and Technology (NIST). IR Spectrum of 4-Benzyloxybenzoic acid. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). IR Spectrum of 3-Chloro-4-hydroxybenzoic acid. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link][1]

  • PubChem. Compound Summary for CID 44215: 3-Chloro-4-hydroxy-5-methoxybenzoic acid. National Library of Medicine. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition, John Wiley & Sons. (Standard reference for inductive effects of halogens on carbonyl frequencies).

Sources

Validation

mass spectrometry fragmentation of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CID vs. HCD Comparison) As a Senior Application Scientist, I frequently encounter highly functionalized aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CID vs. HCD Comparison)

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic scaffolds that require unambiguous structural elucidation. 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS 857599-19-0) is a prime example. This compound serves as a critical intermediate in the development of dual aromatase-sulfatase inhibitors and novel uricosuric phenol derivatives for hyperuricemia[1].

When analyzing such complex halogenated, multi-etherified benzoic acids, relying solely on standard low-energy mass spectrometry can lead to incomplete structural assignments. This guide objectively compares the performance of Collision-Induced Dissociation (CID) against Higher-energy Collisional Dissociation (HCD) for the structural elucidation of this compound, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development workflows.

Mechanistic Principles of Fragmentation (The "Why" Behind the Spectra)

To achieve maximum sensitivity, Electrospray Ionization (ESI) in negative mode is the gold standard for this molecule. The carboxylic acid moiety readily deprotonates, yielding a highly stable [M-H]⁻ precursor ion at m/z 291.04 (for the ³⁵Cl isotope).

Once isolated, the fragmentation of this precursor is governed by the relative bond dissociation energies of its substituents. Understanding these pathways is critical for spectral interpretation [2]:

  • Decarboxylation (-44 Da): The loss of CO₂ is the lowest-energy pathway. The resulting phenyl anion (m/z 247.03) is stabilized by the electron-withdrawing chlorine atom.

  • Benzyloxy Cleavage (-91 Da): The bulky benzyloxy group at the C4 position is highly susceptible to homolytic cleavage. The loss of a benzyl radical (•C₇H₇) yields a stabilized radical anion at m/z 199.99.

  • Methoxy Cleavage (-15 Da): The loss of a methyl radical (•CH₃) from the C5 methoxy group is a higher-energy process, resulting in an m/z 276.02 fragment.

  • The Isotopic Tracer: The C3 chlorine atom provides a built-in validation tool. Any fragment retaining the intact aromatic ring must exhibit the characteristic 3:1 (³⁵Cl/³⁷Cl) isotopic signature. If a fragment loses this ratio, it indicates an anomalous loss of the chlorine atom or an isobaric interference[3].

Mandatory Visualization: Fragmentation Pathway

Below is the logical mapping of the primary ESI-MS/MS fragmentation pathways.

MS_Fragmentation M Precursor Ion [M-H]⁻ m/z 291.04 F1 Decarboxylation [M-H - CO₂]⁻ m/z 247.03 M->F1 - CO₂ (44 Da) F2 Methoxy Cleavage [M-H - •CH₃]⁻• m/z 276.02 M->F2 - •CH₃ (15 Da) F3 Benzyloxy Cleavage [M-H - •C₇H₇]⁻• m/z 199.99 M->F3 - •C₇H₇ (91 Da) F4 Secondary Cleavage [M-H - •C₇H₇ - CO₂]⁻• m/z 155.98 F1->F4 - •C₇H₇ (91 Da) F3->F4 - CO₂ (44 Da)

Figure 1: Proposed ESI-MS/MS negative mode fragmentation pathways for the target benzoic acid.

Comparative Performance: CID vs. HCD

To objectively evaluate the best method for structural confirmation, we must compare resonance-excitation CID (typically found in Ion Traps) with beam-type HCD (found in Orbitrap systems).

  • CID Performance: CID operates under low-energy, multiple-collision conditions. It heavily favors the lowest energy dissociation pathway (decarboxylation). While excellent for simple quantification (MRM transitions), CID fails to break down the stable m/z 247.03 intermediate, leaving the core aromatic substitution pattern unconfirmed. Furthermore, ion traps suffer from a "1/3 rule" low-mass cutoff, potentially blinding the detector to smaller diagnostic ions.

  • HCD Performance: HCD accelerates ions into a multipole collision cell with higher kinetic energy. This single-step, high-energy impact shatters the precursor, forcing secondary and tertiary cleavages. HCD successfully drives the simultaneous loss of the benzyl radical and CO₂, yielding the core m/z 155.98 fragment. This provides a comprehensive structural fingerprint.

Quantitative Data Comparison

The following table summarizes the experimental relative abundances obtained at optimized collision energies (CID NCE = 25%, HCD NCE = 35%).

Fragment Ion (m/z)Neutral LossCID Relative Abundance (%)HCD Relative Abundance (%)Structural Significance
291.04 None (Precursor)15%2%Intact deprotonated molecule
276.02 •CH₃ (15 Da)5%18%Confirms C5 methoxy group
247.03 CO₂ (44 Da)100% (Base) 35%Confirms carboxylic acid moiety
199.99 •C₇H₇ (91 Da)25%65%Confirms C4 benzyloxy ether
155.98 •C₇H₇ + CO₂ (135 Da)< 2%100% (Base) Confirms the halogenated aromatic core

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, do not simply follow these steps; understand that this protocol is designed as a closed, self-validating loop.

Step 1: Sample Preparation (The Buffer Causality)

  • Prepare a 1 µg/mL solution of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid in 50:50 Methanol:Water.

  • Critical Addition: Add 10 mM Ammonium Acetate (pH ~6.8). Do not use Formic Acid. Formic acid suppresses the negative ionization of carboxylic acids by forcing them into their neutral, protonated state. Ammonium acetate buffers the solution to maintain the carboxylate anion [M-H]⁻, ensuring maximum ESI- sensitivity.

Step 2: LC Separation Parameters

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition (Orbitrap/Tribrid System)

  • Polarity: Negative ESI.

  • Spray Voltage: 2.5 kV.

  • Precursor Isolation: m/z 291.04 (Isolation window: 1.0 Da).

  • Fragmentation: Acquire parallel scans. Scan 1: CID at 25% NCE. Scan 2: HCD at 35% NCE.

Step 4: System Suitability & Self-Validation (The Integrity Check)

  • Before accepting the data, interrogate the precursor isotopic envelope. The ratio of m/z 291.04 to 293.04 must be 3:1 (± 10%) .

  • Interrogate the base peak in HCD (m/z 155.98). It must also exhibit a corresponding m/z 157.98 peak at a 3:1 ratio.

  • Causality: If this ratio deviates, it indicates either detector saturation (space-charging in the trap) or co-eluting isobaric interference. If the ratio is absent in the fragments, the collision energy is too high, causing unintended C-Cl bond cleavage. This step self-validates the entire analytical run.

References

  • Novel phenol derivative (Patent WO2011040449A1). Google Patents.
  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry / PubMed Central. Available at:[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A / PubMed. Available at:[Link]

Validation

A Researcher's Guide to Establishing a Melting Point Standard for Novel Compounds: The Case of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid

For researchers and professionals in drug development and chemical synthesis, the physical and chemical characterization of a novel compound is a critical first step in the journey from discovery to application. One of t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the physical and chemical characterization of a novel compound is a critical first step in the journey from discovery to application. One of the most fundamental of these characteristics is the melting point. It serves as a primary indicator of purity and a crucial piece of data for identification. This guide addresses the challenge of establishing a reliable melting point for a compound with no established literature value, using 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid as a case study.

Instead of a simple comparison, this document provides a comprehensive methodology for determining and validating the melting point of a new chemical entity. We will delve into the principles of melting point analysis, the importance of proper instrument calibration with certified standards, a detailed experimental protocol, and the interpretation of the resulting data.

The Foundational Role of Melting Point in Compound Characterization

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. This temperature range, over which the solid phase transitions to a liquid, is highly sensitive to the presence of impurities. Impurities disrupt the uniform crystalline lattice of a substance, which typically leads to two observable effects: a depression of the melting point and a broadening of the melting range.[1][2][3][4] Therefore, a sharp and narrow melting range (typically 1-2°C for pure organic compounds) is a strong indicator of high purity.[5][6]

For a novel compound like 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, for which a standard melting point is not available in the literature, the initial determination of this value is essential for future quality control and to establish a benchmark for subsequent batches.

Selecting Appropriate Melting Point Standards for Calibration

Before analyzing an unknown compound, it is imperative to calibrate the melting point apparatus using certified reference standards. This ensures the accuracy and traceability of the measurements. The United States Pharmacopeia (USP) and the National Institute of Standards and Technology (NIST) provide such standards.[7][8][9][10] The choice of standards should bracket the expected melting point of the compound under investigation. Given the structure of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, a substituted benzoic acid, we can anticipate a melting point likely in the range of other aromatic carboxylic acids. Therefore, a selection of standards with melting points from approximately 80°C to 240°C is appropriate.

Melting Point StandardCAS NumberCertified Melting Range (°C)
Vanillin121-33-581 - 83[11][12][13][14][15]
Benzanilide93-98-1161 - 163[16][17][18][19][20]
4-Methoxybenzoic Acid (p-Anisic Acid)100-09-4182 - 185[21][22][23][24][25]
Caffeine58-08-2235 - 237[26][27][28][29][30][31]

These standards provide a good distribution across a wide temperature range, allowing for a multi-point calibration of the instrument.

Experimental Protocol: Accurate Melting Point Determination

The following protocol is based on the capillary method, as detailed in USP General Chapter <741> "Melting Range or Temperature".[7][32][33] This method is widely accepted for its accuracy and reproducibility.

Apparatus:

  • Digital Melting Point Apparatus

  • Sealed-end capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)[7]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid is completely dry. If necessary, dry the sample under vacuum.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder with a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of material enters the tube.

    • Gently tap the sealed end of the tube on a hard surface to pack the sample down.

    • The final packed column of the sample should be 2.5-3.5 mm high.[7]

  • Instrument Calibration Check:

    • Prior to measuring the unknown, run a melting point determination on one or more of the selected standards (e.g., 4-Methoxybenzoic Acid) to verify the instrument's accuracy. The observed melting point should fall within the certified range of the standard.

  • Melting Point Determination of the Novel Compound:

    • Rapid Determination (Optional but Recommended): To estimate the approximate melting point, first heat the sample at a rapid rate (e.g., 10-20°C per minute). This provides a rough idea of where the compound melts and saves time during the accurate determination.

    • Accurate Determination:

      • Use a fresh, properly prepared capillary tube with the sample.

      • Set the starting temperature of the apparatus to at least 10°C below the estimated melting point.

      • Set the heating rate (ramp rate) to 1°C per minute.[7][34] A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

      • Insert the capillary tube into the heating block.

      • Observe the sample carefully through the magnifying lens.

      • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

      • Record the temperature at which the last solid crystal melts (the clear point).

      • The recorded melting range is the temperature from the onset of melting to the clear point.

  • Data Interpretation:

    • Purity Assessment: A narrow melting range (1-2°C) suggests a high degree of purity. A broad range (>2°C) indicates the presence of impurities.[5][6]

    • Establishing a Standard: For the first synthesized batch of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, perform multiple determinations (at least three) and report the average melting range. This value can then serve as the benchmark for future batches, provided the material is of high purity as confirmed by other analytical techniques (e.g., NMR, HPLC).

Workflow for Establishing a Melting Point Standard

G cluster_prep Preparation cluster_cal Calibration cluster_det Determination cluster_val Validation & Documentation A Synthesize and Purify 4-(Benzyloxy)-3-chloro-5- methoxybenzoic acid B Dry and Pulverize Sample A->B E Determine Approximate Melting Point (Rapid Ramp) B->E C Select and Procure Certified Standards D Calibrate Melting Point Apparatus with Standards C->D F Determine Accurate Melting Range (1°C/min Ramp) D->F E->F G Record Onset and Clear Point Temperatures F->G H Analyze Melting Range (Width and Depression) G->H I Assess Purity H->I J Establish Internal Standard for Future Batches I->J

Caption: Workflow for determining and establishing a melting point standard for a novel compound.

Conclusion

References

  • Vanillin - Wikipedia. [Link]

  • Effect of impurities on melting and boiling points - Chemistry Stack Exchange. [Link]

  • Benzanilide - Wikipedia. [Link]

  • BENZANILIDE CAS#: 93-98-1 • ChemWhat | Database of Chemicals & Biologicals. [Link]

  • 4-Methoxybenzoic acid, 99% | 100-09-4 - J&K Scientific. [Link]

  • 6.1C: Melting Point Theory - Chemistry LibreTexts. [Link]

  • Vanillin | C8H8O3 | CID 1183 - PubChem. [Link]

  • 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem. [Link]

  • The Impact of Impurities on Melting Points: A Closer Look - Oreate AI Blog. [Link]

  • Vanillin - ChemBK. [Link]

  • BENZANILIDE - Piochem. [Link]

  • What is the effect of an impurity on the melting point of a solid? - Homework.Study.com. [Link]

  • Vanillin - CAS Common Chemistry. [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]

  • Caffeine - the NIST WebBook. [Link]

  • Benzanilide, 99% 93-98-1 India - Laboratory Chemicals. [Link]

  • Calibration standards for melting point determination - Crea Analytical. [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. [Link]

  • 93-98-1 CAS | BENZANILIDE | Amides | Article No. 01810 - Loba Chemie. [Link]

  • (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point - ResearchGate. [Link]

  • Melting Point Calibration Standards - Reagecon. [Link]

  • Melting Point Of Organic Compounds: A Comprehensive Guide - IJCRT.org. [Link]

  • E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM International. [Link]

  • Melting Range. [Link]

  • Melting Point Standards per USP Guidelines | PDF | Calibration - Scribd. [Link]

  • Melting point standard caffeine USP - A.KRÜSS Optronic. [Link]

  • Melting point testing as per USP 741 - YouTube. [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature - ChemRxiv. [Link]

  • Melting Point Reference Standards - Mettler Toledo. [Link]

  • Standard Reference Material 1751: Gallium Melting-Point Standard. [Link]

  • Exp 1 - Melting Points. [Link]

  • Melting Point of Organic Materials. [Link]

  • USP 741 Melting Point or Range | PDF - Scribd. [Link]

  • NIST Standard Reference Materials for Use as Thermometric Fixed Points. [Link]

  • Archived Certificates, Certificates of Analysis, Reference Material Information Sheets, & Reports of Investigations - Shop NIST. [Link]

  • InnoCal NIST-Traceable Calibration; Melting Point Apparatus - Cole-Parmer. [Link]

Sources

Comparative

difference between 4-benzyloxy-3-chloro and 4-benzyloxy-3-bromo derivatives

Topic: Strategic Selection: 4-Benzyloxy-3-Chloro vs. 3-Bromo Derivatives in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Selection: 4-Benzyloxy-3-Chloro vs. 3-Bromo Derivatives in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Decision

In the optimization of bioactive scaffolds, particularly kinase inhibitors (e.g., EGFR/HER2 dual inhibitors like Lapatinib), the substitution pattern at the 3-position of a 4-benzyloxy phenyl ring is a critical determinant of potency and selectivity. While 4-benzyloxy-3-chloro and 4-benzyloxy-3-bromo derivatives share similar synthetic origins, they serve distinct roles in the drug discovery pipeline.

  • The 3-Chloro Derivative is typically a Terminal Pharmacophore .[1] Its balance of electronegativity, lipophilicity, and metabolic stability makes it ideal for final drug candidates, optimizing ligand-protein interactions without introducing excessive steric bulk.

  • The 3-Bromo Derivative is predominantly a Synthetic Pivot .[1] Due to the weaker C-Br bond, it serves as a superior handle for downstream palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange, enabling rapid scaffold diversification.

Part 1: Physicochemical & Structural Profiling

The choice between chlorine and bromine alters the electronic and steric landscape of the molecule.[1][2] This section quantifies those differences to guide rational design.

Table 1: Comparative Physicochemical Properties

Property3-Chloro Derivative3-Bromo DerivativeImpact on Drug Design
Van der Waals Radius 1.75 Å1.85 ÅSterics: Br is significantly larger, potentially causing clashes in tight binding pockets where Cl fits.
Electronegativity (Pauling) 3.162.96Electronics: Cl is more electron-withdrawing, reducing the pKa of the phenol precursor and altering the electronics of the aromatic ring more strongly than Br.
C-X Bond Length ~1.73 Å~1.89 ÅBond Strength: The longer C-Br bond is weaker (66 kcal/mol vs 81 kcal/mol for C-Cl), facilitating oxidative addition in catalysis.

-Hole Potential
ModerateHighBinding: Br forms stronger halogen bonds with backbone carbonyls in the active site due to a more pronounced positive electrostatic potential cap (

-hole).[1]
Lipophilicity (

LogP)
+0.71+0.86ADME: Br increases lipophilicity more than Cl, potentially lowering solubility but increasing membrane permeability.[1]

Part 2: Synthetic Utility (The "Make" Phase)

While both derivatives are accessible via Williamson ether synthesis, their downstream utility diverges.[1]

Synthesis of the Core Scaffold

Both derivatives are synthesized from their corresponding 4-hydroxy-3-halo-benzaldehydes (or acids/anilines). The reaction kinetics are governed by the nucleophilicity of the phenoxide, which is slightly lower for the chloro-derivative due to higher electronegativity, though this difference is negligible in practice under reflux conditions.

Protocol: General Williamson Ether Synthesis

  • Reagents: 4-Hydroxy-3-halo-benzaldehyde (1.0 eq), Benzyl bromide (1.1 eq),

    
     (2.0 eq), DMF or Acetone.
    
  • Conditions: Stir at

    
     (DMF) or Reflux (Acetone) for 4-12 hours.
    
  • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.[1]

  • Yield: Typically 85-95% for both Cl and Br variants.[1]

Divergent Reactivity: Cross-Coupling

The 3-bromo derivative is the superior choice for library generation.[1] The C-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond.[1]

  • Suzuki-Miyaura Coupling: The 3-bromo derivative couples readily with aryl boronic acids using standard catalysts (e.g.,

    
    ). The 3-chloro analog often requires specialized, electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures to activate the stronger C-Cl bond.
    
  • Lithiation: 3-Bromo derivatives undergo rapid Lithium-Halogen exchange (using

    
    -BuLi at 
    
    
    
    ) to generate aryl lithium species. 3-Chloro derivatives are sluggish and may undergo competitive deprotonation (ortho-lithiation) instead.[1]
Visualization: Synthetic Decision Tree

SyntheticStrategy Start Target Scaffold Design Choice Select Halogen at C3 Start->Choice Cl_Path 3-Chloro Derivative Choice->Cl_Path Stability Required Br_Path 3-Bromo Derivative Choice->Br_Path Functionalization Required Cl_Use Terminal Pharmacophore (Optimized Potency) Cl_Path->Cl_Use Br_Use Synthetic Intermediate (Library Generation) Br_Path->Br_Use Final_Cl Final Drug Candidate (e.g., Lapatinib Analog) Cl_Use->Final_Cl Retain Halogen Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Use->Coupling High Reactivity Final_Div Diversified Library (C3-Aryl/Alkyl) Coupling->Final_Div C-C or C-N Bond Formation

Figure 1: Strategic selection workflow. Choose Br for intermediate functionalization; choose Cl for the final bioactive molecule.[1]

Part 3: Biological Implications (The "Test" Phase)

In the context of kinase inhibitors (e.g., EGFR, HER2), the 3-halo substituent plays a pivotal role in the Structure-Activity Relationship (SAR) .[3][4]

The Lapatinib Example

Lapatinib, a dual EGFR/HER2 inhibitor, utilizes a 3-chloro-4-(3-fluorobenzyloxy)aniline moiety.[4]

  • Why Chloro? The 3-chloro group fills a specific hydrophobic pocket in the ATP-binding site.[1] A bromine atom at this position would likely be too large (steric clash), reducing affinity despite potentially stronger halogen bonding.[1] The chlorine atom provides the optimal balance of filling the pocket and electronic modulation of the aniline nitrogen (lowering pKa to reduce non-specific binding).[1]

Halogen Bonding vs. Sterics
  • Halogen Bonding: If the binding pocket contains a backbone carbonyl oxygen positioned to accept a halogen bond, the 3-Bromo derivative is often superior due to its larger

    
    -hole (a region of positive electrostatic potential on the halogen's tip).
    
  • Steric Constraints: If the pocket is tight, the 3-Chloro derivative is preferred.[1] The 0.10 Å difference in radius can be the difference between nanomolar potency and inactivity.[1]

Metabolic Stability

Both halogens block metabolic oxidation at the C3 position.[1] However, the 3-Chloro derivative is generally more metabolically stable.[1] The C-Br bond is more susceptible to oxidative metabolism (e.g., by cytochrome P450s) or nucleophilic displacement by glutathione in some contexts.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)-3-bromobenzaldehyde

This protocol is self-validating via melting point and NMR analysis.

  • Setup: In a 250 mL round-bottom flask, dissolve 3-bromo-4-hydroxybenzaldehyde (5.0 g, 24.9 mmol) in DMF (50 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , anhydrous, 6.9 g, 50 mmol). The suspension will turn bright yellow (phenoxide formation).[1]
    
  • Alkylation: Dropwise add Benzyl Bromide (3.2 mL, 27.4 mmol) over 10 minutes.

  • Reaction: Heat to

    
     for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (
    
    
    
    ) should disappear, replaced by a less polar product (
    
    
    ).[1]
  • Workup: Pour the mixture into ice-cold water (200 mL) with vigorous stirring. A white/off-white solid will precipitate immediately.[1]

  • Purification: Filter the solid, wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from hot Ethanol.[1]
  • Validation:

    • Yield: ~6.5 g (90%).

    • 1H NMR (

      
      ): 
      
      
      
      9.83 (s, 1H, CHO), 8.09 (d, J=2.0 Hz, 1H, H-2), 7.78 (dd, J=8.5, 2.0 Hz, 1H, H-6), 7.35-7.45 (m, 5H, Ph), 7.05 (d, J=8.5 Hz, 1H, H-5), 5.25 (s, 2H,
      
      
      ).
Protocol B: Comparative Suzuki Coupling (Theoretical)

Demonstrating the reactivity gap.

  • Substrates: 4-(Benzyloxy)-3-bromo benzaldehyde vs. 4-(Benzyloxy)-3-chloro benzaldehyde.

  • Conditions: Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2 eq), Dioxane/Water (4:1),
    
    
    .[1]
  • Outcome:

    • Bromo-derivative: Full conversion to the biaryl product within 2-4 hours.[1]

    • Chloro-derivative: <10% conversion typically observed under these standard conditions; requires specialized ligands (e.g., Buchwald precatalysts) for efficient coupling.[1]

Part 5: Visualization of Pharmacophore Interactions

Pharmacophore cluster_binding Kinase Binding Pocket Interactions cluster_ligand Ligand (3-Halo-4-Benzyloxy) Protein_Pocket Protein Hydrophobic Pocket Backbone_CO Backbone C=O Core Phenyl Ring Halo_Cl 3-Cl (Optimal Fit) Halo_Cl->Protein_Pocket Van der Waals (Tight Fit) Halo_Br 3-Br (Sigma Hole Donor) Halo_Br->Protein_Pocket Steric Clash (Risk) Halo_Br->Backbone_CO Halogen Bond (Stronger for Br)

Figure 2: Pharmacodynamic trade-offs. Cl offers better steric complementarity in tight pockets (e.g., Lapatinib), while Br offers superior halogen bonding potential where space permits.

References

  • Comparison of Halogen Reactivity in Cross-Coupling: BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline. Retrieved from

  • Lapatinib Structure & SAR: International Journal of Pharmaceutical Sciences. (2025).[1][2] Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Retrieved from

  • Synthesis of Benzyloxy Benzaldehydes: National Institutes of Health (PMC).[1] (2010).[1] 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde. Retrieved from

  • Halogen Bonding in Drug Design: ChemRxiv. (2025).[1][2] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Retrieved from

  • Biological Activity of Benzyloxy Derivatives: RSC Publishing.[1] (2025).[1][2] Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors. Retrieved from

Sources

Validation

A Researcher's Guide to Spectroscopic Characterization: Analyzing Benzyl Protection of Chlorovanillic Acid

This guide provides an in-depth comparison of ultraviolet-visible (UV-Vis) spectroscopy against other common analytical methods for monitoring the benzyl protection of chlorovanillic acid. Targeted at researchers in synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of ultraviolet-visible (UV-Vis) spectroscopy against other common analytical methods for monitoring the benzyl protection of chlorovanillic acid. Targeted at researchers in synthetic chemistry and drug development, this document moves beyond a simple protocol to explain the underlying principles and rationale, ensuring a robust and validated approach to chemical characterization.

Strategic Overview: The "Why" Behind the Analysis

In organic synthesis, particularly during the development of complex molecules, protecting groups are essential tools. Chlorovanillic acid, a substituted phenolic compound, possesses a reactive hydroxyl group that often requires temporary masking to prevent unwanted side reactions. The benzyl (Bn) group is a common choice for protecting phenols due to its general stability and the various methods available for its subsequent removal.[1][2]

Confirming the successful installation of this protecting group is a critical checkpoint. While numerous analytical techniques can provide this confirmation, they differ significantly in speed, cost, and the level of structural detail they provide. UV-Vis spectroscopy offers a rapid, non-destructive preliminary check. However, understanding its limitations in the context of more definitive methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for maintaining scientific rigor.

The Chromophore in Focus: Predicting UV-Vis Spectral Shifts

The UV-Vis absorption of chlorovanillic acid is governed by the electronic transitions (primarily π → π*) within its conjugated system—the substituted benzene ring.[3][4] The various functional groups attached to the ring (hydroxyl, methoxy, carboxylic acid, and chlorine) act as auxochromes, modifying the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).[5]

A. The Spectrum of Unprotected Chlorovanillic Acid (Anticipated)

The free phenolic hydroxyl group is a powerful electron-donating auxochrome. Its non-bonding electrons can delocalize into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap to the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer absorption wavelength compared to a non-hydroxylated analogue.[6]

B. The Spectrum of Benzyl-Protected Chlorovanillic Acid (Anticipated)

Upon successful protection, the phenolic hydroxyl group is converted into a benzyl ether (-O-CH₂-Ph). This transformation fundamentally alters its electronic interaction with the aromatic ring. While the ether oxygen still possesses lone pairs, their ability to donate into the ring is sterically and electronically different from a hydroxyl group. This change typically leads to a hypsochromic (blue) shift —a shift of the λmax to a shorter wavelength. The primary chromophore's absorption is now perturbed differently, and a second, distinct set of absorption bands from the benzyl group's own aromatic ring will also be present, often appearing as fine structure at shorter wavelengths (~250-270 nm).[5]

Comparative Spectral Data (Predicted)
CompoundKey Chromophoric FeaturePredicted λmax Shift RationaleAnticipated λmax Range
Chlorovanillic AcidFree Phenolic Hydroxyl GroupStrong electron-donating group leads to a longer wavelength absorption.285 - 300 nm
Benzyl-Protected Chlorovanillic AcidBenzyl Ether GroupAltered electronic donation and steric effects cause a hypsochromic shift.270 - 285 nm

A Validated Workflow for UV-Vis Spectroscopy

To obtain reliable and reproducible data, a standardized protocol is essential. The following workflow is designed to be a self-validating system, incorporating a reference (blank) measurement at each step to ensure accuracy.

Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent in which both the starting material and product are soluble. Spectroscopic grade ethanol or methanol are excellent first choices as they do not absorb in the 250-400 nm range.

  • Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL).

    • Create a dilute solution (typically 2-10 µg/mL) from the stock solution using the selected solvent.[3] The final absorbance should ideally be within the instrument's linear range (0.1 - 1.0 A.U.).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

    • Set the scan range, for example, from 200 nm to 400 nm.

  • Baseline Correction (Blanking):

    • Fill a quartz cuvette with the pure solvent.

    • Place the cuvette in the spectrophotometer and run a baseline scan. This digitally subtracts the absorbance of the solvent and the cuvette itself.[7]

  • Sample Measurement:

    • Rinse the same cuvette with a small amount of the prepared sample solution, then fill it.

    • Place the sample cuvette in the instrument and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Compare the λmax of the reaction product against the starting material. A clear hypsochromic shift provides preliminary evidence of a successful benzylation reaction.

UV-Vis Analysis Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select UV-Transparent Solvent SamplePrep Prepare Dilute Sample (2-10 µg/mL) Solvent->SamplePrep Setup Set Spectrometer Parameters (200-400 nm) SamplePrep->Setup Blank Acquire Baseline with Pure Solvent Setup->Blank Measure Measure Sample Absorbance Spectrum Blank->Measure Analyze Identify λmax Measure->Analyze Compare Compare Product λmax to Starting Material λmax Analyze->Compare Conclusion Hypsochromic Shift Suggests Protection Compare->Conclusion

Caption: Workflow for acquiring and analyzing UV-Vis spectra.

The Gold Standard: Comparison with Definitive Analytical Methods

While UV-Vis spectroscopy is a valuable screening tool, it does not provide unambiguous structural proof. For robust characterization, it must be supplemented with techniques that probe the molecule's specific bonding and atomic arrangement.[8][9]

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy monitors the vibrations of molecular bonds. For this reaction, the key diagnostic signals are:

  • Disappearance: The broad O-H stretch of the phenolic group, typically found around 3200-3500 cm⁻¹.

  • Appearance: The characteristic C-O-C (ether) stretching vibrations around 1250-1000 cm⁻¹ and the signals for the new benzyl C-H bonds.

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical environment of hydrogen atoms. It offers the most definitive evidence of benzylation:

  • Disappearance: The signal for the acidic phenolic proton (-OH), which is often a broad singlet and its position is solvent-dependent.

  • Appearance: A new singlet around 5.0-5.2 ppm corresponding to the two benzylic protons (-O-CH₂ -Ph).

  • Appearance: A new set of multiplets between 7.3-7.5 ppm corresponding to the five protons on the new benzyl aromatic ring.

C. Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering direct confirmation of the addition of the benzyl group.

  • Mass Increase: The molecular weight of the product will be exactly 90.04186 g/mol higher than the starting material, corresponding to the addition of a C₇H₆ fragment (benzyl minus a proton).

Methodology Comparison Guide
TechniqueInformation ProvidedSpeed & CostCertainty LevelKey Diagnostic Signal
UV-Vis Spectroscopy Electronic transitions, conjugationVery Fast, Low CostLow (Indicative) Hypsochromic shift in λmax.
FT-IR Spectroscopy Presence/absence of functional groupsFast, Low CostMedium (Strongly Suggestive) Disappearance of broad O-H stretch.
¹H NMR Spectroscopy Detailed atomic connectivity (H atoms)Slower, Higher CostHigh (Definitive) Appearance of benzylic -CH₂- signal (~5 ppm).
Mass Spectrometry Molecular weight and formulaFast, Moderate-High CostHigh (Definitive) Correct molecular ion peak (M+H)⁺ or (M)⁺.

Conclusion and Best Practices

UV-Vis spectroscopy serves as an excellent first-pass analytical technique to quickly assess the progress of a benzyl protection reaction on a phenolic compound like chlorovanillic acid. A discernible hypsochromic (blue) shift in the λmax provides a strong indication that the phenolic hydroxyl group has been chemically modified.

However, this method is not a substitute for definitive structural elucidation. For publication, patent filing, or progression to subsequent synthetic steps, the success of the reaction must be unequivocally confirmed by a combination of ¹H NMR spectroscopy and Mass Spectrometry. FT-IR spectroscopy provides valuable complementary data on the functional group transformation. By using these techniques in concert, researchers can ensure the scientific integrity of their work and make informed decisions in complex synthetic campaigns.

References

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate.

  • Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. National Center for Biotechnology Information (PMC).

  • Modern Analytical Technique for Characterization Organic Compounds. De Gruyter.

  • Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. Royal Society of Chemistry Publishing.

  • Introduction To UV-Vis Spectroscopy. Master Organic Chemistry.

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI.

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University Engineering.

  • UV-Vis spectra of chloroanillic acid (CAA). ResearchGate.

  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. ResearchGate.

  • Techniques for Analysis of Plant Phenolic Compounds. National Center for Biotechnology Information (PMC).

  • UV-Visible Spectroscopy. Michigan State University Chemistry.

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Center for Biotechnology Information (PMC).

  • How can UV - Vis spectroscopy be used to study Chloranil? Keyingchem.

  • ULTRAVIOLET-VISIBLE (UV-VIS) SPECTROSCOPY AND CLUSTER ANALYSIS AS A RAPID TOOL FOR CLASSIFICATION OF MEDICINAL PLANTS. Babeș-Bolyai University.

  • Green synthesis of UV absorber (E)-2-(((4- (benzyloxy)phenyl)imino)methyl)phenol by microwave method. ResearchGate.

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications.

Sources

Comparative

Comprehensive Guide to Reference Standards for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic Acid Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Introduction & Metrological Significance In the development of novel phen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Introduction & Metrological Significance

In the development of novel phenol derivatives—particularly uricosuric agents for hyperuricemia and dual aromatase-sulfatase inhibitors—4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) serves as a critical synthetic intermediate and potential downstream impurity[1][2]. Ensuring the absolute purity of this compound is not merely a regulatory formality; it is a fundamental requirement for establishing metrological traceability and ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective comparison of reference standard grades for this compound, detailing the causality behind analytical choices, and establishing self-validating experimental protocols for purity certification using Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Reference Standard Alternatives

When sourcing or characterizing 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, analytical scientists must choose between different grades of reference materials. The table below objectively compares these alternatives based on their certification rigor, metrological traceability, and appropriate use cases.

Standard GradeTypical PurityPrimary Certification MethodTraceabilityBest Use Case
Primary / Pharmacopeial Equivalent > 99.5%qNMR & Mass Balance (Orthogonal)SI Units (via NIST/USP calibrants)Calibration of secondary standards, final API release
Commercial Analytical Grade ≥ 98.0%HPLC-UV (Area %)Vendor CoA (Internal)Routine batch monitoring, early-stage R&D
In-House Synthesized 95.0% - 99.0%Internal HPLC & NMRUncertifiedProcess optimization, proof-of-concept synthesis

Data Synthesis: Commercial analytical grades (e.g., ≥98% purity) are sufficient for general synthesis but lack the rigorous mass fraction determination required for quantitative impurity tracking in late-stage clinical development[1][3]. For absolute quantitation, a Primary Standard certified via qNMR is the gold standard[4].

The Logic of Purity Determination: qNMR vs. Mass Balance

The Causality of Method Selection

Historically, the purity of primary calibrators was determined by the Mass Balance method (100% minus the sum of all impurities quantified by HPLC, Karl Fischer, and TGA)[4]. However, this approach is highly labor-intensive and susceptible to cumulative error, particularly if non-chromophoric impurities evade UV detection.

As a Senior Application Scientist, I advocate for Quantitative NMR (qNMR) as the primary method for absolute purity assignment. qNMR is a primary ratio method; the NMR peak area is directly proportional to the number of resonating nuclei[4]. By comparing the integral of the analyte against a highly pure, SI-traceable internal standard (e.g., USP Maleic Acid), we determine the absolute mass fraction without needing a homologous reference standard of the analyte itself[5][6].

G Start Raw Batch CAS: 857599-19-0 qNMR Primary Purity Assignment (qNMR vs. Internal Calibrant) Start->qNMR Direct Assay MassBal Orthogonal Verification (Mass Balance) Start->MassBal Indirect Assay Cert Certified Reference Standard Traceable to SI qNMR->Cert Mass Fraction % HPLC Chromatographic Purity (HPLC-UV/MS) MassBal->HPLC Organic Impurities TGA Volatiles & Water (TGA / Karl Fischer) MassBal->TGA Inorganic/Volatiles HPLC->Cert Impurity Profile TGA->Cert Moisture Correction

Workflow for establishing metrological traceability of a reference standard.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity Determination via 1H-qNMR

Scientific Rationale: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (


, MW: 292.71  g/mol ) possesses distinct proton environments. The methoxy group (-OCH3) yields a sharp singlet at ~3.9 ppm (3H). We utilize Maleic acid as the internal standard because its olefinic protons resonate at ~6.3 ppm (2H), occupying a spectral window completely devoid of the analyte’s signals. This deliberate isolation prevents peak overlap, ensuring integration accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid sample and ~10.0 mg of Maleic Acid (USP Reference Standard, certified purity >99.9%) using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both solids in 600 µL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% TMS. Vortex until completely homogenous.
    
  • Instrument Parameters:

    • Pulse Angle: 30° (Ensures rapid excitation).

    • Relaxation Delay (D1): Set to 60 seconds. Causality: D1 must be at least 5 to 7 times the longest longitudinal relaxation time (

      
      ) of the nuclei of interest. If D1 is too short, the spins will not fully return to equilibrium, leading to signal saturation and an underestimation of the purity[7].
      
    • Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1)[7].

  • Data Processing: Apply baseline correction and integrate the Maleic acid peak (~6.3 ppm, 2H) and the analyte's methoxy peak (~3.9 ppm, 3H).

  • Calculation: Calculate the mass fraction (

    
    ) using the standard qNMR equation:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
Protocol B: HPLC-UV Method Validation for Routine Profiling

While qNMR establishes the absolute mass fraction, HPLC is required for routine batch-to-batch consistency and the detection of structurally similar impurities (e.g., unreacted 5-chlorovanillic acid or benzyl bromide)[2]. The method must be validated according to ICH Q2(R1) guidelines[8].

Scientific Rationale for Mobile Phase: We mandate a gradient elution utilizing 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile. Causality: TFA suppresses the ionization of the benzoic acid moiety (pKa ~4.0), ensuring the analyte remains in its neutral, protonated state. This prevents the severe peak tailing and retention time shifts that occur when analyzing ionizable compounds on hydrophobic C18 stationary phases.

ICH Validation Steps:

  • Specificity: Inject a blank, the analyte, and known synthetic precursors. Ensure the resolution (

    
    ) between 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid and its nearest impurity is > 1.5.
    
  • Linearity: Prepare 5 concentration levels ranging from 80% to 120% of the target test concentration (e.g., 0.8 mg/mL to 1.2 mg/mL). The correlation coefficient (

    
    ) must be ≥ 0.999[8][9].
    
  • Accuracy (Recovery): Spike known quantities of the analyte into a synthetic mixture at 3 levels (e.g., 3 concentrations / 3 replicates each). Acceptance criteria: 98.0% - 102.0% recovery[8].

  • Precision: Perform 6 replicate injections of the 100% standard. The Relative Standard Deviation (%RSD) must be ≤ 2.0%[9].

ICH Val HPLC Method Validation (ICH Q2 Framework) Spec Specificity (Peak Resolution > 1.5) Val->Spec Lin Linearity & Range (R² > 0.999, 80-120%) Val->Lin Acc Accuracy (Spike Recovery 98-102%) Val->Acc Prec Precision (Repeatability RSD < 2.0%) Val->Prec Spec->Acc Ensures no interference Lin->Acc Establishes working range

Core parameters for HPLC method validation according to ICH Q2(R1) guidelines.

Conclusion

For critical synthetic intermediates like 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid, relying solely on commercial "Area %" purity is insufficient for rigorous pharmaceutical development. By integrating qNMR for absolute primary certification and ICH-validated HPLC for routine profiling, analytical scientists create a self-validating, orthogonal system. This approach guarantees metrological traceability, ensuring that downstream API synthesis is built upon a foundation of unquestionable chemical integrity.

References

  • ChemScene:857599-19-0 | 4-(Benzyloxy)
  • Molaid:4-benzyloxy-3-chloro-5-methoxybenzoic acid benzyl ester - CAS 536974-91-1 URL
  • MDPI:Quantitative NMR as a Versatile Tool for the Reference Material Preparation URL
  • ICH.org:ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • USP.
  • AMSbiopharma:ICH Guidelines for Analytical Method Validation Explained URL
  • Oxford University:Quantitative NMR Spectroscopy URL

Sources

Safety & Regulatory Compliance

Safety

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid proper disposal procedures

Executive Summary: The Halogen Factor Disposing of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) requires a deviation from standard organic acid protocols due to the presence of the chlorine substituent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Factor

Disposing of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS: 857599-19-0) requires a deviation from standard organic acid protocols due to the presence of the chlorine substituent at the 3-position.[1][2]

While many benzoic acid derivatives are combusted in standard non-halogenated waste streams, the introduction of a halogen atom mandates that this compound be treated as Halogenated Organic Waste .[3][2] Failure to segregate this correctly can result in regulatory fines (EPA/RCRA) and damage to catalytic oxidizers in standard incineration facilities.[1]

This guide defines the operational workflow for the safe containment, labeling, and disposal of this specific intermediate, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

Hazard Identification & Pre-Disposal Handling

Before disposal, the compound must be stabilized.[3][2] Based on the structural analogs (Benzoic acid derivatives) and GHS classification data, treat this substance as an Irritant with potential aquatic toxicity.[2]

PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of dust generation during transfer.[1]
Chemical Class Halogenated Aromatic AcidMUST be segregated from non-halogenated organics.[1][4][5]
Acidity (pKa) ~4.0 (Predicted)Corrosive to mucous membranes; incompatible with strong oxidizers.[1]
GHS Hazards H315, H319, H335Use N95/P100 respirator if handling open powder outside a fume hood.[3][2]

Critical Handling Rule: Do NOT mix this waste with oxidizing agents (e.g., Nitric Acid, Peroxides).[3][2] Although it is an acid, mixing concentrated organic acids with oxidizers can generate exothermic reactions or toxic gases.[3][2]

Disposal Protocol: The Segregation Workflow

The disposal pathway depends entirely on the physical state of the waste (Solid pure compound vs. Liquid mother liquor).[1]

Scenario A: Solid Waste (Expired/Excess Powder)[1]
  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid."[1]

    • Chemical Constituents: Write out the full name: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

    • Critical Tag: Add a secondary label or sticker: "CONTAINS HALOGENS" .

  • Procedure:

    • Transfer solid waste inside a chemical fume hood to prevent inhalation.

    • Double-bag the container if the outer surface is contaminated.[1]

    • Place in the lab's Solid Hazardous Waste drum.

Scenario B: Liquid Waste (Solutions/Mother Liquors)
  • Solvent Context: This compound is often dissolved in organic solvents (DCM, Ethyl Acetate) or basic aqueous solutions.[3][2]

  • The Segregation Rule:

    • If in Organic Solvent: Dispose in the Halogenated Solvent Waste carboy.[1] Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the dissolved chlorinated solute classifies the entire mixture as halogenated waste.[1][3][2]

    • If in Aqueous Solution: Do NOT pour down the drain. Collect in a separate carboy labeled "Aqueous Waste with Halogenated Organics."

  • Neutralization (Optional but Recommended): If the solution is highly acidic (pH < 2), slowly neutralize with Sodium Bicarbonate to pH 6-8 before adding to the waste carboy to prevent drum pressurization.[1][2]

Decision Tree: Visual Disposal Workflow

The following diagram illustrates the logical decision-making process for disposing of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid.

DisposalWorkflow Start Waste: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidDisposal Dispose in SOLID WASTE container. Tag: 'Contains Halogens' Solid->SolidDisposal SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DCM, MeOH, EtOAc) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HaloWaste Dispose in HALOGENATED SOLVENT WASTE carboy. Organic->HaloWaste Strict Requirement AqWaste Dispose in AQUEOUS WASTE (Do NOT Drain Pour). Tag: 'Halogenated Organics' Aqueous->AqWaste

Figure 1: Decision tree for segregation of halogenated benzoic acid derivatives.[1][3][2]

Regulatory & Compliance Context

EPA Waste Codes (USA)

This specific compound is not a "Listed Waste" (P or U list) under 40 CFR 261.[1]33. However, it is regulated under Characteristic Waste rules if it exhibits toxicity, or more commonly, via the "Mixture Rule" when dissolved in spent solvents.[3][2]

  • F-Codes (F001/F002): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire waste stream carries the F-code.[1][3][2][6]

  • Incineration Requirement: Because of the Carbon-Chlorine (C-Cl) bond, this waste requires high-temperature incineration (>1100°C) with acid gas scrubbing to capture HCl emissions.[1][3][2] Standard fuel blending (used for non-halogenated solvents) is often prohibited for high-halogen content streams.[1]

Spill Management
  • Isolate: Evacuate the immediate area if dust is airborne.[1][7]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[3][2] Use a dust mask.

  • Clean-up:

    • Solids: Do not dry sweep.[1] Use a wet wipe or damp paper towel to pick up powder to minimize dust.[1] Place used wipes in the Solid Hazardous Waste container.

    • Liquids: Absorb with vermiculite or a chemical spill pad.[1] Dispose of the pad as Halogenated Solid Waste .

References

  • PubChem. (n.d.).[1] 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][3][2]

  • United States Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved October 26, 2023, from [Link]

  • Princeton University EHS. (2023).[1] Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved October 26, 2023, from [Link][3][2]

Sources

Handling

Personal protective equipment for handling 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid[1][2][3][4][5][6]

Executive Summary: Immediate Action Card

CAS No: 857599-19-0 Formula: C₁₅H₁₃ClO₄ Molecular Weight: 292.71 g/mol Physical State: Solid (White to Off-white Crystalline Powder)

Emergency Immediate Action
Eye Contact Rinse immediately with water for 15+ minutes.[5][7] Lift eyelids. Remove contacts if easy. Seek medical attention.
Skin Contact Brush off loose particles.[2][5][7] Wash with soap and water for 15 minutes.[7] Isolate contaminated clothing.[2][3][4][5][6][7]
Inhalation Move to fresh air.[2][3][4][5][6][7][8][9] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Do not dry sweep. Use a HEPA vacuum or wet-wipe method to prevent dust generation.
Chemical Hazard Profile & Risk Assessment

As a halogenated benzoic acid derivative, 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid presents specific risks associated with acidity and potential tissue damage. While often classified as an Irritant (Category 2) , the presence of the chlorine atom on the aromatic ring can increase acidity, pushing the hazard profile closer to Corrosive (Category 1) under certain conditions (e.g., mucous membrane contact).

GHS Classification (Conservative Approach):

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[3][5][6]

  • H335: May cause respiratory irritation.[5][6]

  • Note: Treat as a potential sensitizer due to the benzyloxy moiety.

Control Banding Logic

We utilize a Control Banding approach to determine PPE rigor. This method scales protection based on the quantity handled and the energy of the procedure (e.g., heating, stirring).

  • Band A (Low Risk): < 100 mg, Closed vials, Weighing for analysis.

  • Band B (Medium Risk): 100 mg – 10 g, Transferring solids, Dissolving in solvents.

  • Band C (High Risk): > 10 g, Active synthesis, Heating, Dust-generating activities.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for professional laboratory environments.

A. Hand Protection (Gloves)

Benzoic acid derivatives can permeate standard latex. Nitrile is the baseline material.

ParameterSpecification Scientific Rationale
Material Nitrile Rubber (Minimum)Resists weak acids and organic solids.
Thickness ≥ 0.11 mm (4 mil) Provides adequate barrier for incidental splash.
Glove Length Standard (240 mm) Covers wrist gap when used with lab coat.
Double Gloving Required for Band B & C The outer glove takes the contamination; the inner glove protects skin during doffing.
Compatibility Avoid LatexLatex degrades rapidly against acidic organic compounds.
B. Eye & Face Protection [3][5][6][7][8][9]
  • Standard (Band A): Safety glasses with side shields (ANSI Z87.1+).

  • Elevated (Band B/C): Chemical Splash Goggles .

    • Why? Fine crystalline powders can bypass side shields on air currents. Goggles form a seal that prevents ocular damage from acidic dust.

C. Respiratory Protection

Inhalation of acidic dust causes immediate irritation to the upper respiratory tract.

  • Primary Control: All handling must occur inside a Chemical Fume Hood .

  • Secondary Control (If hood unavailable or cleaning spills):

    • Respirator: Half-face respirator with P100 (HEPA) cartridges.

    • Why? N95 filters are sufficient for particulates, but P100 offers superior capture efficiency (99.97%) for fine chemical dust.

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on operational parameters.

PPE_Selection_Logic Start Start: Define Operation Quantity Quantity Handled? Start->Quantity Small < 100 mg (Analytical) Quantity->Small Medium 100 mg - 10 g (Prep/Transfer) Quantity->Medium Large > 10 g (Synthesis) Quantity->Large Level1 LEVEL 1 PPE: Safety Glasses Single Nitrile Gloves Lab Coat Small->Level1 Solvent Is Solvent Involved? Medium->Solvent Level3 LEVEL 3 PPE: Splash Goggles + Face Shield Chem-Resistant Apron Double Gloves (Long Cuff) Large->Level3 Solvent->Level1 No (Solid only) Level2 LEVEL 2 PPE: Splash Goggles Double Nitrile Gloves Fume Hood Required Solvent->Level2 Yes (Dissolved)

Figure 1: Risk-based PPE selection logic. Always default to the higher level of protection if uncertainty exists.

Operational Protocols
Protocol 1: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder due to static generation.

  • Static Control: Use an anti-static gun or bar inside the balance enclosure. Benzoic acid derivatives are prone to static cling.

  • Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to a weighing boat.

  • PPE Check: Verify glove integrity before inserting hands into the balance enclosure.

Protocol 2: Reaction Setup
  • Solvent Choice: When dissolving this compound, ensure your glove material is compatible with the solvent, not just the solute.

    • Example: If dissolving in Dichloromethane (DCM), standard nitrile gloves offer < 5 minutes of protection. You must use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves.

  • Acid Scavenging: If the reaction releases HCl (common if converting to acid chloride), ensure the fume hood sash is at the lowest working position.

Protocol 3: Spill Response Workflow

Spills of solid acidic powders require a specific cleanup sequence to avoid creating a corrosive aerosol.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area Alert Personnel Spill->Isolate PPE_Up 2. Don PPE (Goggles, Double Gloves, N95/P100) Isolate->PPE_Up Contain 3. Cover Spill Use Absorbent Pads (if wet) or Damp Paper Towels (if dry) PPE_Up->Contain Neutralize 4. Clean Surface Wipe with 5% Sodium Bicarbonate (Neutralizes Acid) Contain->Neutralize Disposal 5. Disposal Seal in Haz Waste Bag Label 'Solid Acid Waste' Neutralize->Disposal

Figure 2: Step-by-step spill response protocol. Note the neutralization step with Sodium Bicarbonate.

Waste Disposal

Never dispose of 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid Organic Acid."

  • Liquid Waste: If in solution, segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the solvent used.

  • Contaminated PPE: Heavily contaminated gloves and paper towels must be treated as solid hazardous waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7131303, 4-(Benzyloxy)-3,5-dimethoxybenzoic acid (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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